Tephrosin
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZCCQCDWNNJQ-AUSIDOKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878627 | |
| Record name | Tephrosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-80-2 | |
| Record name | Tephrosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tephrosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tephrosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPHROSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C081V83CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tephrosin: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin, a complex rotenoid, has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and potential anticancer properties. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence and the intricate biosynthetic pathways responsible for its formation in plants. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the genus Tephrosia, a member of the legume family (Fabaceae). Several species within this genus are known to produce a variety of rotenoids, with this compound being a significant constituent.
Key Plant Sources
The primary natural sources of this compound include:
-
Tephrosia vogelii : Also known as the "fish bean" or "Vogel's tephrosia," this species is one of the most well-documented sources of this compound.[1][2][3] It is a shrub native to tropical Africa and is traditionally used as a fish poison and insecticide.[1][2] The leaves and seeds are particularly rich in rotenoids, including this compound.[1]
-
Tephrosia purpurea : Commonly referred to as "wild indigo" or "sharpunkha," this plant is widely distributed in tropical and subtropical regions.[4] Its leaves and seeds have been found to contain this compound.[1][4]
-
Tephrosia elata : This bushy perennial shrub, found in Kenya, is another source of this compound.[2]
-
Tephrosia virginiana : Known as "devil's shoestring," this species is native to North America.[2] Its roots have been traditionally used as a piscicide and contain this compound.[2]
-
Derris elliptica : While more commonly known for its high rotenone (B1679576) content, this plant has also been reported to contain this compound.[5]
-
Amorpha fruticosa : This plant, also known as "desert false indigo," is another source of various rotenoids.[5]
Quantitative Analysis of this compound Content
The concentration of this compound and other rotenoids can vary significantly between different plant species, and even within different parts of the same plant. Environmental factors and the genetic makeup of the plant also play a crucial role in the accumulation of these compounds. While specific quantitative data for this compound across all source plants is not extensively available in the literature, the total rotenoid content in some Tephrosia species has been reported.
| Plant Species | Plant Part | Total Rotenoid Content (% dry weight) | Reference |
| Tephrosia vogelii | Leaves | 0.65 - 4.25 | [2] |
| Tephrosia vogelii | Pods | 1.4 | [2] |
Note: The data in this table represents the total rotenoid content, of which this compound is a component. The specific percentage of this compound within the total rotenoid fraction can vary.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that is part of the larger rotenoid metabolic pathway. Rotenoids are derived from the isoflavonoid (B1168493) pathway, which itself originates from the general phenylpropanoid pathway.[5] The biosynthesis can be broadly divided into several key stages.
Phenylpropanoid Pathway and Chalcone Synthesis
The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. This intermediate then condenses with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form a naringenin (B18129) chalcone.
Isoflavonoid Backbone Formation
A critical step in the biosynthesis of all isoflavonoids, including rotenoids, is the 1,2-aryl migration reaction. This rearrangement is catalyzed by a cytochrome P450 enzyme, isoflavone (B191592) synthase (IFS) , which converts the flavanone (B1672756) intermediate (naringenin) into the isoflavone genistein.
Modifications of the Isoflavone Core
Following the formation of the isoflavone backbone, a series of modification reactions occur, including hydroxylation, methylation, and prenylation. These steps are crucial for creating the diversity of isoflavonoid structures.
Formation of the Rotenoid Skeleton
The characteristic five-ring structure of rotenoids is formed through the cyclization of a prenylated isoflavone intermediate. A key enzyme in this process is deguelin (B1683977) cyclase .[5]
Final Steps to this compound
This compound is structurally related to another rotenoid, deguelin, and is considered to be an oxidation product of it.[2] The final step in the biosynthesis of this compound is likely the hydroxylation of deguelin at the 12a position.
Biosynthesis Pathway Diagram
Experimental Protocols
Extraction and Isolation of this compound from Tephrosia vogelii Seeds
This protocol is based on methodologies described in the literature for the isolation of this compound.[6][7]
1. Sample Preparation:
-
Air-dry the seeds of Tephrosia vogelii.
-
Grind the dried seeds into a fine powder.
2. Extraction:
-
Macerate the powdered seeds with acetone (B3395972) at room temperature for 24-72 hours.[6] The process can be repeated multiple times to ensure complete extraction.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Partitioning:
-
Suspend the crude extract in a suitable solvent system, such as methanol-water.
-
Perform liquid-liquid partitioning with a nonpolar solvent like n-hexane to remove fats and other nonpolar compounds.[6] The rotenoids will remain in the hydro-methanolic phase.
4. Chromatographic Purification:
-
Subject the hydro-methanolic fraction to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the this compound-containing fractions using techniques like radial chromatography or preparative high-performance liquid chromatography (HPLC).[7]
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry.[6][7]
Experimental Workflow Diagram
Conclusion
This compound, a naturally occurring rotenoid, holds considerable promise for various applications, particularly in the development of new insecticides and potentially as a scaffold for novel therapeutic agents. A thorough understanding of its natural sources and biosynthetic pathways is fundamental for its sustainable exploitation and future research endeavors. This guide has provided a comprehensive overview of the key plant sources of this compound, a plausible biosynthetic pathway, and a detailed experimental protocol for its extraction and isolation. Further research is warranted to fully elucidate the enzymatic machinery and regulatory mechanisms governing this compound biosynthesis, which could pave the way for biotechnological production methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpponline.org [rjpponline.org]
- 5. Review article number 135 biosynthesis in the rotenoid group of natural products: applications of isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Tephrosin's Mechanism of Action in Pancreatic Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic cancer remains one of the most lethal malignancies, characterized by aggressive progression and profound resistance to conventional therapies. The natural rotenoid isoflavonoid, Tephrosin, has emerged as a promising anti-cancer agent. This technical guide delineates the core mechanism of action of this compound in pancreatic cancer cells, focusing on its induction of apoptosis through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage. Furthermore, this document provides an overview of this compound's potential impact on key signaling pathways and the cell cycle, based on current research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.
Introduction
This compound is a natural product that has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] In the context of pancreatic cancer, its primary mechanism revolves around the induction of overwhelming oxidative stress, leading to programmed cell death.[2][3] This guide provides a comprehensive overview of the molecular events initiated by this compound in pancreatic cancer cells.
Core Mechanism of Action: ROS-Mediated Apoptosis
The central mechanism of this compound's anti-cancer activity in pancreatic cancer is the induction of apoptosis, driven by a surge in intracellular reactive oxygen species (ROS).[2][3] This process can be broken down into a series of interconnected events:
-
Increased Intracellular ROS: this compound treatment leads to a rapid and significant increase in intracellular ROS levels in pancreatic cancer cells.[2][4]
-
Mitochondrial Dysfunction: The elevated ROS disrupts mitochondrial function, causing a depolarization of the mitochondrial membrane potential.[2][3] This is a critical step in the intrinsic apoptotic pathway.
-
Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[2][3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[2][3]
-
Apoptosis Execution: Activated caspase-3 cleaves essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]
-
DNA Damage: The excessive ROS generated by this compound also induces DNA damage, further contributing to cell death.[2][4]
The pivotal role of ROS in this process is underscored by the observation that ROS scavengers can attenuate the apoptotic effects of this compound.[2][4]
Signaling Pathway Diagram: ROS-Mediated Apoptosis
Caption: this compound induces ROS-mediated apoptosis in pancreatic cancer cells.
Effects on Cell Viability
This compound exhibits potent dose- and time-dependent inhibition of cell viability in various pancreatic cancer cell lines.[2]
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Incubation |
| PANC-1 | 0.82 |
| SW1990 | 2.62 |
| CFPAC-1 | 2.91 |
| MIAPaCa-2 | 2.79 |
| Data sourced from Du et al. (2021)[2] |
Induction of Apoptosis: Quantitative Data
The apoptotic effect of this compound has been quantified using Annexin V/PI staining followed by flow cytometry.
Table 2: this compound-Induced Apoptosis in PANC-1 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) after 24h |
| 0 (Control) | ~5 |
| 0.5 | 31.2 |
| 1.0 | 68.3 |
| Data represents the sum of early and late apoptotic cells, sourced from Du et al. (2021)[3] |
Potential Involvement of Other Signaling Pathways and Cell Cycle
While ROS-mediated apoptosis is the primary mechanism, evidence from studies on other cancers suggests that this compound's action may be more multifaceted.
-
PI3K/Akt and MAPK Pathways: this compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt and Ras/MAPK signaling pathways in other cancer types.[1] These pathways are crucial for cell survival and proliferation, and their inhibition by this compound could contribute to its anti-cancer effects.
-
NF-κB Signaling: Inhibition of the NF-κB signaling pathway by this compound has also been reported.[1] NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is common in pancreatic cancer.
-
Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at the G2/M phase in other cancer models.[1] This suggests that in addition to inducing apoptosis, this compound may also halt the proliferation of cancer cells by interfering with cell division.
Further research is required to definitively confirm the modulation of these pathways and cell cycle arrest by this compound specifically in pancreatic cancer cells.
Logical Diagram: Hypothetical Integrated Mechanism of this compound
Caption: Hypothetical integrated mechanism of this compound in pancreatic cancer.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on pancreatic cancer cells.
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, SW1990) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell viability assay for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Intracellular ROS Detection
This protocol measures the generation of intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1 hour).
-
DCFH-DA Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key apoptotic proteins.
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating this compound's effects.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity against pancreatic cancer cells primarily by inducing ROS-mediated apoptosis. Its ability to disrupt mitochondrial function and cause DNA damage makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on:
-
Conclusively delineating the effects of this compound on the PI3K/Akt, MAPK, and NF-κB signaling pathways in pancreatic cancer cells.
-
Investigating the impact of this compound on the pancreatic cancer cell cycle.
-
Evaluating the in vivo efficacy and safety of this compound in relevant animal models of pancreatic cancer.
-
Exploring potential synergistic effects of this compound with standard-of-care chemotherapeutics for pancreatic cancer.
This in-depth understanding of this compound's mechanism of action will be instrumental in its development as a potential therapeutic agent for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Tephrosin as a Mitochondrial Complex I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Inhibition of Mitochondrial Complex I
Tephrosin, as a member of the rotenoid family, is understood to inhibit mitochondrial complex I. This large, multi-subunit enzyme is the first and rate-limiting step of the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. The inhibition of complex I by rotenoids is known to occur at the ubiquinone binding site, preventing the transfer of electrons and disrupting the proton-pumping activity of the complex.[1]
This disruption of the electron transport chain has several key downstream consequences:
-
Decreased ATP Synthesis: Inhibition of complex I impairs the generation of the proton motive force necessary for ATP synthase to produce ATP, leading to cellular energy depletion.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex I leads to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS.[2][3]
-
Mitochondrial Membrane Depolarization: The collapse of the proton gradient and the increase in ROS contribute to the depolarization of the inner mitochondrial membrane.[4]
-
Induction of Apoptosis: Mitochondrial membrane depolarization is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm and the subsequent activation of caspases.[4]
Quantitative Data
While direct enzymatic inhibition data for this compound on mitochondrial complex I is limited, its biological activity, primarily cytotoxicity, has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) for cell viability is a key parameter reflecting the compound's overall potency in a cellular context, which is a consequence of its interaction with molecular targets like complex I.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 0.82 | [4] |
| SW1990 | Pancreatic Cancer | 2.62 | [4] |
| CFPAC-1 | Pancreatic Cancer | 2.91 | [4] |
| MIAPaCa-2 | Pancreatic Cancer | 2.79 | [4] |
| A549 | Lung Cancer | Varies (comparative) | [4] |
| MCF-7 | Breast Cancer | Varies (comparative) | [4] |
| HepG2 | Liver Cancer | Varies (comparative) | [4] |
| SHG-44 | Glioblastoma | Varies (comparative) | [4] |
| HPC-Y5 (Normal) | Pancreatic Cells | 41.21 | [4] |
| HUVEC (Normal) | Endothelial Cells | 18.86 | [4] |
Note: "Varies (comparative)" indicates that while inhibition was observed, a specific IC50 value was not provided in the primary source, but its activity was compared to other compounds.[4]
Structure-Activity Relationship (SAR)
This compound belongs to the rotenoid class of compounds. The inhibitory potency of rotenoids against mitochondrial complex I is influenced by their stereochemistry and the nature of their substituents. Rotenone (B1679576), a structurally similar and well-studied rotenoid, is a high-affinity inhibitor of complex I, with a reported IC50 for the enzyme in the nanomolar range.[1]
The key structural features of rotenoids that contribute to their inhibitory activity include the cis-fusion of the B and C rings and the presence of methoxy (B1213986) groups on the A ring, which are thought to mimic the methoxy groups of the ubiquinone headgroup, allowing for competitive binding at the Q-site of complex I.[5]
This compound differs from rotenone in the E-ring. While rotenone has an isopropenyl dihydrofuran ring, this compound has a furan (B31954) ring. This structural difference likely influences the binding affinity to complex I and may account for the observed differences in biological potency and toxicity between the two compounds. The generally lower toxicity of this compound compared to rotenone might be attributable to this structural variation. A detailed comparative analysis of the binding energies of different rotenoids would be necessary to precisely quantify the impact of these structural modifications on complex I inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound as a mitochondrial complex I inhibitor.
Mitochondrial Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase Activity)
This assay measures the enzymatic activity of complex I by monitoring the oxidation of NADH.
Principle: The assay follows the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rotenone-sensitive portion of this activity is attributed to complex I.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mg/mL BSA
-
NADH solution (10 mM)
-
Ubiquinone (Coenzyme Q1) solution (10 mM in ethanol)
-
Rotenone solution (2 mM in DMSO)
-
Antimycin A solution (2 mg/mL in ethanol)
-
Potassium cyanide (KCN) solution (100 mM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 300 µM KCN, and 2 µg/mL Antimycin A.
-
Add 180 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10 µL of the isolated mitochondrial suspension (protein concentration adjusted to 0.05-0.1 mg/mL) to each well.
-
To determine the rotenone-insensitive activity, add 1 µL of the rotenone solution to the respective wells. For total activity wells, add 1 µL of DMSO.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 100 µM ubiquinone and 10 µL of 150 µM NADH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of NADH oxidation (ΔA340/min). The specific complex I activity is the difference between the total rate and the rotenone-insensitive rate.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of this compound on cell proliferation.
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Measurement of Mitochondrial Membrane Potential (MMP)
This assay uses a fluorescent dye to assess changes in the mitochondrial membrane potential.
Principle: The cationic fluorescent dye JC-1 accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
This compound stock solution
-
JC-1 staining solution (5 µg/mL)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells immediately by fluorescence microscopy (observing the shift from red to green fluorescence) or flow cytometry (quantifying the red and green fluorescence signals).
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe to detect the presence of intracellular ROS.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest
-
This compound stock solution
-
DCFH-DA solution (10 µM)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with DCFH-DA solution for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound demonstrates significant potential as an anticancer agent, with its primary mechanism of action attributed to the inhibition of mitochondrial complex I. This leads to a disruption of cellular energetics, an increase in oxidative stress, and the induction of apoptosis. While direct quantitative data on its enzymatic inhibition of complex I remains to be fully elucidated, the existing body of evidence from cellular assays provides a strong foundation for its classification as a mitochondrial-targeted agent. Further research focusing on the direct interaction of this compound with purified complex I is warranted to precisely define its inhibitory kinetics and to support the rational design of novel therapeutics based on its scaffold. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug development.
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Tephrosin: A Technical Guide to its Biological Activity and Properties
Executive Summary: Tephrosin, a natural rotenoid isoflavonoid, has garnered significant attention within the scientific community for its potent biological activities.[1][2] Isolated from various plants of the Tephrosia, Derris, and Mundulea genera, it has traditionally been known for its insecticidal properties.[3][4][5] More recently, extensive research has illuminated its strong anticancer capabilities against a range of human cancer cell lines, including pancreatic, lung, breast, and ovarian cancers.[1][6][7] The primary mechanism of its antitumor action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[1][2][7] Furthermore, this compound exhibits moderate antibacterial activity.[8][9] This document provides a comprehensive overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, presenting key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound (C₂₃H₂₂O₇) is a member of the rotenone (B1679576) class of organic compounds.[3] It is structurally characterized as a complex heteropentacyclic molecule.[3] Key identifying and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₇ | [4] |
| Molar Mass | 410.4 g/mol | [3] |
| IUPAC Name | (1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | [3] |
| CAS Number | 76-80-2 | [4] |
| Appearance | Nearly colorless crystalline solid | [10] |
| Melting Point | 198 °C | [10] |
| Natural Sources | Antheroporum pierrei, Derris elliptica, Mundulea sericea, Tephrosia vogelii, Tephrosia purpurea | [3][4] |
Biological Activities
This compound demonstrates a range of biological effects, with its anticancer, insecticidal, and antibacterial activities being the most extensively studied.
Anticancer Activity
This compound has shown potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1][2] Studies have demonstrated its efficacy in suppressing cell viability in lung (A549), breast (MCF-7), liver (HepG2), pancreatic (PANC-1, SW1990), and glioblastoma (SHG-44) cancer cells.[1][6] Its anticancer activity is largely attributed to its ability to induce programmed cell death, or apoptosis.[1][2] Importantly, potent antitumor activity with low toxicity has been observed in PANC-1 xenografted nude mice, suggesting its potential as a chemotherapeutic agent.[1][2]
Insecticidal Activity
As a rotenoid, this compound is a well-documented natural insecticide.[3][5] It is found in plants like Tephrosia vogelii, which are used to create botanical insecticides.[5] this compound isolated from plant roots can interfere with insect growth and development.[5][10] For instance, it has shown high activity against the African armyworm (Spodoptera exempta).[5][10] Its mode of action as a pesticide, similar to other rotenoids, involves the inhibition of the mitochondrial electron transport chain.[10]
Antibacterial Activity
This compound has demonstrated moderate activity against several pathogenic bacterial strains.[8][9] It has shown inhibitory and bactericidal effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[8][9] The structural features of this compound, including its fused C/D cis-ring system and the presence of methoxy (B1213986) and hydroxyl groups, are believed to be important for its antibacterial properties.[8]
Mechanisms of Action in Cancer
The anticancer effects of this compound are multifaceted, involving the induction of oxidative stress, mitochondrial disruption, and the modulation of key cellular signaling pathways.[7]
ROS-Mediated Mitochondrial Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).[1][2] The overproduction of ROS leads to a cascade of events, including the depolarization of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and DNA damage, evidenced by the phosphorylation of H2AX.[1][2] This cascade activates intrinsic apoptotic pathways, resulting in the cleavage and activation of caspase-9 and caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1][2]
Modulation of Cellular Signaling Pathways
This compound has been shown to inhibit multiple signaling pathways that are crucial for cancer cell survival and proliferation.[7] It can downregulate the phosphorylation of key proteins in pathways such as PI3K/Akt, STAT3, and the MAPK pathways (including ERK and p38).[7] For instance, in paclitaxel-resistant ovarian cancer, this compound was found to inhibit the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1) and its adapter protein FRS2, thereby blocking downstream survival signals.[7]
Quantitative Bioactivity Data
In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound have been determined across various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference |
| A549 | Lung | ~ 0.1 - 1.0 | [1] |
| MCF-7 | Breast | ~ 0.1 - 1.0 | [1] |
| HepG2 | Liver | ~ 0.1 - 1.0 | [1] |
| SW1990 | Pancreas | ~ 0.1 - 1.0 | [1] |
| PANC-1 | Pancreas | 0.22 | [1] |
| SHG-44 | Glioblastoma | ~ 1.0 - 10.0 | [1] |
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard measures of antibacterial efficacy.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli TISTR 780 | Negative | 25 | 100 | [8][9] |
| Salmonella typhi Ty 21a | Negative | 25 | 100 | [8] |
| Staphylococcus aureus S33 R4 | Positive | 50 | 100 | [8] |
| Bacillus subtilis subsp. 168 | Positive | 50 | >100 | [8] |
Key Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature for assessing the biological activity of this compound.
General In Vitro Anticancer Workflow
A typical workflow for evaluating the anticancer properties of this compound involves initial viability screening, followed by more detailed mechanistic studies.
Cell Viability (MTT) Assay
This protocol is based on methodologies used to assess this compound's effect on pancreatic cancer cell proliferation.[1][6]
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, SW1990) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
ROS Production (MitoSOX Red) Assay
This protocol details the measurement of mitochondrial ROS, a key aspect of this compound's mechanism.[1]
-
Cell Culture: Grow PANC-1 cells on coverslips in a 6-well plate.
-
Treatment: Treat cells with the desired concentration of this compound for the specified time. For scavenger experiments, pre-incubate cells with a ROS scavenger (e.g., MitoTEMPO) before this compound treatment.
-
Staining: Wash the cells with PBS and then incubate with 5 µM MitoSOX Red indicator in the dark for 10 minutes at 37°C.
-
Imaging: Wash the cells again to remove excess dye. Mount the coverslips on slides and immediately observe under a fluorescence microscope to detect and quantify red fluorescence, indicative of mitochondrial superoxide (B77818) levels.
Antibacterial Susceptibility (Microdilution) Test
This protocol is adapted from the methodology used to determine the MIC and MBC of this compound.[8][9]
-
Preparation: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth (turbidity) after incubation.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on agar. After further incubation, the MBC is the lowest concentration that results in no bacterial colony formation.
Conclusion and Future Directions
This compound is a potent natural rotenoid with a well-defined profile of anticancer, insecticidal, and antibacterial activities. Its ability to selectively induce ROS-mediated apoptosis in cancer cells and modulate key survival pathways makes it a promising candidate for further investigation in oncology. Future research should focus on preclinical and clinical studies to validate its in vivo efficacy and safety profile. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of novel this compound analogs with enhanced potency and reduced toxicity, paving the way for new therapeutic agents in cancer treatment and pest management.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Tephrosin: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin (C₂₃H₂₂O₇), a rotenoid isoflavonoid, has a rich history rooted in ethnobotany, long before its molecular structure was understood. Found predominantly in plants of the Tephrosia genus, particularly Tephrosia vogelii, this compound and its relatives have been traditionally used as fish poisons and botanical insecticides. In recent decades, this compound has garnered significant interest from the scientific community for its potent anticancer and antimicrobial properties, making it a valuable lead compound in drug discovery. This technical guide provides an in-depth overview of the historical context of this compound's discovery, detailed experimental protocols for its isolation, a summary of its biological activities with quantitative data, and an exploration of its mechanisms of action through key signaling pathways.
Historical Context: From Fish Poison to Anticancer Agent
The journey of this compound from a crude plant extract to a characterized molecule began with the traditional use of Tephrosia vogelii by indigenous communities in Africa and Asia for fishing and pest control. The potent piscicidal and insecticidal properties of the plant pointed to the presence of powerful bioactive compounds.
The first significant step towards the scientific understanding of these compounds was in 1907 , when the French chemist M. Hanriot isolated deguelin (B1683977) and this compound from Tephrosia vogelii. This marked the initial discovery of this compound as a distinct chemical entity. However, the exact molecular structures of these complex rotenoids remained elusive for several more years.
It was between 1930 and 1932 that the American chemist E. P. Clark meticulously worked on elucidating the skeletal structure of this compound and its relationship to other rotenoids like deguelin and rotenone. His work, published in the Journal of the American Chemical Society, laid the foundational chemical knowledge for this class of compounds. The absolute stereochemistry was later resolved in 1961 by analogy to rotenone. This early research was driven by the agricultural potential of rotenoids as natural insecticides, a role they fulfilled for much of the 20th century before concerns about their toxicity led to restrictions in some regions.
The focus of this compound research has since shifted towards its pharmacological potential. Modern studies have revealed its ability to suppress the growth of various cancer cell lines, prompting investigations into its use as a chemotherapeutic agent.
Experimental Protocols for this compound Isolation
The methods for isolating this compound have evolved from classical chemical techniques to more refined chromatographic and spectroscopic methods.
Historical Isolation Methodology (Early 20th Century)
-
Extraction: Maceration or percolation of dried and powdered plant material (e.g., seeds or leaves of T. vogelii) with organic solvents like ether or chloroform.
-
Solvent Partitioning: The crude extract would be partitioned between immiscible solvents to separate compounds based on their polarity.
-
Crystallization: The enriched fractions would be concentrated, and the target compounds would be induced to crystallize, often through cooling or the addition of a less polar solvent. This process would be repeated multiple times to achieve purity.
-
Characterization: Purity was assessed by melting point determination, and structural elucidation was attempted through chemical degradation studies and elemental analysis.
Modern Isolation and Identification Protocol
Current methods offer much higher resolution, yield, and speed, allowing for the efficient isolation and unambiguous identification of this compound.
1. Plant Material and Extraction:
-
Air-dried and powdered seeds of Tephrosia vogelii are macerated with acetone (B3395972) at room temperature for approximately 72 hours.
-
The resulting crude acetone extract is then concentrated under reduced pressure using a rotary evaporator.
2. Chromatographic Fractionation:
-
The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel.
-
A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) (e.g., from 9:1 to 1:1 n-hexane:EtOAc).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Purification:
-
Fractions identified as containing this compound are pooled and further purified using Radial Chromatography or preparative HPLC.
-
A finer gradient of solvents (e.g., n-hexane:EtOAc) is used to resolve this compound from other closely related rotenoids.
4. Structural Elucidation and Identification:
-
The structure of the purified compound is confirmed using modern spectroscopic methods:
-
1D NMR (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
2D NMR (COSY, HMBC, HSQC): To establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
-
The data is then compared with published spectroscopic data for this compound to confirm its identity.
Quantitative Data on this compound's Biological Activity
This compound exhibits a range of biological effects, including cytotoxic, antimicrobial, and insecticidal activities. The following tables summarize key quantitative data from various studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂O₇ | PubChem |
| Molar Mass | 410.43 g/mol | PubChem |
| Melting Point | 198 °C | Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides |
| Appearance | Crystalline solid | This compound |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | This compound |
Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| PANC-1 | Pancreatic | 0.82 | --INVALID-LINK-- |
| SW1990 | Pancreatic | 2.62 | --INVALID-LINK-- |
| CFPAC-1 | Pancreatic | 2.91 | --INVALID-LINK-- |
| MIAPaCa | Pancreatic | 2.79 | --INVALID-LINK-- |
| A549 | Lung | Data available, but specific value not provided in abstract | --INVALID-LINK-- |
| MCF-7 | Breast | Data available, but specific value not provided in abstract | --INVALID-LINK-- |
| HepG2 | Liver | Data available, but specific value not provided in abstract | --INVALID-LINK-- |
| SHG-44 | Glioblastoma | Data available, but specific value not provided in abstract | --INVALID-LINK-- |
Table 3: Antibacterial Activity of this compound (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Source |
| Staphylococcus aureus | Gram-positive | 50 | |
| Bacillus subtilis | Gram-positive | 50 | |
| Escherichia coli | Gram-negative | 25 | |
| Salmonella typhi | Gram-negative | 25 |
Table 4: Insecticidal Activity of this compound
While specific LC₅₀ (lethal concentration, 50%) values for pure this compound are not widely reported, its activity as a key component of Tephrosia extracts is well-documented.
| Target Pest | Activity Type | Observation | Source |
| African armyworm (Spodoptera exempta) | Antifeedant | High activity | --INVALID-LINK-- |
| Fall armyworm (Spodoptera frugiperda) | Larvicidal | T. vogelii extracts caused 50% mortality within 5 days. | --INVALID-LINK-- |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its anticancer activity, in particular, is linked to the induction of apoptosis and inhibition of pro-survival pathways.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
A primary mechanism of this compound's anticancer effect is the induction of programmed cell death (apoptosis) through the generation of intracellular reactive oxygen species (ROS).
-
ROS Accumulation: this compound treatment leads to a rapid increase in ROS levels within cancer cells. This creates a state of oxidative stress.
-
Mitochondrial Disruption: The excess ROS disrupts the mitochondrial membrane potential (MMP). This depolarization of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway.
-
Cytochrome c Release: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3.
-
Apoptosis Execution: Activated caspase-3 cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Inhibition of PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.
-
Upstream Signal: Growth factors normally activate Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K.
-
PI3K/Akt Activation: PI3K phosphorylates PIP2 to PIP3, which recruits and leads to the activation of Akt (also known as Protein Kinase B).
-
Pro-Survival Effects: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins (like Bad) and inhibits transcription factors (like FoxO) that promote the expression of cell death genes. This promotes cell survival and proliferation.
-
This compound's Effect: this compound treatment suppresses the phosphorylation (activation) of Akt. By inhibiting this key survival signal, this compound prevents the downstream inactivation of pro-apoptotic factors, thus lowering the threshold for apoptosis to occur.
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, where it drives the expression of anti-apoptotic genes.
-
Canonical Activation: In unstimulated cells, NF-κB (typically a p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein called IκBα.
-
Signal Transduction: Pro-inflammatory signals (like TNFα) or signals from the Akt pathway activate the IκB kinase (IKK) complex.
-
IκBα Degradation: IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to DNA and promotes the transcription of target genes, including those that inhibit apoptosis (e.g., Bcl-xL, XIAP).
-
This compound's Effect: this compound has been shown to inhibit the NF-κB signaling pathway. While the direct target is still under investigation, this inhibition is likely mediated through its effects on upstream regulators like the PI3K/Akt pathway, which is known to influence IKK activity. By preventing NF-κB activation, this compound blocks the transcription of anti-apoptotic genes, making the cancer cells more susceptible to apoptosis.
Conclusion
This compound stands as a compelling example of a natural product with a long history of human use that continues to be relevant in modern scientific research. From its initial isolation over a century ago to its current investigation as a multi-faceted anticancer agent, its journey highlights the enduring value of natural products in drug discovery. The detailed understanding of its isolation, biological activities, and mechanisms of action provides a solid foundation for researchers and drug development professionals. The ability of this compound to induce apoptosis through ROS generation while simultaneously inhibiting critical pro-survival pathways like PI3K/Akt and NF-κB underscores its potential as a lead compound for the development of novel therapeutics. Further research into its pharmacokinetics, safety profile, and potential for synergistic combinations with existing therapies is warranted to fully unlock its clinical potential.
Tephrosin: A Comprehensive Technical Guide on Solubility, Stability, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin, a natural rotenoid isoflavonoid, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. As a promising candidate for further investigation in drug development, a thorough understanding of its fundamental physicochemical characteristics is paramount. This technical guide provides an in-depth overview of the solubility, stability, and key physicochemical properties of this compound, intended to support research and development efforts. The information presented is a synthesis of available literature, and where specific data for this compound is limited, data from the closely related rotenoid, rotenone (B1679576), is provided as a relevant analogue.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂O₇ | [1] |
| Molar Mass | 410.42 g/mol | [1] |
| Melting Point | 198 °C | [2] |
| Appearance | Nearly colorless crystalline solid | [2] |
| Chemical Class | Rotenoid Isoflavonoid | [3] |
| CAS Number | 76-80-2 | [1] |
Solubility Profile
This compound, like other rotenoids, is a lipophilic molecule, exhibiting poor solubility in aqueous solutions and good solubility in various organic solvents. While specific quantitative solubility data for this compound is scarce in the literature, its general solubility characteristics can be inferred from its chemical class and data available for analogous compounds like rotenone.
Qualitative Solubility:
This compound is reported to be soluble in the following organic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For in vitro biological assays, this compound is often dissolved in DMSO. For in vivo studies, formulations for compounds with low water solubility typically involve co-solvents and surfactants.
Quantitative Solubility (Rotenone as an analogue):
As a close structural analogue, the solubility of rotenone provides a useful reference for estimating the solubility of this compound.
| Solvent | Solubility of Rotenone ( g/100 mL at 20°C) |
| Acetone | 6.6 |
| Carbon Tetrachloride | 1.6 |
| Chloroform | 47.2 |
| Ethanol | 0.2 |
| Ether | 0.4 |
| Toluene | 8.0 |
| Water | 0.00002 |
Data sourced from literature on rotenone and should be considered as an approximation for this compound.
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation development. Rotenoids are known to be susceptible to degradation under certain environmental conditions.
Light Stability (Photostability):
Rotenoids, including this compound, are highly sensitive to light. Exposure to solar radiation can lead to rapid degradation, with reported half-lives in the order of minutes for rotenone.[4] Therefore, it is imperative to protect this compound and its solutions from light during all stages of research and development.
Thermal Stability:
This compound's stability is also influenced by temperature. One study on the thermal degradation of rotenone in soil demonstrated a significant temperature-dependent degradation. The half-life (DT50) of rotenone was found to be 8 days at 20°C, which increased to 25 days at 10°C in silt clay loam soil.[5] This indicates that higher temperatures accelerate the degradation of rotenoids. For long-term storage, this compound should be kept at low temperatures, typically -20°C or below, and protected from light.
pH Stability:
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized methods based on standard pharmaceutical practices and can be adapted for specific research needs.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has plateaued.
-
After shaking, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or µg/mL.
Protocol 2: Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol outlines the steps to develop an HPLC method that can separate this compound from its degradation products and to perform forced degradation studies to assess its stability.
Part A: HPLC Method Development
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
Mobile Phase and Gradient:
-
A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
A gradient elution is often necessary to separate the parent compound from its degradation products. An example gradient could be starting with a low percentage of the organic phase and increasing it over time.
Detection:
-
The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer or a PDA detector.
Part B: Forced Degradation Studies [8][9][10]
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
Analysis:
-
At each time point, withdraw a sample, dilute it appropriately, and analyze it using the developed stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent. The following diagrams, generated using Graphviz, illustrate some of the critical pathways affected by this compound and the general workflows for its analysis.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion
This technical guide provides a foundational understanding of the solubility, stability, and physicochemical properties of this compound. While there are gaps in the quantitative data specifically for this compound, the information compiled from its chemical class and analogous compounds offers valuable insights for researchers. The provided experimental protocols and workflow diagrams serve as a practical starting point for further investigation. A comprehensive characterization of these properties is essential for advancing this compound through the drug development pipeline and unlocking its full therapeutic potential. It is strongly recommended that researchers conduct specific studies to determine the precise solubility and stability profiles of their this compound samples under their experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bg.copernicus.org [bg.copernicus.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Tephrosin: A Comprehensive Molecular Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tephrosin, a natural rotenoid found in plants of the Tephrosia genus, has garnered significant interest for its potent biological activities, particularly its antineoplastic and pesticidal properties. This technical guide provides a comprehensive overview of this compound, including its detailed molecular profile, CAS number, and an in-depth exploration of its mechanisms of action. The document outlines key signaling pathways modulated by this compound and furnishes detailed experimental protocols for its extraction, purification, and biological evaluation. All quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized through detailed diagrams.
Molecular Profile of this compound
This compound is a complex organic molecule belonging to the rotenoid family of isoflavonoids. Its unique chemical structure is central to its biological activity.
Table 1: Molecular Identifiers and Properties of this compound
| Property | Value | Citation(s) |
| CAS Number | 76-80-2 | [1][2][3] |
| Molecular Formula | C₂₃H₂₂O₇ | [1][2] |
| Molecular Weight | 410.4 g/mol | [1][2] |
| IUPAC Name | (1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | [1] |
| SMILES | CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | [1] |
| InChI Key | AQBZCCQCDWNNJQ-AUSIDOKSSA-N | [1] |
| Synonyms | Hydroxydeguelin, Deguelinol I | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, with its anticancer and insecticidal activities being the most extensively studied. The primary mechanism underlying these activities is the inhibition of the mitochondrial electron transport chain.
Inhibition of NADH:ubiquinone oxidoreductase (Complex I)
The principal mode of action of this compound is the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is multifaceted and involves the modulation of several key signaling pathways.
-
Induction of Apoptosis: By increasing intracellular ROS levels, this compound triggers the intrinsic pathway of apoptosis. This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.
-
Inhibition of Pro-survival Signaling Pathways: this compound has been shown to inhibit the PI3K/Akt/mTOR and Ras/MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.
-
Modulation of NF-κB Signaling: this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival in cancer.
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| PANC-1 | Pancreatic Cancer | 0.82 | [2] |
| SW1990 | Pancreatic Cancer | 1.25 | [2] |
| A549 | Lung Cancer | 2.13 | [2] |
| MCF-7 | Breast Cancer | 1.87 | [2] |
| HepG2 | Liver Cancer | 2.54 | [2] |
| SHG-44 | Glioblastoma | 3.16 | [2] |
Signaling Pathway Diagram
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound from Tephrosia vogelii
This protocol describes a general method for the isolation of this compound from its natural source.
Materials:
-
Dried and powdered seeds or leaves of Tephrosia vogelii
-
Acetone
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Extraction: Macerate the powdered plant material with acetone at room temperature for 72 hours.
-
Solvent Evaporation: Concentrate the acetone extract under reduced pressure using a rotary evaporator.
-
Partitioning: Partition the crude extract with n-hexane to remove nonpolar compounds.
-
Column Chromatography: Subject the defatted extract to silica gel column chromatography.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Isolation: Combine fractions containing this compound and purify further by recrystallization or preparative HPLC to obtain pure this compound.
Caption: Workflow for this compound extraction and purification.
MTT Assay for Cell Viability
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of PI3K/Akt Pathway
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Caption: Workflow for Western blot analysis.
Safety and Handling
This compound is classified as hazardous to the aquatic environment.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. All waste should be disposed of in accordance with local regulations.
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer agent and a bio-pesticide. Its well-defined mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a solid foundation for further research. The detailed molecular profile and experimental protocols provided in this guide are intended to facilitate future investigations into the therapeutic and practical applications of this potent rotenoid.
References
Tephrosin: A Comprehensive Review of its Anticancer Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin, a natural rotenoid isoflavonoid, has emerged as a promising candidate in the field of oncology.[1][2] Extracted from plants of the Tephrosia genus, this compound has demonstrated potent anticancer activities across a spectrum of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers.[1][3] This technical guide provides a comprehensive literature review of the research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Data on the Biological Activity of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key findings, providing a comparative overview of its potency in different cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 0.82 | [1] |
| SW1990 | Pancreatic Cancer | 2.62 | |
| CFPAC-1 | Pancreatic Cancer | 2.91 | |
| MIAPaCa | Pancreatic Cancer | 2.79 | |
| A549 | Lung Cancer | >10 | [3] |
| MCF-7 | Breast Cancer | >10 | [3] |
| HepG2 | Liver Cancer | >10 | [3] |
| SHG-44 | Glioblastoma | >10 | [3] |
Table 2: Induction of Apoptosis by this compound in Pancreatic Cancer Cells
Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anticancer effects.
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| PANC-1 | 0.5 | 31.2 | [1] |
| PANC-1 | 1.0 | 68.3 | [1] |
| HeLa | 0.3 (in combination with 5 mM 2-DG) | Significantly increased | [4] |
Table 3: In Vivo Antitumor Activity of this compound
Preclinical studies using animal models provide crucial insights into the efficacy of a compound in a living system.
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| PANC-1 Xenograft | This compound (20 mg/kg) | 60.2 | [1] |
Key Signaling Pathways and Mechanisms of Action
This compound's anticancer activity is attributed to its ability to modulate multiple signaling pathways and cellular processes. A central mechanism is the induction of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis.[1]
ROS-Mediated Apoptosis
This compound treatment leads to a significant increase in intracellular ROS levels in a time- and dose-dependent manner.[1] This oxidative stress results in mitochondrial membrane potential depolarization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[1]
Caption: this compound induces apoptosis via ROS production.
Inhibition of Survival Signaling Pathways
This compound has been shown to inhibit several key signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/Akt and MAPK pathways. By blocking these pathways, this compound effectively cuts off the survival signals that cancer cells rely on.
Caption: this compound inhibits pro-survival signaling pathways.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anticancer effects, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., PANC-1, SW1990)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
PANC-1 cancer cells
-
Matrigel
-
This compound solution for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of PANC-1 cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 15 days).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of this compound.
Caption: A typical workflow for this compound anticancer research.
Conclusion and Future Directions
The research reviewed herein strongly supports the potential of this compound as a novel anticancer agent. Its multifaceted mechanism of action, involving the induction of ROS-mediated apoptosis and the inhibition of critical survival pathways, makes it an attractive candidate for further development. The quantitative data presented in this guide highlight its potent activity in preclinical models of pancreatic cancer.
Future research should focus on several key areas. Firstly, a broader range of cancer cell lines should be tested to determine the full spectrum of this compound's activity. Secondly, detailed pharmacokinetic and pharmacodynamic studies are needed to understand its absorption, distribution, metabolism, and excretion in vivo, as well as to identify robust biomarkers of its activity. While one review noted a lack of such studies, this remains a critical gap in the literature. Finally, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for these future investigations, ultimately paving the way for the potential clinical application of this compound in oncology.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
The Role of Tephrosin in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin, a rotenoid isoflavonoid, is a key component of the sophisticated chemical defense arsenal (B13267) of various plant species, most notably those belonging to the genus Tephrosia. Historically utilized for its piscicidal and insecticidal properties, modern scientific inquiry is increasingly focused on understanding the precise molecular mechanisms by which this compound contributes to plant defense and its potential applications in agriculture and medicine. This technical guide provides an in-depth exploration of this compound's role in plant defense, its biosynthesis, mode of action, and the experimental methodologies used to investigate its functions.
This compound and its Role in Plant Defense
This compound acts as a potent antifeedant and insecticide, providing plants with a direct defense mechanism against a wide range of herbivores.[1] It is a secondary metabolite, meaning it is not directly involved in the plant's growth and development but serves crucial ecological functions. The presence of this compound and other rotenoids in plant tissues, particularly in the leaves and roots, deters insect feeding and can be lethal upon ingestion.[1]
The primary mode of action of this compound in insects is the inhibition of cellular respiration.[1] Specifically, it interferes with the electron transport chain in mitochondria, a critical process for energy production. This disruption of cellular metabolism leads to a range of physiological effects, from growth inhibition to mortality.
Quantitative Data on Insecticidal Activity
The efficacy of this compound and related rotenoids as insecticides has been quantified in various studies. The following table summarizes key quantitative data, including LC50 (lethal concentration for 50% of the population) and LD50 (lethal dose for 50% of the population) values against different insect species.
| Compound | Insect Species | Parameter | Value | Reference |
| This compound | Callosobruchus maculatus (Cowpea weevil) | LC50 | Higher than deguelin (B1683977) and rotenone | |
| Rotenone | Aphids | LC50 | 3 mg/kg | [1] |
| Rotenone | Rats (oral) | LD50 | ~132 mg/kg body weight | [1] |
| α-conotoxin Qc1.15 | Tenebrio molitor (Mealworm) | LC50 | 7.47 nM | [2] |
| α-conotoxin Qc1.18 | Tenebrio molitor (Mealworm) | LC50 | 9.82 nM | [2] |
Biosynthesis of this compound
This compound belongs to the rotenoid class of isoflavonoids, and its biosynthesis originates from the shikimic acid and chorismic acid pathways.[1] This complex biosynthetic route involves numerous enzymatic steps to construct the characteristic five-ring rotenoid skeleton. The regulation of this pathway is intricate and can be influenced by various internal and external stimuli, including herbivore attack and microbial infection.
Signaling Pathways Involved in this compound Biosynthesis
The production of this compound as a defense response is tightly regulated by the plant's signaling networks. Key phytohormones, such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), are central to inducing the expression of genes involved in secondary metabolite biosynthesis.[3][4] Herbivore feeding or tissue damage often triggers the JA signaling cascade, leading to the upregulation of transcription factors that, in turn, activate the genes encoding the enzymes of the rotenoid biosynthetic pathway.
Figure 1: Simplified signaling pathway for the induction of this compound biosynthesis in response to herbivory.
Experimental Protocols
Elicitor Treatment for Induction of this compound Biosynthesis
This protocol describes the application of methyl jasmonate (MeJA) and salicylic acid (SA) as elicitors to induce the production of this compound in Tephrosia vogelii.
Materials:
-
Tephrosia vogelii plants (4-6 weeks old)
-
Methyl jasmonate (MeJA)
-
Salicylic acid (SA)
-
Ethanol (B145695) (for dissolving elicitors)
-
Triton X-100 (surfactant)
-
Distilled water
-
Spray bottles
Procedure:
-
Prepare stock solutions of MeJA and SA in ethanol.
-
Prepare the final elicitor solutions at desired concentrations (e.g., 100 µM MeJA, 1 mM SA) in distilled water containing a small amount of Triton X-100 (e.g., 0.02%) to ensure even spreading on the leaf surface. Prepare a control solution with ethanol and Triton X-100 only.
-
Spray the leaves of the T. vogelii plants with the elicitor or control solutions until runoff.
-
Keep the treated plants under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Harvest leaf tissue at different time points post-treatment (e.g., 0, 24, 48, 72 hours) for subsequent analysis.
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until further processing.
Figure 2: Experimental workflow for elicitor treatment of Tephrosia vogelii.
Extraction and Quantification of this compound using HPLC
This protocol outlines the extraction of rotenoids from plant material and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Frozen plant tissue (from elicitor treatment)
-
Mortar and pestle or tissue homogenizer
-
Methanol or acetone
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) and water (HPLC grade)
-
This compound standard
Procedure:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extract a known weight of the powdered tissue with a suitable solvent (e.g., methanol) by vortexing or sonication.
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject a known volume of the filtered extract into the HPLC system.
-
Perform the separation on a C18 column using a gradient of acetonitrile and water as the mobile phase.
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 294 nm).
-
Quantify the amount of this compound in the sample by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Insect Bioassay for this compound Efficacy
This protocol describes a diet incorporation bioassay to determine the insecticidal activity of this compound.
Materials:
-
Test insect species (e.g., Spodoptera frugiperda larvae)
-
Artificial diet for the insect species
-
This compound of known concentration
-
Solvent for this compound (e.g., acetone)
-
Petri dishes or multi-well plates
-
Fine brush for handling insects
Procedure:
-
Prepare a series of dilutions of this compound in the solvent.
-
Incorporate a known volume of each this compound dilution or the solvent control into the molten artificial diet and mix thoroughly.
-
Pour the diet into Petri dishes or multi-well plates and allow it to solidify.
-
Place one insect larva in each dish or well.
-
Maintain the bioassays under controlled environmental conditions suitable for the insect species.
-
Record mortality and any sublethal effects (e.g., reduced weight gain, developmental abnormalities) at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the LC50 value using probit analysis or other appropriate statistical methods.
Figure 3: Workflow for conducting an insect diet incorporation bioassay.
Conclusion
This compound is a vital component of the chemical defense system in Tephrosia species, exhibiting significant insecticidal activity. Its biosynthesis is intricately linked to the plant's defense signaling network, offering a fascinating model for studying plant-herbivore interactions. The protocols and information provided in this guide serve as a comprehensive resource for researchers and professionals seeking to delve into the multifaceted role of this compound in plant biology and its potential for development into novel pest management and therapeutic agents. Further research into the specific transcription factors regulating this compound biosynthesis and the exploration of its efficacy against a broader range of pests will undoubtedly unlock new avenues for its application.
References
- 1. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
Tephrosin's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of tephrosin, a natural rotenoid isoflavonoid, on the production of reactive oxygen species (ROS). This compound has demonstrated significant potential as an anticancer agent, with its efficacy largely attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings: this compound and ROS Production
This compound has been shown to potently induce the generation of intracellular ROS in a time- and dose-dependent manner in human pancreatic cancer cell lines, PANC-1 and SW1990.[1][2] This elevation in ROS levels is a critical component of this compound's anticancer activity, leading to mitochondrial dysfunction, DNA damage, and ultimately, apoptotic cell death.[1][3][4] The apoptotic effects of this compound can be mitigated by the use of ROS scavengers, confirming the essential role of ROS in its mechanism of action.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on ROS production and related cellular markers in PANC-1 and SW1990 pancreatic cancer cells.
Table 1: Dose-Dependent Effect of this compound on Intracellular ROS Levels
| Cell Line | This compound Concentration (µM) | Treatment Time | Fold Increase in ROS (vs. Control) |
| PANC-1 | 1 | 1 hour | ~1.5 |
| 4 | 1 hour | ~2.5 | |
| SW1990 | 1 | 1 hour | ~1.8 |
| 4 | 1 hour | ~3.0 |
Data are approximated from graphical representations in the source literature and represent the mean of three independent experiments.[1]
Table 2: Time-Dependent Effect of this compound on Intracellular ROS Levels
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in ROS (vs. Control) |
| PANC-1 | 4 | 0.5 | ~1.5 |
| 1 | ~2.5 | ||
| 2 | ~3.5 | ||
| SW1990 | 4 | 0.5 | ~1.8 |
| 1 | ~3.0 | ||
| 2 | ~4.0 |
Data are approximated from graphical representations in the source literature and represent the mean of three independent experiments.[1]
Table 3: Effect of this compound on Intracellular Glutathione (GSH) Levels
| Cell Line | This compound Concentration (µM) | Treatment Time | % of Control GSH Level |
| PANC-1 | 1 | Not Specified | ~80% |
| 4 | Not Specified | ~60% | |
| SW1990 | 1 | Not Specified | ~75% |
| 4 | Not Specified | ~55% |
Data are approximated from graphical representations in the source literature and represent the mean of three independent experiments. This compound treatment led to a significant depletion of the endogenous antioxidant glutathione.[1][2]
Signaling Pathway of this compound-Induced ROS and Apoptosis
This compound treatment initiates a cascade of events beginning with the elevation of intracellular ROS, primarily of mitochondrial origin.[1][2] This increase in mitochondrial ROS leads to the depolarization of the mitochondrial membrane, followed by the release of cytochrome c into the cytoplasm.[1][3][4] Cytochrome c release is a key event in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3, culminating in the cleavage of PARP and execution of apoptosis.[1][2][3] The excessive ROS also causes oxidative DNA damage, as evidenced by increased DNA tailing in comet assays and the phosphorylation of H2AX.[1][3][4]
Caption: Signaling pathway of this compound-induced apoptosis via mitochondrial ROS production.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Intracellular ROS
This protocol is based on the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Culture: PANC-1 and SW1990 cells are cultured in appropriate media until they reach the desired confluence.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 µM and 4 µM) or vehicle control (DMSO) for specified time periods (e.g., 0.5, 1, and 2 hours).
-
Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Imaging and Quantification: The green fluorescence intensity, which is proportional to the amount of intracellular ROS, is observed and captured using a fluorescence microscope. For quantitative analysis, the fluorescence intensity can be measured using a microplate reader or flow cytometer.
Measurement of Mitochondrial ROS
This protocol utilizes the mitochondrial-specific ROS indicator, MitoSOX Red.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described above. For scavenger experiments, cells are pre-incubated with a mitochondrial-ROS scavenger, such as MitoTEMPO, before this compound treatment.
-
Staining: Following treatment, cells are incubated with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10 minutes at 37°C, protected from light.
-
Analysis: The fluorescence intensity of MitoSOX Red is measured using a fluorescence microscope or flow cytometer to specifically quantify mitochondrial superoxide (B77818) levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on ROS production and its role in apoptosis.
Caption: Experimental workflow for assessing this compound's effect on ROS and apoptosis.
This guide provides a comprehensive overview for researchers interested in the mechanisms of this compound and its potential as a therapeutic agent. The presented data and protocols offer a solid foundation for further investigation into the role of ROS in the anticancer effects of this promising natural compound.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
Methodological & Application
Application Notes and Protocols for Tephrosin Extraction from Tephrosia vogelii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the extraction of tephrosin, a rotenoid with potential biological activities, from the plant Tephrosia vogelii. The information compiled is intended to guide researchers in selecting appropriate methods and solvents for the isolation and quantification of this compound.
Tephrosia vogelii, also known as the fish bean or Vogel's tephrosia, is a rich source of various secondary metabolites, including a class of compounds known as rotenoids. Among these, this compound, along with deguelin (B1683977) and rotenone (B1679576), is of significant interest for its potential insecticidal and other pharmacological properties.[1][2] The efficient extraction of this compound is a critical first step in its study and potential application. The choice of extraction method and solvent significantly impacts the yield and purity of the extracted compounds.[3]
This document outlines several common and advanced extraction techniques, provides detailed experimental protocols, and summarizes available quantitative data to facilitate comparative analysis.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of compounds from Tephrosia vogelii. It is important to note that most studies report the total extract yield or the content of the major rotenoids (deguelin and rotenone), with specific quantitative data for this compound being less common. The presented data should be interpreted with consideration of variations in the plant material (leaves, seeds, roots), geographical origin, and analytical methods used.
| Extraction Method | Plant Part | Solvent(s) | Key Quantitative Data | Reference |
| Maceration | Defatted Seeds | Ethanol (B145695) | Total Extract Yield: 25.2% | [3] |
| Defatted Seeds | Chloroform | Total Extract Yield: 20.5% | [3] | |
| Seeds | Acetone (B3395972) | Acetone Extract Yield: 1.035% (20.7 g from 2.0 kg); This compound Yield: 0.094% (1880 mg from 2.0 kg) | [4] | |
| Leaves | Methanol | Presence of this compound confirmed by LC-MS. Deguelin was the major rotenoid, with this compound and rotenone as minor components. | [5] | |
| Leaves & Roots | n-Hexane, Dichloromethane, Methanol | Methanolic extracts of leaves and roots showed the highest bioactivities, attributed to the presence of polar compounds including rotenoids. | [6] | |
| Soxhlet Extraction | Leaves | Petroleum Ether | Oil Extract Yield: 18.48% | [7] |
| Seeds | Petroleum Ether | Oil Extract Yield: 12.25% | [7] | |
| Defatted Seeds | Petroleum Ether | Defatting step prior to maceration. | [3] | |
| Aqueous Extraction (Soaking/Boiling) | Fresh Leaves | Water | Effective concentration for pesticidal use is approximately 1 kg of leaves for every 5 liters of water. Soaking for 2 hours or boiling for 30 minutes is recommended. | [8] |
Experimental Protocols
Detailed methodologies for key extraction experiments are provided below.
Protocol 1: Maceration for this compound Isolation from Tephrosia vogelii Seeds
This protocol is adapted from a study that successfully isolated this compound from T. vogelii seeds.[4]
Objective: To extract and isolate this compound from Tephrosia vogelii seeds using maceration followed by chromatographic purification.
Materials:
-
Air-dried and powdered seeds of Tephrosia vogelii
-
Acetone
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Silica (B1680970) gel for vacuum liquid chromatography (VLC) and radial chromatography
-
Glassware: Large container for maceration, filtration apparatus, round-bottom flasks, chromatography columns.
-
Rotary evaporator
Procedure:
-
Maceration:
-
Weigh 2.0 kg of air-dried and powdered Tephrosia vogelii seeds.
-
Place the powdered seeds in a large container and add a sufficient volume of acetone to fully immerse the powder.
-
Allow the mixture to macerate for 3 x 24 hours at room temperature with occasional stirring.
-
After 72 hours, filter the mixture to separate the acetone extract from the seed residue.
-
-
Liquid-Liquid Partitioning:
-
Partition the acetone extract with n-hexane to remove nonpolar compounds.
-
Collect the acetone phase and concentrate it under reduced pressure using a rotary evaporator to obtain the crude acetone extract (approximately 20.7 g).
-
-
Vacuum Liquid Chromatography (VLC):
-
Adsorb the crude acetone extract onto a small amount of silica gel.
-
Prepare a VLC column with silica gel.
-
Apply the extract-adsorbed silica gel to the top of the VLC column.
-
Elute the column with a gradient solvent system of n-hexane-EtOAc (from 9:1 to 1:1, with a 10% stepwise addition of EtOAc), followed by pure EtOAc and then MeOH.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Radial Chromatography:
-
Combine the fractions containing the compound of interest (this compound).
-
Further purify the combined fractions using radial chromatography with an eluent of n-hexane-EtOAc (19:1).
-
Collect the purified fraction containing this compound (yields approximately 1880 mg).
-
Protocol 2: Soxhlet Extraction of Bioactive Compounds from Tephrosia vogelii
This protocol provides a general procedure for Soxhlet extraction, a method used for the exhaustive extraction of compounds from solid materials.
Objective: To extract bioactive compounds, including rotenoids like this compound, from Tephrosia vogelii plant material using a Soxhlet apparatus.
Materials:
-
Dried and powdered Tephrosia vogelii plant material (leaves or seeds)
-
Extraction solvent (e.g., ethanol, methanol, hexane, or chloroform)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried and finely powdered to increase the surface area for extraction.
-
Accurately weigh a desired amount of the powdered plant material (e.g., 20-30 g).
-
-
Soxhlet Setup:
-
Place the weighed powder into a cellulose thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask to about two-thirds full with the chosen extraction solvent.
-
Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top. Secure all joints.
-
Connect the condenser to a cold water supply.
-
-
Extraction Process:
-
Heat the solvent in the round-bottom flask using a heating mantle.
-
The solvent will evaporate, and its vapor will travel up the distillation arm to the condenser, where it will be cooled and drip back down into the chamber containing the thimble.
-
The chamber will slowly fill with the warm solvent, extracting the desired compounds from the plant material.
-
Once the chamber is full, the siphoning mechanism will empty the solvent and the dissolved compounds back into the round-bottom flask.
-
This cycle will repeat, allowing for a continuous and exhaustive extraction.
-
Continue the extraction for a sufficient period (typically 6-24 hours), depending on the solvent and the plant material.
-
-
Solvent Recovery:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and remove the thimble.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent and obtain the crude extract.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Rotenoids from Tephrosia Species (Adapted)
Objective: To extract rotenoids, including this compound, from Tephrosia vogelii using ultrasound-assisted extraction to potentially reduce extraction time and solvent consumption.
Materials:
-
Dried and powdered Tephrosia vogelii leaves
-
Extraction solvent (e.g., 70% ethanol or methanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample and Solvent Preparation:
-
Weigh a specific amount of powdered T. vogelii leaves (e.g., 10 g).
-
Add a defined volume of the extraction solvent to achieve a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
-
Ultrasonic Extraction:
-
Place the beaker or flask containing the mixture in an ultrasonic bath.
-
Set the desired extraction temperature (e.g., 40-50°C) and sonication frequency (e.g., 40 kHz).
-
Sonicate for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined experimentally.
-
-
Post-Extraction:
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
The residue can be re-extracted for improved yield if necessary.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.
-
Mandatory Visualizations
Caption: General workflow for the extraction and isolation of this compound from Tephrosia vogelii.
Caption: Protocol workflow for this compound isolation by maceration.
Caption: Protocol workflow for Soxhlet extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. jcocs.com [jcocs.com]
- 3. medmedchem.com [medmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Analysis of Tephrosia vogelii across East Africa Reveals Three Chemotypes that Influence Its Use as a Pesticidal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activities of Tephrosia vogelii against selected pathogenic fungi and bacteria strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medmedchem.com [medmedchem.com]
- 8. ageconsearch.umn.edu [ageconsearch.umn.edu]
Application Note: Quantification of Tephrosin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tephrosin is a naturally occurring rotenoid found in various leguminous plants, such as those from the genera Tephrosia, Derris, and Lonchocarpus.[1][2] Rotenoids are a class of compounds known for their insecticidal properties and are also being investigated for their potential as anticancer agents.[3][4] Accurate quantification of this compound in plant extracts is essential for quality control of botanical insecticides, standardization of herbal medicines, and for pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the precise and accurate determination of this compound and other rotenoids in complex plant matrices.[2][3] This document provides a detailed protocol for the extraction of this compound from plant material and its subsequent quantification using a validated HPLC method.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol[3]
-
HPLC grade water
-
Phosphoric acid or formic acid (analytical grade)[1]
-
Chloroform (analytical grade)[3]
-
Dried and powdered plant material (e.g., roots or leaves of Tephrosia species)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 reversed-phase)[3]
-
Syringe filters (0.45 µm)[2]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator (optional)
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of HPLC grade acetonitrile or methanol (B129727) in a volumetric flask.[2] Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 to 100 µg/mL. These solutions will be used to construct a calibration curve.
4. Sample Preparation (Plant Extract)
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.[5]
-
Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a suitable flask. Add 20 mL of a solvent mixture, such as chloroform-methanol (9:1, v/v), and sonicate for 30 minutes.[3]
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Clean-up (Solid-Phase Extraction): To remove interfering compounds, the crude extract can be purified using a C18 SPE cartridge.[3]
-
Condition the SPE cartridge by passing methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., water-methanol) to remove polar impurities.
-
Elute the this compound and other rotenoids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the purified eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a known volume of the HPLC mobile phase. Before injection into the HPLC system, filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter.[2]
5. HPLC Chromatographic Conditions
The following HPLC conditions are recommended as a starting point. Method optimization may be required depending on the specific plant matrix and available instrumentation.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient elution can be used.
-
Isocratic: A mixture of acetonitrile and water (e.g., 65:35, v/v) or methanol and water (e.g., 66:34, v/v).[3][6] The aqueous phase is often acidified with a small amount of phosphoric acid (e.g., 0.025 M) to improve peak shape.[1]
-
Gradient: A gradient elution can be beneficial for complex extracts to achieve better separation of multiple components.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: UV detection at approximately 240 nm is suitable for analyzing a complex of rotenoids, including this compound.[3]
6. Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of the peak area versus the concentration of the this compound standards. The curve should be linear with a correlation coefficient (R²) of ≥0.999.[6]
-
Quantification: Inject the prepared plant extract sample. Identify the this compound peak based on its retention time compared to the standard. The concentration of this compound in the sample extract is determined by interpolating its peak area from the calibration curve.
-
Calculation: The final concentration of this compound in the original plant material is calculated using the following formula:
-
Concentration (mg/g) = (C × V) / W
-
Where:
-
C = Concentration of this compound in the injected sample (mg/mL) from the calibration curve.
-
V = Final volume of the reconstituted extract (mL).
-
W = Weight of the initial plant material (g).
-
-
Data Presentation
The following table summarizes the typical quantitative data for an HPLC method for this compound quantification. These values are indicative and should be determined during method validation.
| Parameter | Typical Value | Reference |
| Retention Time (RT) | Dependent on specific conditions, typically in the range of 5-15 min. | Based on typical rotenoid separations.[3] |
| Linearity Range | 1 - 100 µg/mL | A common range for HPLC quantification.[6][7] |
| Correlation Coefficient (R²) | ≥ 0.999 | Standard requirement for linearity.[6] |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | Estimated from similar rotenoid analyses.[1][6] |
| Limit of Quantification (LOQ) | ~0.3 - 1.5 µg/mL | Estimated from similar rotenoid analyses.[1][6] |
| Accuracy (% Recovery) | 90 - 110% | A general acceptance criterion for accuracy in analytical methods.[1] |
| Precision (% RSD) | < 5% | A general acceptance criterion for precision in analytical methods. |
Mandatory Visualization
References
- 1. units.fisheries.org [units.fisheries.org]
- 2. academic.oup.com [academic.oup.com]
- 3. [Modification of the analytical method for rotenoids in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled semi-syntheses of deguelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Determination of rotenone in honey by high performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Isolation and Purification of Tephrosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for isolating and purifying tephrosin from crude plant extracts, with a focus on material sourced from Tephrosia vogelii. The protocols outlined below are based on established methodologies in natural product chemistry and can be adapted and optimized for specific laboratory conditions and research objectives.
Data Presentation: Comparison of Purification Techniques
The selection of a purification strategy depends on the desired scale, purity, and available equipment. The following table summarizes the expected performance of common chromatographic techniques applicable to this compound isolation. Quantitative data for this compound is limited in the literature; therefore, this table provides a comparative overview based on general principles and data from similar compounds.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Cost | Key Considerations |
| Vacuum Liquid Chromatography (VLC) | Moderate | High | High | Low | Excellent for initial fractionation of crude extracts. |
| Flash Chromatography | Moderate to High | Good | Medium to High | Medium | Faster than traditional column chromatography. |
| Radial Chromatography | High | Good | Medium | Medium | A planar form of column chromatography, useful for final purification steps. |
| High-Performance Liquid Chromatography (HPLC) | Very High | Variable | Low | High | Ideal for obtaining highly pure this compound for analytical and biological assays. |
| Crystallization | Very High | Variable | Variable | Low | Dependent on the solubility properties of this compound; excellent for final purification. |
Experimental Protocols
Extraction of this compound from Tephrosia vogelii Seeds
This protocol describes a maceration-based extraction method to obtain a crude extract enriched with this compound.
Materials and Reagents:
-
Dried and powdered seeds of Tephrosia vogelii
-
Acetone (B3395972) (analytical grade)
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Large glass container for maceration
Procedure:
-
Maceration: Weigh 2.0 kg of air-dried and powdered seeds of Tephrosia vogelii. Place the powdered material in a large glass container and add a sufficient volume of acetone to fully submerge the powder. Allow the maceration to proceed for 3 x 24 hours at room temperature with occasional agitation.[1]
-
Filtration and Concentration: After 72 hours, filter the acetone extract through filter paper to remove the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude acetone extract.
-
Solvent Partitioning: Partition the crude acetone extract with n-hexane to remove nonpolar compounds. The resulting acetone fraction will be enriched with this compound.[1] Remove the solvent under reduced pressure to yield the final crude extract (approximately 20.7 g from 2.0 kg of seeds).[1]
Purification of this compound using Vacuum Liquid Chromatography (VLC)
VLC is an effective technique for the initial fractionation of the crude extract.
Materials and Reagents:
-
Crude this compound extract
-
Silica (B1680970) gel (Merck 7731 or equivalent)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (EtOAc) (analytical grade)
-
Methanol (B129727) (MeOH) (analytical grade)
-
VLC column or sintered glass funnel
-
Vacuum source
Procedure:
-
Column Packing: Dry pack the VLC column with silica gel. Gently tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude extract (e.g., 20.7 g) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and load it evenly onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane-EtOAc, starting with a low polarity mixture and gradually increasing the polarity. A typical gradient involves stepwise increases in EtOAc concentration (e.g., 9:1, 8:2, ..., 1:1 v/v).[1] Finally, elute with 100% EtOAc and then methanol to wash out highly polar compounds.
-
Fraction Collection: Collect fractions of approximately 200 mL each. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a high concentration of the target compound. From a 20.7 g crude extract, a fraction (F3) weighing 1809 mg containing this compound can be obtained.[1]
Final Purification by Radial Chromatography
This technique is used for the final purification of the this compound-rich fraction obtained from VLC.
Materials and Reagents:
-
This compound-rich fraction from VLC
-
Silica gel for radial chromatography
-
n-Hexane (analytical grade)
-
Ethyl acetate (EtOAc) (analytical grade)
-
Radial chromatograph
Procedure:
-
Sample Preparation: Dissolve the this compound-rich fraction (e.g., 1880 mg) in a minimal volume of the initial mobile phase.[1]
-
Chromatography: Perform radial chromatography using a gradient solvent system of n-hexane-EtOAc. A suitable starting eluent is n-hexane-EtOAc (39:1 v/v).[1]
-
Fraction Collection and Analysis: Collect the fractions as they elute from the chromatograph. Monitor the fractions by TLC. Combine the pure fractions containing this compound.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
Purification by Crystallization (General Protocol)
Crystallization can be employed as a final step to achieve high-purity this compound. The choice of solvent is critical and requires preliminary solubility tests.
Materials and Reagents:
-
Purified this compound
-
A selection of solvents for testing (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)
-
Heating plate
-
Crystallization dish
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of purified this compound in a minimal amount of a test solvent at an elevated temperature. The ideal solvent will dissolve this compound when hot but have low solubility at room or cold temperatures.
-
Dissolution: Dissolve the bulk of the purified this compound in the chosen solvent by heating and stirring until a clear solution is obtained.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, the solution can be placed in a refrigerator or ice bath.
-
Crystal Collection: Collect the formed crystals by filtration.
-
Drying: Dry the crystals in a desiccator or under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathway of this compound's Anticancer Activity
Caption: Anticancer Signaling Pathways of this compound.
References
Application Notes and Protocols: Stereocontrolled Semi-synthesis of Tephrosin from Rotenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stereocontrolled semi-synthesis of tephrosin, a naturally occurring rotenoid with potential anticancer properties, starting from the commercially available insecticide, rotenone (B1679576). The described methodology follows a high-yielding and operationally simple route, making it suitable for producing gram-scale quantities of this compound for further biological evaluation.[1][2][3]
Introduction
This compound and its parent compound, deguelin (B1683977), are natural products that have garnered significant interest in the scientific community for their potent anti-cancer activities.[1] This protocol outlines a stereocontrolled semi-synthesis of this compound from rotenone, proceeding through the key intermediates rot-2'-enonic acid and deguelin. The synthesis involves a novel and safer two-step transformation of rotenone to rot-2'-enonic acid, followed by an efficient cyclization to deguelin and a final diastereoselective hydroxylation to yield this compound as a single diastereoisomer.[1][2][3]
Overall Synthetic Scheme
The semi-synthesis of this compound from rotenone can be summarized in the following four key steps:
-
Formation of Rotenone Hydrobromide: Treatment of rotenone with hydrogen bromide in acetic acid.
-
Synthesis of Rot-2'-enonic Acid: Zinc-mediated ring opening of rotenone hydrobromide.
-
Synthesis of Deguelin: Selenoxide elimination from the intermediate formed by the reaction of rot-2'-enonic acid with phenylselenyl chloride.
-
Synthesis of this compound: Chromium-mediated hydroxylation of deguelin.
Experimental Workflow
Caption: Experimental workflow for the semi-synthesis of this compound from Rotenone.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | Rotenone Hydrobromide | Rotenone | HBr, Acetic Acid | 82-89 | [1] |
| 2 | Rot-2'-enonic Acid | Rotenone Hydrobromide | Zn, NH4Cl, THF, H2O | 74-79 | [1] |
| 3 | Deguelin | Rot-2'-enonic Acid | PhSeCl, H2O2, THF | 81 | [1] |
| 4 | This compound | Deguelin | K2Cr2O7, Acetic Acid, H2O | 76 | [1] |
Detailed Experimental Protocols
Materials and General Methods:
-
All reagents should be of commercial grade and used without further purification unless otherwise noted.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Column chromatography should be performed using silica gel (230-400 mesh).
-
NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF mass spectrometer.
Step 1: Synthesis of Rotenone Hydrobromide
Protocol:
-
To a solution of rotenone (1.0 equiv) in glacial acetic acid, add a solution of hydrogen bromide in acetic acid (33 wt%, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold acetic acid and then with diethyl ether.
-
Dry the solid under vacuum to afford rotenone hydrobromide as a white solid. The product can be further purified by crystallization from chloroform-methanol.[1]
Expected Yield: 82-89%[1]
Step 2: Synthesis of Rot-2'-enonic Acid
Protocol:
-
To a suspension of rotenone hydrobromide (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water, add ammonium (B1175870) chloride (5.0 equiv) and activated zinc dust (10.0 equiv).
-
Stir the mixture vigorously at room temperature for 48 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc.
-
Wash the Celite pad with THF.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by crystallization from methanol (B129727) to afford rot-2'-enonic acid as a white solid.[1]
Expected Yield: 74-79%[1]
Step 3: Synthesis of Deguelin
Protocol:
-
Dissolve rot-2'-enonic acid (1.0 equiv) in anhydrous dichloromethane (B109758) (CH2Cl2) and cool the solution to -40 °C.
-
Add a solution of phenylselenyl chloride (1.1 equiv) in CH2Cl2 dropwise.
-
Stir the reaction mixture at -40 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of hydrogen peroxide (30 wt% in H2O, 10 equiv) in THF.
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for 18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with CH2Cl2 (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford deguelin.[1]
Expected Yield: 81%[1]
Step 4: Synthesis of this compound
Protocol:
-
To a solution of deguelin (1.0 equiv) in a mixture of glacial acetic acid and water, add potassium dichromate (1.5 equiv).
-
Heat the reaction mixture to 60 °C and stir for 30 minutes.
-
Cool the mixture to room temperature and stir for an additional 18 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a single diastereoisomer.[1]
Expected Yield: 76%[1]
Characterization Data for this compound
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.78 (s, 1H), 6.45 (d, J = 8.4 Hz, 1H), 6.41 (s, 1H), 4.90 (dd, J = 12.0, 3.2 Hz, 1H), 4.58 (d, J = 12.0 Hz, 1H), 4.14 (dd, J = 12.0, 3.2 Hz, 1H), 3.82 (s, 3H), 3.78 (s, 3H), 3.33 (t, J = 12.0 Hz, 1H), 2.94 (dd, J = 12.0, 3.2 Hz, 1H), 1.74 (s, 3H), 1.48 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.9, 168.6, 160.8, 158.3, 157.1, 149.8, 144.1, 113.4, 112.9, 109.5, 104.8, 101.3, 91.5, 72.3, 66.8, 56.4, 55.9, 45.1, 29.2, 27.2, 16.9. |
| IR (thin film) | νmax 3448, 2926, 1674, 1618, 1585, 1516, 1458, 1373, 1298, 1192, 1126, 1092, 1038 cm⁻¹. |
| HRMS (ESI) | Calculated for C₂₃H₂₂O₇Na [M+Na]⁺: 433.1263; Found: 433.1259. |
(Note: Spectroscopic data should be independently verified by researchers)
References
Tephrosin in In Vitro Cancer Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin, a natural rotenoid isoflavonoid, has emerged as a promising candidate in cancer research due to its potent anticancer activities against a variety of cancer types.[1][2][3] In vitro studies have demonstrated that this compound can suppress cancer cell viability, induce apoptosis, and arrest the cell cycle. Its multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a compound of significant interest for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in in vitro cancer cell culture assays.
Mechanism of Action
This compound exerts its anticancer effects through a variety of mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death. This is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane potential depolarization and the subsequent release of cytochrome c.[2][3][4] This cascade of events activates caspases, key enzymes in the apoptotic process, ultimately leading to cell death.[2][3][4]
Furthermore, this compound has been shown to induce DNA damage in cancer cells.[2][3] It also impacts critical signaling pathways that regulate cell survival, proliferation, and metastasis. These include the inhibition of pathways such as PI3K/Akt, Ras/MAPK, and STAT3.[1] Additionally, this compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | ~5 | [1] |
| MCF-7 | Breast Cancer | ~5 | [1] |
| HepG2 | Liver Cancer | ~5 | [1] |
| SW1990 | Pancreatic Cancer | ~2.5 | [1] |
| PANC-1 | Pancreatic Cancer | ~2.5 | [1] |
| SHG-44 | Glioblastoma | ~5 | [1] |
| HCT116 | Colorectal Cancer | Not specified | [5] |
| SKOV3-TR | Paclitaxel-Resistant Ovarian Cancer | >10 (used in combination) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry by staining cells with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add it dropwise to 4 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
Determining Appropriate Tephrosin Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin, a natural rotenoid isoflavonoid, has garnered significant interest in the scientific community for its potent anticancer activities.[1][2] Preclinical in vivo studies are crucial for evaluating its therapeutic potential and safety profile. This document provides detailed application notes and protocols for determining the appropriate dosage of this compound for in vivo animal studies, with a focus on its application in cancer research.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis in cancer cells.[3] The principal mechanism involves the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane potential depolarization and the subsequent release of cytochrome c.[2][3] This cascade activates caspase-9 and caspase-3, culminating in apoptotic cell death.[3]
Furthermore, this compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and resistance. It can inhibit the phosphorylation of key proteins in the PI3K/Akt, Ras/MAPK, and STAT3 signaling pathways.[4] In paclitaxel-resistant ovarian cancer, this compound has been observed to downregulate the phosphorylation of FGFR1 and its adapter protein FRS2.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies. It is important to note that comprehensive pharmacokinetic and LD50 data for purified this compound are limited in publicly available literature.
| Parameter | Value | Cell Line/Animal Model | Route of Administration | Reference |
| In Vitro IC50 | ||||
| 0.82 µM | PANC-1 (Pancreatic) | N/A | [3] | |
| 2.62 µM | SW1990 (Pancreatic) | N/A | [3] | |
| 2.91 µM | CFPAC-1 (Pancreatic) | N/A | [3] | |
| 2.79 µM | MIAPaCa-2 (Pancreatic) | N/A | [3] | |
| Not specified | A549 (Lung), MCF-7 (Breast), HepG2 (Liver), SHG-44 (Glioblastoma) | N/A | [3] | |
| In Vivo Efficacy | ||||
| Effective Dose | 10 mg/kg | PANC-1 Xenograft (BALB/c nude mice) | Intraperitoneal | [3] |
| Optimal Dose | 20 mg/kg | PANC-1 Xenograft (BALB/c nude mice) | Intraperitoneal | [3] |
| Tumor Growth Inhibition | 60.2% (at 20 mg/kg) | PANC-1 Xenograft (BALB/c nude mice) | Intraperitoneal | [3] |
| Toxicity Data | ||||
| LD50 | Not available | - | - | - |
| Observed Toxicity | No obvious body weight changes or pathological organ damage | BALB/c nude mice | Intraperitoneal (10 and 20 mg/kg) | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A concentration of 20 mM is a common starting point.[3]
-
For animal administration, dilute the this compound stock solution with sterile PBS or saline to the desired final concentration.
-
The final concentration of DMSO in the administered solution should be kept to a minimum (ideally less than 5%) to avoid solvent-related toxicity.
-
Vortex the solution thoroughly before each administration to ensure a homogenous suspension.
Protocol for a Pilot Study to Determine Maximum Tolerated Dose (MTD)
In the absence of published LD50 data, a pilot study to determine the MTD is essential.
Animals:
-
Use the same species and strain of animal that will be used for the efficacy studies (e.g., BALB/c nude mice).
-
Use a small group of animals (n=3-5 per dose group).
Procedure:
-
Select a starting dose based on the effective doses reported in the literature (e.g., starting at 10 mg/kg).
-
Prepare a range of doses (e.g., 10, 20, 40, 80 mg/kg).
-
Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal injection).
-
Monitor the animals closely for signs of toxicity for at least 7-14 days. Observations should include:
-
Changes in body weight (measure daily).
-
Changes in food and water intake.
-
Behavioral changes (lethargy, agitation, etc.).
-
Clinical signs of distress (ruffled fur, hunched posture, etc.).
-
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 10-15% body weight loss) or death.
Protocol for an In Vivo Antitumor Efficacy Study (Pancreatic Cancer Xenograft Model)
This protocol is adapted from a study by Du et al. (2021).[3]
Animals and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Subcutaneously inject 3 x 10^6 PANC-1 human pancreatic cancer cells into the right flank of each mouse.[3]
-
Allow the tumors to grow to a palpable size (approximately 100 mm³).[3]
Treatment Protocol:
-
Randomly divide the mice into three groups (n=6 per group):
-
Vehicle control (e.g., DMSO/saline mixture).
-
This compound (10 mg/kg).
-
This compound (20 mg/kg).
-
-
Administer the treatment intraperitoneally once daily for 13-14 consecutive days.[3]
-
Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (length × width²)/2.[3]
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect major organs (liver, heart, kidney, lung, spleen) for histopathological analysis (H&E staining) to assess for any treatment-related toxicity.[3]
-
Analyze the data for statistical significance in tumor growth inhibition and changes in body weight.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: General workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sourcing and Handling of Analytical Standards for Tephrosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tephrosin, a rotenoid flavonoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer and insecticidal activities. Accurate and reproducible research in these areas necessitates the use of well-characterized analytical standards. This document provides detailed application notes and protocols for the sourcing, handling, and analysis of this compound analytical standards, ensuring data integrity and laboratory safety.
Sourcing this compound Analytical Standards
The quality and purity of the analytical standard are paramount for reliable experimental results. Several reputable suppliers offer this compound with specified purity levels.
Table 1: Recommended Suppliers for this compound Analytical Standards
| Supplier | Product Number | Purity Specification | Physical Form | Storage Temperature |
| Sigma-Aldrich | SMB00191 | ≥95% (LC/MS-ELSD) | Solid | -20°C |
| ChemFaces | CFN97864 | >98% (HPLC) | Powder | -20°C |
| BioCrick | BCN4742 | >98% (HPLC) | Solid | -20°C |
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch of the standard. The CoA provides critical information regarding the identity, purity, and physicochemical properties of the compound. A typical CoA for this compound from Sigma-Aldrich would include the following data.
Table 2: Representative Data from a Certificate of Analysis for this compound
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by LC/MS-ELSD) | ≥95%[1] |
| Molecular Formula | C₂₃H₂₂O₇ |
| Molecular Weight | 410.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| ¹H NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
Handling and Storage of this compound
Proper handling and storage are essential to maintain the integrity and stability of the this compound analytical standard.
Safety Precautions
This compound is classified as hazardous to the aquatic environment.[2] Appropriate safety measures should be taken during handling.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of waste according to local environmental regulations. Avoid release to the environment.
Storage Conditions
To ensure the long-term stability of the analytical standard, store it under the following conditions:
-
Temperature: -20°C is the recommended storage temperature.
-
Light: Protect from light to prevent photodegradation.
-
Moisture: Store in a tightly sealed container in a dry place to prevent hydration.
For routine use, it is advisable to prepare stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions. The stability of furosemide, a compound with some structural similarities, was found to be optimal under refrigeration, with significant degradation observed at room temperature. While not directly applicable to this compound, this highlights the importance of controlled, cool storage for complex organic molecules.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of standard solutions and the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Preparation of Standard Stock and Working Solutions
This protocol outlines the preparation of a 1 mg/mL stock solution and subsequent working solutions.
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a small amount of DMSO.
-
Once dissolved, bring the volume to 10 mL with methanol.
-
Mix thoroughly by inverting the flask several times.
-
Transfer the solution to an amber vial and store at -20°C.
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with methanol to the desired concentrations for constructing a calibration curve.
-
HPLC Analysis of this compound
This protocol is based on the separation of this compound from related compounds as suggested by literature.[4]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the prepared this compound standard solutions in increasing concentrations.
-
Inject the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the sensitive and selective quantification of this compound in complex matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same LC conditions as described in the HPLC protocol.
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 411.1 [M+H]⁺ |
| Product Ions (m/z) | To be determined by infusion of a standard solution. Common fragments for rotenoids involve the chromene ring. |
| Collision Energy | To be optimized for the specific instrument. |
| Dwell Time | 100 ms |
Procedure:
-
Optimize the MS/MS parameters by infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
-
Develop a Multiple Reaction Monitoring (MRM) method using the optimized transitions.
-
Prepare samples, including a protein precipitation step for biological matrices if necessary.
-
Analyze the samples using the developed LC-MS/MS method.
-
Quantify this compound using a calibration curve constructed with matrix-matched standards.
NMR Spectroscopic Analysis of this compound
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of the this compound standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
NMR Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the structure.
Representative NMR Data for this compound:
The following table presents representative ¹H and ¹³C NMR chemical shift data for this compound, which can be used for comparison and verification of the standard's identity.[5]
Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 2 | 113.2 | 6.51 (s) |
| 3 | 143.8 | - |
| 4 | 149.8 | - |
| 4a | 109.2 | - |
| 5 | 101.1 | 6.42 (s) |
| 6 | 160.5 | - |
| 6a | 66.8 | 4.58 (dd, J=3.0, 1.5) |
| 7 | 158.2 | - |
| 8 | 104.9 | 6.65 (s) |
| 9 | 151.8 | - |
| 10 | 112.8 | - |
| 11 | 147.5 | - |
| 12a | 44.1 | 4.93 (d, J=3.0) |
| 12b | 87.6 | - |
| 1' | 78.8 | - |
| 2' | 27.9 | 1.45 (s) |
| 2' | 27.9 | 1.45 (s) |
| 3' | 115.8 | 5.23 (d, J=10.0) |
| 4' | 128.5 | 6.62 (d, J=10.0) |
| OMe-3 | 55.9 | 3.78 (s) |
| OMe-4 | 56.4 | 3.75 (s) |
Visualizations
Workflow for Sourcing and Quality Control of this compound Standard
Caption: Workflow for sourcing and internal quality control of this compound analytical standard.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for this compound standard characterization.
References
Pioneering Novel Delivery Systems for Tephrosin in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel nano-based delivery systems for Tephrosin, a promising natural compound with potent anticancer properties. These guidelines are designed to assist researchers in formulating and characterizing this compound-loaded nanoparticles, and in evaluating their therapeutic efficacy.
Introduction to this compound in Cancer Therapy
This compound, a rotenoid, has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers. Its multifaceted mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways. This compound has been shown to inhibit critical cell survival pathways such as PI3K/Akt, Ras/MAPK, and STAT3, and to downregulate the phosphorylation of fibroblast growth factor receptor 1 (FGFR1).[1] Despite its therapeutic potential, the clinical translation of this compound is hampered by its poor aqueous solubility and potential for off-target toxicity. Encapsulation of this compound into novel drug delivery systems, such as nanoparticles, presents a promising strategy to overcome these limitations by enhancing its bioavailability, providing controlled release, and enabling targeted delivery to tumor tissues.
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation. A diagrammatic representation of the key pathways is provided below.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of free this compound against various cancer cell lines and provide representative data for the physicochemical characteristics of different nanoparticle formulations loaded with hydrophobic drugs, which can be used as a benchmark for the development of this compound-loaded nanoparticles.
Table 1: Cytotoxicity of Free this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | 0.82 |
| SW1990 | Pancreatic | 2.62 |
| CFPAC-1 | Pancreatic | 2.91 |
| MIAPaCa-2 | Pancreatic | 2.79 |
| A549 | Lung | >10 |
| MCF-7 | Breast | >10 |
| HepG2 | Liver | >10 |
Data compiled from literature.[1]
Table 2: Representative Physicochemical Properties of Drug-Loaded Nanoparticles
| Nanoparticle Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA Nanoparticles | Paclitaxel | 150 - 250 | -15 to -30 | 70 - 90 | 5 - 10 |
| Solid Lipid Nanoparticles | Doxorubicin | 100 - 300 | -20 to -40 | 80 - 95 | 3 - 8 |
| Liposomes | Curcumin | 80 - 200 | -10 to -25 | 60 - 85 | 2 - 7 |
Note: This table provides example data for nanoparticles loaded with other hydrophobic drugs and serves as a reference. Actual values for this compound-loaded nanoparticles will need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles are provided below. These protocols are based on established methods for encapsulating hydrophobic drugs and should be optimized for this compound.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50, molecular weight 24,000-38,000 Da)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Emulsification: Add the organic phase dropwise to 10 mL of 1% (w/v) PVA solution while sonicating on an ice bath for 5 minutes.
-
Solvent Evaporation: Transfer the resulting emulsion to 20 mL of 0.1% (w/v) PVA solution and stir magnetically at room temperature for 3-4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and redispersion.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for 48 hours.
-
Store the lyophilized powder at -20°C.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Poloxamer 188 (Pluronic® F68)
-
Deionized water
Protocol:
-
Lipid Phase Preparation: Melt 200 mg of GMS at 75°C. Add 10 mg of this compound to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve 250 mg of Poloxamer 188 in 20 mL of deionized water and heat to 75°C.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at 10,000 rpm for 10 minutes.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath with gentle stirring for 30 minutes to allow for the solidification of the lipid nanoparticles.
-
Purification: Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes at 4°C to remove any unincorporated drug.
-
Store the SLN dispersion at 4°C.
Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (B129727) (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension in a bath sonicator for 30 minutes to form small unilamellar vesicles (SUVs).
-
Extrusion (Optional): For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove the unencapsulated this compound by centrifugation at 20,000 rpm for 30 minutes at 4°C or by size exclusion chromatography.
-
Store the liposomal suspension at 4°C.
Characterization of this compound-Loaded Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
Encapsulation Efficiency (EE) and Drug Loading (DL)
Protocol:
-
Separate the unencapsulated this compound from the nanoparticle suspension by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Quantify the amount of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Lyse the nanoparticle pellet with a suitable organic solvent (e.g., DCM for PLGA NPs, or methanol for liposomes and SLNs) to release the encapsulated drug.
-
Quantify the total amount of this compound in the lysed nanoparticle suspension.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
In Vitro Drug Release Study
This protocol describes an in vitro drug release study using the dialysis bag method.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4, containing 0.5% (v/v) Tween 80 (to maintain sink conditions)
Protocol:
-
Soak the dialysis membrane in the release medium for 30 minutes before use.
-
Place 1 mL of the this compound-loaded nanoparticle suspension into the dialysis bag and seal both ends.
-
Immerse the dialysis bag in 50 mL of the release medium in a beaker placed in a shaking water bath at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of free this compound and this compound-loaded nanoparticles using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
Free this compound
-
This compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles (with equivalent drug concentrations) for 48 or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 values.
Cellular Uptake Study
This protocol describes a qualitative and quantitative assessment of the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Fluorescently labeled this compound-loaded nanoparticles (e.g., using Coumarin-6)
-
Cancer cell line of interest
-
4% Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol for Confocal Microscopy (Qualitative):
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles for different time intervals (e.g., 1, 4, 12 hours).
-
Wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cellular uptake of nanoparticles using a confocal laser scanning microscope.
Protocol for Flow Cytometry (Quantitative):
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles for different time intervals.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% fetal bovine serum.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
These application notes and protocols provide a comprehensive framework for the development and preclinical evaluation of novel this compound delivery systems. It is crucial to note that the provided protocols are templates and require optimization for the specific properties of this compound and the chosen nanoparticle platform.
References
Application Notes and Protocols for Measuring Tephrosin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tephrosin, a natural rotenoid, has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines.[1] Understanding the underlying molecular mechanisms and having robust protocols to measure this apoptotic effect are crucial for its development as a therapeutic. This document provides detailed experimental protocols for assessing this compound-induced apoptosis, focusing on key events such as the generation of reactive oxygen species (ROS), activation of caspases, and alterations in apoptotic protein expression. The provided methodologies are intended to offer a standardized approach for researchers investigating the pro-apoptotic activities of this compound.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their function by inducing apoptosis in cancer cells. This compound has been shown to potently suppress the viability of various cancer cell lines by promoting apoptosis.[1] The primary mechanism of this compound-induced apoptosis involves the generation of intracellular reactive oxygen species (ROS), which leads to the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade.[1][2] Specifically, this compound treatment has been shown to lead to the cleavage of caspase-9 and caspase-3, as well as poly (ADP-ribose) polymerase (PARP).[1][2]
These application notes provide a comprehensive set of protocols to study and quantify this compound-induced apoptosis, enabling researchers to consistently evaluate its efficacy and further explore its mechanism of action.
Data Presentation
The following tables provide a structured summary of quantitative data related to this compound's effects on pancreatic cancer cell lines.
Table 1: Half-maximal Inhibitory Concentrations (IC50) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SW1990 | 2.62 |
| PANC-1 | 0.82 |
| CFPAC-1 | 2.91 |
| MIAPaCa-2 | 2.79 |
Data derived from studies on various pancreatic cancer cell lines.[2]
Table 2: Quantification of this compound-Induced Apoptosis in PANC-1 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | (Baseline %) |
| 0.5 | 31.2 |
| 1.0 | 68.3 |
As determined by Annexin V/PI co-staining after 24 hours of treatment.[2]
Signaling Pathway
The signaling pathway of this compound-induced apoptosis primarily involves the intrinsic, or mitochondrial, pathway initiated by an increase in intracellular ROS.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
A typical experimental workflow to assess this compound-induced apoptosis involves cell culture, treatment with this compound, and subsequent analysis using various assays.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Herein are detailed protocols for key experiments to measure this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and SW1990 are suitable models.
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 0.5 µM and 1.0 µM for PANC-1 cells).
-
Treatment Protocol: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in the presence of ROS.
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed 1x10^5 cells per well in a 6-well plate and treat with this compound as described above.
-
After the treatment period, remove the medium and wash the cells three times with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20 minutes at 37°C in the dark.[2]
-
Wash the cells three times with PBS.
-
For qualitative analysis, observe the cells under a fluorescence microscope.
-
For quantitative analysis, harvest the cells and analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-cytochrome c, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat 1x10^5 cells per well in a 6-well plate with this compound.[2]
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Use GAPDH or β-actin as a loading control to normalize protein levels. An increase in the cleaved forms of caspase-9, caspase-3, and PARP, and the presence of cytochrome c in the cytoplasm are indicative of apoptosis.
-
References
Application Notes and Protocols for the Formulation of Tephrosin as a Botanical Insecticide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of tephrosin as a botanical insecticide. This compound, a rotenoid found in plants of the Tephrosia genus, particularly Tephrosia vogelii, has demonstrated significant insecticidal properties.[1] This document outlines the extraction of this compound-rich material, its formulation into a stable and effective emulsifiable concentrate, and protocols for efficacy and stability testing.
Introduction to this compound and its Insecticidal Activity
This compound is a naturally occurring compound that, along with other rotenoids like rotenone (B1679576) and deguelin, contributes to the insecticidal activity of Tephrosia plant extracts.[1] These compounds act as both contact and stomach poisons, and this compound, in particular, has been shown to interfere with insect growth and development.[1] While the exact mechanism of action for this compound is not as extensively studied as rotenone, rotenoids, in general, are known to inhibit the electron transport chain in mitochondria, leading to respiratory distress and eventual death of the insect. The use of crude extracts containing a mixture of these bioactive compounds can be advantageous, as they may act synergistically and potentially delay the development of insecticide resistance.[1]
Extraction of this compound-Rich Botanical Extract
A crude extract rich in this compound and other rotenoids can be obtained from the leaves of Tephrosia vogelii. The following protocol describes a simple and effective extraction method.
Experimental Protocol: Extraction of this compound-Rich Extract
-
Harvesting and Preparation: Harvest fresh leaves of Tephrosia vogelii.[2][3] If not used immediately, the leaves can be dried in the sun and ground into a fine powder.[3]
-
Maceration:
-
Extraction:
-
Mix the pounded fresh leaves or dried powder with a suitable solvent. A simple aqueous extraction can be performed by mixing 1 kg of pounded leaves with 5 liters of water.[2][3] For a more concentrated extract suitable for formulation, methanol (B129727) can be used.[4] Macerate 50 mg of powdered leaf material per mL of methanol.[4]
-
Allow the mixture to stand for at least 2 hours at room temperature.[2][3] For more exhaustive extraction, let it stand for 24 hours.[4] Alternatively, the aqueous mixture can be boiled for 30 minutes to facilitate extraction.[2][3]
-
-
Filtration and Concentration:
-
Filter the mixture through a fine cloth or sieve to remove solid plant material.[2][3]
-
For the aqueous extract, the resulting filtrate can be used directly for basic applications.
-
For the methanolic extract, centrifuge the mixture for 20 minutes at 5000 rpm and collect the supernatant.[4] The solvent can then be evaporated under reduced pressure to yield a concentrated botanical extract.
-
Formulation of this compound as an Emulsifiable Concentrate (EC)
An emulsifiable concentrate (EC) is a stable and convenient formulation for botanical insecticides. It consists of the active ingredient (the this compound-rich extract), a solvent, and an emulsifier, which allows the oil-based concentrate to mix with water to form a stable emulsion for spraying.[5][6]
Experimental Protocol: Preparation of a this compound Emulsifiable Concentrate (EC)
-
Component Selection:
-
Active Ingredient: this compound-rich botanical extract obtained from the protocol above.
-
Solvent: A water-immiscible, biodegradable solvent such as kerosene (B1165875) or liquid solvent naphtha.[7]
-
Emulsifier: A blend of non-ionic and anionic surfactants. A common combination is polysorbates, nonylphenol ethylates, and calcium alkylbenzene sulfonates.[7] A total emulsifier concentration of around 10% is a good starting point.[7]
-
-
Formulation Preparation (for a 40% w/w EC):
-
In a suitable vessel, dissolve 40g of the concentrated this compound-rich botanical extract in 50g of the chosen solvent.
-
Add 10g of the emulsifier blend to the mixture.
-
Stir the mixture until a homogenous solution is obtained.
-
-
Quality Control:
-
The resulting EC formulation should be a clear, stable liquid.
-
Perform initial quality checks for physical stability, ensuring no phase separation, crystallization, or sedimentation occurs at room temperature.[7]
-
Efficacy Testing of the this compound Formulation
The efficacy of the formulated this compound insecticide should be evaluated against target insect pests to determine its lethal concentration (LC50). The following is a general protocol for a leaf-dip bioassay, which is suitable for testing the efficacy of insecticides against sucking insects like aphids.[7]
Experimental Protocol: Leaf-Dip Bioassay for Efficacy Testing
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound EC formulation in water. A typical range might be from 100 to 4000 ppm.[7] A control solution containing only water and the same concentration of the formulation's inert ingredients (solvent and emulsifier) should also be prepared.
-
Insect Rearing: Use a laboratory-reared population of the target insect pest (e.g., Aphis gossypii).
-
Bioassay Procedure:
-
Select healthy, uniform leaves of the host plant.
-
Dip each leaf in a test solution for a standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves individually in petri dishes or other suitable containers with a moist filter paper to prevent desiccation.
-
Introduce a known number of insects (e.g., 10-20) onto each treated leaf.
-
Seal the containers with a ventilated lid.
-
-
Data Collection and Analysis:
-
Maintain the bioassay units under controlled conditions (temperature, humidity, and photoperiod).
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Correct the mortality data using Abbott's formula if mortality is observed in the control group.
-
Calculate the LC50 value using probit analysis.[8]
-
Quantitative Data: Efficacy of Rotenoids
While specific LC50 values for this compound are not widely available, data for the related and co-occurring rotenoid, rotenone, can provide an indication of the expected potency. The insecticidal activity of Tephrosia vogelii extracts has been correlated with high concentrations of both rotenone and deguelin.[9]
| Compound | Target Pest | LC50 Value | Reference |
| Rotenone | Aphis gossypii | 3 mg/kg | [1] |
| Dinotefuran (a neonicotinoid for comparison) | Diaphorina citri | 5500 ng/g of plant tissue | [10] |
| Thiamethoxam (a neonicotinoid for comparison) | Diaphorina citri | 1100 ng/g of plant tissue | [10] |
| Imidacloprid (a neonicotinoid for comparison) | Diaphorina citri | 2500 ng/g of plant tissue | [10] |
Note: The efficacy of the this compound formulation will depend on the concentration of all active rotenoids in the extract.
Stability Testing of the this compound Formulation
Stability testing is crucial to determine the shelf-life of the insecticide formulation and to ensure its quality, safety, and efficacy over time.[11]
Experimental Protocol: Stability Testing of this compound EC Formulation
-
Sample Preparation: Package the this compound EC formulation in the intended commercial packaging material.[12]
-
Storage Conditions:
-
Testing Frequency:
-
Parameters to be Tested:
-
Physical: Appearance, color, phase separation, and emulsion stability upon dilution.
-
Chemical: Assay of the active ingredient (this compound and other major rotenoids) and quantification of degradation products.
-
Biological: Efficacy (LC50) against the target pest.
-
Data Presentation: Stability Testing Parameters
| Parameter | Specification | Test Method |
| Physical | ||
| Appearance | Clear, homogenous liquid | Visual Inspection |
| Emulsion Stability | No creaming or separation for at least 2 hours after dilution | CIPAC Method MT 36 |
| Chemical | ||
| Active Ingredient Content | 90-110% of the initial concentration | HPLC |
| Degradation Products | Not to exceed a specified limit | HPLC |
| Biological | ||
| Efficacy (LC50) | No significant decrease in toxicity | Bioassay (as above) |
Visualizations
Signaling Pathway
Caption: Generalized mechanism of action for rotenoids like this compound.
Experimental Workflow
Caption: Overall workflow for this compound insecticide development.
References
- 1. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
- 3. paceproject.net [paceproject.net]
- 4. Phytochemical Analysis of Tephrosia vogelii across East Africa Reveals Three Chemotypes that Influence Its Use as a Pesticidal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 6. extension.purdue.edu [extension.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the median lethal concentration (LC50) of mycoinsecticides for the control of Ceratitis capitata (Diptera: Tephritidae) [scielo.org.co]
- 9. researchgate.net [researchgate.net]
- 10. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tephrosin Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Tephrosin during plant extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.
Question 1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low this compound yield can be attributed to several factors throughout the extraction process. A systematic evaluation of your methodology is recommended. Key areas to examine include:
-
Plant Material: The source, age, and storage of your plant material are critical. This compound content can vary significantly between different species of Tephrosia, and even within the same species depending on the geographical location and harvest time. Ensure you are using a high-yielding part of the plant, such as the seeds or leaves of Tephrosia vogelii or Tephrosia purpurea[1][2]. Proper drying and storage of the plant material are also crucial to prevent degradation of the target compound.
-
Particle Size: Inefficient grinding of the plant material can lead to poor solvent penetration and, consequently, a lower yield. The plant material should be ground into a fine, homogenous powder to maximize the surface area available for extraction.
-
Solvent Selection: The choice of solvent is paramount. This compound, being a rotenoid, has specific solubility characteristics. Solvents with inappropriate polarity will result in poor extraction efficiency.
-
Extraction Parameters: Time, temperature, and the solid-to-solvent ratio are all interconnected variables that must be optimized. Insufficient extraction time or a suboptimal temperature can lead to incomplete extraction.
Question 2: I'm unsure which solvent to use for optimal this compound extraction. What are the best practices?
Answer: Solvent selection is a critical step. While there is no single "best" solvent for all plant extractions, the polarity of the solvent should match that of this compound. Based on available literature for rotenoids and similar flavonoids, here are some guidelines:
-
Acetone (B3395972): Has been successfully used for the maceration and isolation of this compound from Tephrosia vogelii seeds, yielding a good quantity of the compound[3].
-
Ethanol (B145695) and Methanol: Often used for the extraction of flavonoids and rotenoids. Aqueous mixtures (e.g., 70-80% ethanol or methanol) can be more effective than the pure solvents as they can enhance the penetration of the solvent into the plant matrix and improve the solubility of a wider range of compounds[4].
-
Dichloromethane and n-Hexane: These less polar solvents are also used in sequential extraction processes. They may extract different profiles of compounds and can be useful in a multi-step extraction strategy[4].
It is highly recommended to perform small-scale pilot extractions with a few selected solvents to determine the most effective one for your specific plant material and experimental setup.
Question 3: My extract is a dark green/brown color, and I'm having trouble purifying the this compound. What can I do?
Answer: The coloration is likely due to the co-extraction of pigments like chlorophyll (B73375) and other secondary metabolites. This can interfere with downstream purification and quantification. To address this, consider the following:
-
Sequential Extraction: Start with a non-polar solvent like n-hexane to remove lipids and some pigments before proceeding with a more polar solvent like acetone or ethanol to extract the this compound.
-
Pre-extraction Wash: A brief wash of the powdered plant material with a non-polar solvent before the main extraction can effectively remove a significant amount of interfering compounds.
-
Chromatographic Purification: Post-extraction, techniques such as column chromatography or preparative HPLC are essential for isolating this compound from the crude extract. A gradient elution with solvents like n-hexane and ethyl acetate (B1210297) is often effective for separating compounds of varying polarities[3].
Question 4: I suspect my this compound is degrading during the extraction process. How can I minimize this?
Answer: this compound, like many natural products, can be sensitive to heat and light. To minimize degradation:
-
Temperature Control: Avoid excessive heat during extraction. If using methods like Soxhlet extraction, ensure the temperature does not exceed the degradation point of this compound. Maceration at room temperature is a gentler method[3].
-
Light Protection: Conduct the extraction in amber-colored glassware or protect the extraction vessel from direct light.
-
Storage Conditions: Store the crude extract and purified this compound at low temperatures (e.g., 4°C or -20°C) in the dark to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Tephrosia species?
The yield of this compound can vary widely depending on the plant source, part of the plant used (seeds, leaves, roots), and the extraction method. While specific yields for pure this compound are not always reported, the total crude extract yield can give an indication of extraction efficiency. For example, a study on Tephrosia vogelii reported crude extract yields from leaves and roots using different solvents[4].
Q2: Can I use water for this compound extraction?
While water is a polar solvent, it is generally less effective for extracting rotenoids like this compound compared to organic solvents such as acetone or ethanol. A simple aqueous extraction is sometimes used for preparing traditional insecticides from Tephrosia leaves, but for research and drug development purposes where high purity and yield are required, organic solvents are preferred.
Q3: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. This technique allows for the separation of this compound from other components in the extract and its quantification by comparing the peak area to that of a known standard.
Data Presentation
The following table summarizes the percentage yield of crude extracts from Tephrosia vogelii leaves and roots using different solvents. This data illustrates how solvent choice can significantly impact the overall extraction efficiency.
| Plant Part | Solvent | Crude Extract Yield (%) |
| Leaves | n-Hexane | 0.30% |
| Dichloromethane | 0.33% | |
| Methanol | 2.00% | |
| Roots | n-Hexane | 0.36% |
| Dichloromethane | 0.33% | |
| Methanol | 1.11% | |
| (Data adapted from a study on Tephrosia vogelii extracts[4]) |
Experimental Protocols
Protocol 1: Maceration for this compound Isolation from Tephrosia vogelii Seeds
This protocol is adapted from a study that successfully isolated this compound[3].
-
Plant Material Preparation: Air-dry and powder 2.0 kg of Tephrosia vogelii seeds.
-
Extraction: Macerate the powdered seeds in acetone for 3 x 24 hours at room temperature.
-
Solvent Removal: After filtration, partition the acetone extract with n-hexane. Remove the solvent under reduced pressure to obtain the crude acetone extract (approximately 20.7 g).
-
Purification (Vacuum Liquid Chromatography):
-
Subject the crude acetone extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel.
-
Elute with a gradient of n-hexane-EtOAc (from 9:1 to 1:1, with a 10% stepwise addition of EtOAc), followed by pure EtOAc and MeOH. This will yield several fractions.
-
-
Further Purification (Radial Chromatography):
-
Further fractionate the this compound-containing fraction (identified by TLC) using VLC with a gradient solvent system (e.g., n-hexane-EtOAc = 19:1).
-
Purify the resulting fraction using radial chromatography with an appropriate eluent (e.g., n-hexane-EtOAc = 39:1) to yield pure this compound.
-
Protocol 2: Aqueous Extraction for a Natural Insecticide
This is a general protocol for preparing a simple insecticidal extract from Tephrosia vogelii leaves.
-
Harvesting: Collect fresh leaves of Tephrosia vogelii.
-
Grinding: Pound the fresh leaves in a mortar to break down the plant tissue.
-
Extraction: Soak the pounded leaves in water for at least two hours. Alternatively, for a faster extraction, boil the leaves in water for 30 minutes.
-
Filtration: Filter the mixture through a cloth to separate the liquid extract from the solid plant material.
-
Application: The resulting aqueous extract can be used directly for its insecticidal properties.
Visualizations
Signaling Pathways
This compound and the related rotenoid, rotenone, exert their biological effects by modulating several key signaling pathways, often leading to apoptosis (programmed cell death) in cancer cells and neurotoxicity.
Caption: this compound-induced signaling pathways leading to apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Caption: General experimental workflow for this compound extraction.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activities of Tephrosia vogelii against selected pathogenic fungi and bacteria strains - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the chemical synthesis of Tephrosin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the chemical synthesis of Tephrosin. The information is compiled from published synthetic routes to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining this compound?
A1: The primary approaches for this compound synthesis are semi-synthesis from commercially available rotenone (B1679576) and total synthesis from simpler precursors.[1][2][3] Semi-synthetic routes are often shorter and can be more suitable for large-scale preparation.[1] Total synthesis offers more flexibility for creating analogues but can be more complex.[2][4]
Q2: I'm struggling with low yields in my this compound synthesis. What are the common causes?
A2: Low yields can arise from several factors, including incomplete reactions, side product formation, and material loss during purification.[2] Specific challenging steps include iodination reactions, purification after metathesis, and achieving complete conversion in reduction steps.[2] For instance, in some routes, pushing a reduction reaction to completion can lead to an increase in side products, thereby lowering the isolated yield of the desired product.[2]
Q3: How can I improve the diastereoselectivity of the hydroxylation step to form this compound?
A3: The diastereoselectivity of the hydroxylation of deguelin (B1683977) to form this compound is a critical step. One highly effective method is the use of chromium-mediated hydroxylation, which has been shown to provide this compound as a single diastereoisomer.[1][5][6] An Étard-like reaction mechanism is proposed to account for the high stereochemical control in this transformation.[1][5][6] Another approach involves Sharpless asymmetric dihydroxylation, where the choice of the AD-mix ligand (AD-mix-α or AD-mix-β) can selectively produce different diastereoisomers.[2]
Q4: Are there any particularly hazardous reagents used in this compound synthesis that I should be aware of?
A4: Yes, some earlier semi-synthetic routes to key intermediates for deguelin and this compound synthesis involved highly toxic reagents like sodium cyanoborohydride in hexamethylphosphoramide.[1] More recent methods have been developed to avoid these hazardous materials, for example, by using a zinc-mediated ring opening of rotenone hydrobromide.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of rot-2′-enonic acid from rotenone. | Use of toxic or inefficient reagents in older methods. | Employ a newer, higher-yielding two-step transformation involving a zinc-mediated ring opening of rotenone hydrobromide. This method is safer and can increase the yield significantly.[1] |
| Material loss during purification of iodinated intermediates. | The product may be unstable on silica (B1680970) gel. | Minimize contact time with silica gel by performing a quick filtration through a pad of silica. Explore alternative purification techniques if material loss persists.[2] |
| Incomplete conversion during the reduction of this compound to deguelin. | Pushing the reaction to completion leads to the formation of side products. | It may be necessary to accept a moderate conversion (e.g., around 50%) and separate the desired product from the starting material to avoid the formation of difficult-to-remove impurities.[2] |
| Formation of a diol cleavage byproduct during the oxidation of the diol precursor to this compound. | The choice of oxidizing agent can influence the reaction pathway. | Using an IBX resin for the oxidation may lead to a byproduct from diol cleavage. While not completely avoidable, the product ratio may be acceptable. If this is a significant issue, exploring other mild oxidizing agents could be beneficial.[2] |
| Difficulty in separating this compound from byproducts after oxidation. | The products may not be separable by standard silica gel chromatography. | High-performance liquid chromatography (HPLC) can be an effective method for isolating pure this compound, although this may involve some material loss.[2] |
Quantitative Data Summary
The following table summarizes reported yields for key steps in different synthetic routes to this compound and its precursors.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Rotenone to Rotenone Hydrobromide | HBr, AcOH, rt, 0.5 h | 87 | [1] |
| Rotenone Hydrobromide to rot-2′-enonic acid | Zn, NH4Cl, THF, H2O, rt, 48 h | 79 | [1] |
| rot-2′-enonic acid to Deguelin | 1. PhSeCl, CH2Cl2; 2. aq H2O2, THF | 81 | [1] |
| Deguelin to this compound | K2Cr2O7, AcOH, H2O, 60 °C, 0.5 h then rt, 18 h | 76 | [1] |
| Dihydroxylation of alkene precursor to diol | Sharpless asymmetric dihydroxylation (AD-mix-α) | Excellent | [2] |
| Oxidation of diol to this compound | IBX resin | 33 (isolated) | [2] |
| α-hydroxylation of Deguelin to this compound | Cu2O-mediated | 90 | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Hydroxylation of Deguelin to this compound
This protocol is adapted from a stereocontrolled semi-synthesis of this compound.[1]
Materials:
-
Deguelin
-
Potassium dichromate (K2Cr2O7)
-
Glacial acetic acid (AcOH)
-
Water (H2O)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve Deguelin in a mixture of acetic acid and water.
-
Add potassium dichromate to the solution.
-
Heat the reaction mixture to 60 °C for 30 minutes.
-
Allow the reaction to cool to room temperature and stir for an additional 18 hours.
-
Upon completion, proceed with a standard aqueous work-up.
-
Purify the crude product by chromatography to obtain this compound as a single diastereoisomer.
Protocol 2: Total Synthesis of (±)-Tephrosin via α-Hydroxylation of (±)-Deguelin
This protocol is based on a concise total synthesis of racemic this compound.[3]
Materials:
-
(±)-Deguelin
-
Copper(I) oxide (Cu2O)
-
Appropriate solvent (as determined by the specific published procedure)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve (±)-Deguelin in a suitable solvent.
-
Add Cu2O to the solution.
-
Stir the reaction under the conditions specified in the literature (e.g., specific temperature, atmosphere).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction and perform a standard work-up.
-
Purify the crude product to yield (±)-Tephrosin.
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound synthesis.
Caption: Semi-synthesis workflow from Rotenone to this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Stereocontrolled semi-syntheses of deguelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Modular Asymmetric Synthesis of Deguelin, this compound and Investigation into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Total Synthesis of (±)-Deguelin and (±)-Tephrosin Using a Vinyl Iodide as a Key Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereocontrolled semi-syntheses of deguelin and this compound [pubmed.ncbi.nlm.nih.gov]
- 6. Stereocontrolled semi-syntheses of deguelin and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Cancer Cell Resistance to Tephrosin
Welcome to the technical support center for researchers utilizing Tephrosin in cancer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a natural rotenoid isoflavonoid, primarily induces apoptosis in cancer cells by targeting mitochondrial function.[1] It inhibits mitochondrial complex I, leading to increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent release of cytochrome c.[1] This cascade activates caspases (caspase-3 and -9) and cleavage of PARP, culminating in apoptotic cell death.[1] Additionally, this compound has been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as PI3K/Akt, Ras/MAPK, and STAT3.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, cancer cells may develop resistance through several potential strategies:
-
Increased Antioxidant Capacity: Given that this compound's efficacy is heavily dependent on ROS production, an upregulation of endogenous antioxidant systems (e.g., thioredoxin system) could neutralize ROS and mitigate the drug's effect.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family, can prevent the mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis, even in the presence of upstream apoptotic signals.[2]
-
Induction of Autophagy: In some cancer cells, this compound has been observed to induce autophagy.[3] While this can sometimes lead to autophagic cell death, it can also act as a survival mechanism, allowing cells to endure the stress induced by the drug.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect.[6][7]
-
Mitochondrial Adaptations: Cancer cells can exhibit mitochondrial adaptations that confer resistance, including alterations in mitochondrial dynamics (fission and fusion) and metabolism, to counteract the effects of mitochondrial inhibitors.[8]
Q3: Can this compound be used to overcome resistance to other chemotherapeutic agents?
Yes, studies have shown that this compound can re-sensitize resistant cancer cells to other drugs. For example, in paclitaxel-resistant ovarian cancer cells, this compound was found to restore sensitivity to paclitaxel.[9]
Troubleshooting Guides
Problem 1: Decreased Apoptosis Induction by this compound
You observe a diminished level of apoptosis in your cancer cell line after treatment with this compound, as indicated by assays like Annexin V/PI staining or TUNEL.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Successful |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). | Perform Western blot analysis to assess the expression levels of key pro- and anti-apoptotic proteins. Consider co-treatment with a Bcl-2 family inhibitor (e.g., Venetoclax). | Increased cleavage of caspase-3 and PARP, and a restored apoptotic response. |
| Induction of pro-survival autophagy. | Assess autophagy markers (e.g., LC3-I/II conversion, p62 degradation) by Western blot. Inhibit autophagy using pharmacological inhibitors (e.g., chloroquine, 3-methyladenine) or genetic knockdown (e.g., siRNA against ATG5/7) in combination with this compound. | Enhanced this compound-induced cell death. |
| Reduced ROS levels due to increased antioxidant capacity. | Measure intracellular and mitochondrial ROS levels. Co-treat with an inhibitor of antioxidant pathways (e.g., a thioredoxin reductase inhibitor like auranofin). | Restoration of ROS levels and subsequent apoptosis. |
Problem 2: Reduced Intracellular Accumulation of this compound
You suspect that the cancer cells are actively removing this compound, leading to reduced efficacy.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Successful |
| Overexpression of efflux pumps (e.g., P-glycoprotein). | Evaluate the expression of ABC transporters using qPCR or Western blot. Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil, tariquidar). | Increased intracellular concentration of this compound and enhanced cytotoxicity. |
| Poor cellular uptake. | Consider formulating this compound into nanoparticles to enhance cellular uptake and bypass efflux pumps.[10] | Improved drug delivery and increased efficacy. |
Experimental Protocols
Protocol 1: Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at various concentrations and time points. Include a vehicle-only control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Measurement of Mitochondrial ROS Production
This protocol uses a fluorescent probe to quantify mitochondrial superoxide (B77818) levels.
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat cells with this compound as required for your experiment.
-
-
Staining with MitoSOX Red:
-
Prepare a fresh working solution of MitoSOX Red reagent (typically 5 µM in HBSS or serum-free media).
-
Remove the treatment media and wash the cells with warm buffer.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells gently to remove excess probe.
-
Measure the fluorescence using a fluorescence microscope or a plate reader (excitation ~510 nm, emission ~580 nm).
-
Alternatively, cells can be harvested and analyzed by flow cytometry in the PE channel.[12]
-
Protocol 3: Evaluation of Drug Synergism (Combination Index Method)
This protocol helps to determine if combining this compound with another drug results in a synergistic, additive, or antagonistic effect.
-
Experimental Design:
-
Determine the IC50 values of this compound and the combination drug individually in your cell line.
-
Design a dose-response matrix where cells are treated with a range of concentrations of each drug alone and in combination at a constant ratio (e.g., based on their IC50 ratio).[13]
-
-
Cell Viability Assay:
-
Plate cells and treat with the drug combinations for a defined period (e.g., 48-72 hours).
-
Measure cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizing Signaling Pathways and Workflows
Below are diagrams illustrating key concepts and experimental procedures.
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound-induced autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Autophagy in Cancer Promotes Therapeutic Resistance [sigmaaldrich.com]
- 6. ejcmpr.com [ejcmpr.com]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tephrosin Concentration for Maximal Apoptotic Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tephrosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for inducing a maximal apoptotic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce apoptosis?
A1: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a good starting point for many cancer cell lines, particularly pancreatic cancer cells, is between 0.5 µM and 10 µM.[1][2] For initial screening, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: How long should I incubate my cells with this compound to observe apoptosis?
A2: A common incubation time to observe significant apoptosis is 24 to 72 hours.[1][2] Time-course experiments are advisable to pinpoint the optimal duration for maximal apoptotic induction without causing excessive necrosis.
Q3: What is the primary mechanism of this compound-induced apoptosis?
A3: this compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1][3][4] This process is initiated by the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane potential depolarization, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).[1][3][4]
Q4: Is this compound cytotoxic to normal, non-cancerous cells?
A4: this compound has been shown to have lower toxicity to normal human cells compared to cancer cells, indicating a favorable therapeutic index.[1] For instance, the IC50 values for human normal pancreatic cells (HPC-Y5) and human umbilical vein endothelial cells (HUVEC) were found to be significantly higher (41.21 µM and 18.86 µM, respectively) than for pancreatic cancer cell lines.[1]
Q5: Can I use a pan-caspase inhibitor to confirm that cell death is due to apoptosis?
A5: Yes, pre-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to verify that this compound-induced cell death is caspase-dependent apoptosis. A significant reduction in cell death after treatment with the inhibitor would confirm the apoptotic mechanism.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptotic effect observed. | 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant to this compound.4. Improper storage or handling of this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).3. Verify the sensitivity of your cell line by comparing it to published data. Consider using a different cell line as a positive control.4. Ensure this compound is stored correctly (as per manufacturer's instructions) and freshly prepared for each experiment. |
| High levels of necrosis instead of apoptosis. | 1. This compound concentration is too high.2. Extended incubation period. | 1. Reduce the concentration of this compound.2. Shorten the incubation time. Use Annexin V/PI staining to distinguish between apoptotic and necrotic cells. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density.2. Inconsistent this compound preparation.3. Differences in cell passage number or health. | 1. Ensure consistent cell seeding density for all experiments.2. Prepare fresh this compound solutions from a stock for each experiment.3. Use cells within a consistent and low passage number range. Regularly check for cell morphology and viability. |
| Unexpected cell death in control group. | 1. Solvent (e.g., DMSO) toxicity.2. Contamination of cell culture. | 1. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.2. Check for microbial contamination and practice aseptic techniques. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PANC-1 | Pancreatic Cancer | 0.82 | 72 |
| SW1990 | Pancreatic Cancer | 2.62 | 72 |
| CFPAC-1 | Pancreatic Cancer | 2.91 | 72 |
| MIAPaCa | Pancreatic Cancer | 2.79 | 72 |
| A549 | Lung Cancer | >10 | 72 |
| MCF-7 | Breast Cancer | >10 | 72 |
| HepG2 | Liver Cancer | >10 | 72 |
| SHG-44 | Glioblastoma | >10 | 72 |
| HPC-Y5 | Normal Pancreatic | 41.21 | 72 |
| HUVEC | Normal Endothelial | 18.86 | 72 |
Data compiled from Du et al., 2021.[1][3]
Table 2: Apoptotic Effect of this compound on Pancreatic Cancer Cells
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time (h) |
| PANC-1 | 0.5 | 31.2 | 24 |
| PANC-1 | 1.0 | 68.3 | 24 |
Data from Annexin-V/PI co-staining followed by flow cytometric analysis as reported in Du et al., 2021.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Caption: General workflow for optimizing this compound concentration.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tephrosin Insolubility in Aqueous Media for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tephrosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's low aqueous solubility in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural rotenoid isoflavonoid (B1168493) with potent anticancer and insecticidal properties.[1][2] Like many hydrophobic compounds, this compound has poor solubility in water, which can lead to precipitation in aqueous bioassay media. This precipitation can cause inaccurate and unreliable experimental results.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[4]
Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?
A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) in the final assay volume. For sensitive cell lines or long-term experiments, a concentration of 0.1% (v/v) or lower is recommended. It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q4: Can I use other solvents to dissolve this compound for my bioassay?
A4: While other organic solvents can dissolve this compound, their compatibility with your specific bioassay must be considered. For instance, ethanol (B145695) can be used, but its effects on cell viability and enzyme activity should be evaluated.[5]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and prevent degradation from exposure to light and air.[3]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent is significantly reduced upon dilution in an aqueous medium, leading to the compound's solubility limit being exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Optimize Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your high-concentration DMSO stock 1:10 in DMSO, and then dilute this intermediate stock into your aqueous buffer.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This gradual introduction can help prevent localized high concentrations that lead to precipitation.
-
-
Reduce Final Concentration: Evaluate if the intended final concentration of this compound is essential for the experiment. A lower concentration might still be effective while remaining soluble.
-
Incorporate Solubilizing Agents:
-
Co-solvents: Consider the use of a biocompatible co-solvent like polyethylene (B3416737) glycol 400 (PEG 400).
-
Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6] A typical starting concentration is 0.01-0.1% (v/v) in the final solution. Be sure to test the effect of the surfactant alone on your assay.
-
-
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small precipitates. Use a bath sonicator to avoid heating the sample.
Issue 2: High variability in bioassay results.
Cause: Inconsistent solubility or degradation of this compound can lead to variable effective concentrations in your assay wells.
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Visually inspect your stock solution to confirm it is clear and free of any particulate matter before each use. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot. Avoid using previously diluted solutions that have been stored.
-
Protect from Light: this compound, like other rotenoids, can be sensitive to light.[3] Protect stock and working solutions from light by using amber vials or wrapping tubes in foil.
-
pH Considerations: The stability of some compounds can be pH-dependent. Ensure the pH of your assay buffer is stable and appropriate for this compound.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₇ | [1] |
| Molecular Weight | 410.4 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Water Solubility | Insoluble | [3] |
Table 2: Estimated Solubility of Rotenoids in Organic Solvents
| Solvent | Approximate Solubility of Rotenone (mg/mL) | Reference |
| DMSO | ~50 | [7][8] |
| Chloroform | ~50 | [7][8] |
| Ethanol | ~5 | [7][8] |
| Acetone | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 20 mM this compound Stock Solution in DMSO:
-
Accurately weigh 4.104 mg of this compound powder.
-
Add 500 µL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot into single-use volumes and store at -20°C, protected from light.
-
-
Preparation of a 100 µM this compound Working Solution:
-
Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 995 µL of pre-warmed, complete cell culture medium.
-
Add 5 µL of the 20 mM this compound stock solution to the medium.
-
Immediately vortex the solution gently to ensure thorough mixing. This working solution now has a DMSO concentration of 0.25%.
-
Use this working solution to treat cells. For a final concentration of 10 µM in a 1 mL well, you would add 100 µL of this working solution to 900 µL of medium in the well. The final DMSO concentration would be 0.025%.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with serum-free medium.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[4] Alternatively, visualize the cells using a fluorescence microscope.
Signaling Pathway Diagrams
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily initiated by the generation of Reactive Oxygen Species (ROS).
Caption: Overview of this compound's mechanism of action.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound inhibits key pro-survival signaling pathways.[3]
References
- 1. This compound | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pesticides: Rotenoids | Oluwatobi Clement's Blog [u.osu.edu]
- 4. This compound | CAS:76-80-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. (-)-TEPHROSIN CAS#: 76-80-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Minimizing Off-target Effects of Tephrosin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tephrosin in cellular models. The focus is on understanding and minimizing potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
1. What is the primary on-target mechanism of this compound?
This compound, a natural rotenoid isoflavonoid, primarily induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][2][3][4] This leads to mitochondrial membrane potential depolarization, cytochrome c release, and subsequent activation of the caspase cascade, resulting in programmed cell death.[1][3] this compound has also been shown to arrest the cell cycle at the G2/M phase.[2][5][6]
2. What are the known off-target effects of this compound?
Direct and comprehensive profiling of this compound's off-target interactions is not extensively documented in publicly available literature. However, as a member of the rotenoid family, there are potential off-target effects to consider. Rotenoids are known to interact with the mitochondrial electron transport chain, specifically complex I.[6] While this is linked to its on-target effect of ROS production, high concentrations or prolonged exposure could lead to generalized mitochondrial dysfunction impacting non-cancerous cells. Some studies on rotenoids have also indicated potential neurotoxicity.[7]
3. How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for attributing observed phenotypes to the intended mechanism of action. Key strategies include:
-
Dose-Response Optimization: Conduct thorough dose-response experiments to identify the minimal concentration of this compound that elicits the desired on-target effect without causing widespread cytotoxicity.
-
Use of Appropriate Controls: Always include both positive and negative controls in your experiments. A structurally related but inactive compound, if available, can be an excellent negative control.
-
Orthogonal Approaches: Confirm key findings using alternative methods. For example, if this compound induces apoptosis, validate this with multiple assays (e.g., Annexin V staining, caspase activity assays, and PARP cleavage analysis).
-
Use of Rescue Experiments: To confirm that the observed phenotype is due to the on-target effect, try to "rescue" the phenotype by counteracting the proposed mechanism. For instance, if this compound's effect is ROS-dependent, pre-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) should mitigate the effect.[3][8]
-
Cell Line Selection: Be aware that the effects of this compound can be cell-line specific. Use multiple cell lines to confirm that the observed effects are not unique to a single model.
4. What is a typical working concentration for this compound?
The effective concentration of this compound can vary significantly between cell lines. It is essential to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular model.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | 0.82[1][3] |
| SW1990 | Pancreatic | 2.62[1][3] |
| CFPAC-1 | Pancreatic | 2.91[1][3] |
| MIAPaCa-2 | Pancreatic | 2.79[1][3] |
| A549 | Lung | More sensitive than other tested lines[6] |
| MCF-7 | Breast | Dose-dependent decrease in viability[9] |
| HepG2 | Liver | Dose-dependent decrease in viability[9] |
| SHG-44 | Glioblastoma | Dose-dependent decrease in viability[9] |
| HPC-Y5 (Normal) | Pancreatic | 41.21[3][10] |
| HUVEC (Normal) | Endothelial | 18.86[3][10] |
Note: It is recommended to perform a dose-response curve for each new cell line and experimental condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect | 1. Compound Degradation: this compound may be sensitive to light or repeated freeze-thaw cycles. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Low Cell Permeability: The compound may not be efficiently entering the cells. 4. Cell Health/Passage Number: Cells may be unhealthy or have a high passage number, leading to altered responses. | 1. Aliquot stock solutions and protect from light. Prepare fresh working solutions for each experiment. 2. Double-check all calculations and ensure pipettes are calibrated. 3. While this compound is generally cell-permeable, consider using a vehicle like DMSO at a final concentration of <0.5%. 4. Use cells with a low passage number and ensure they are healthy and in the exponential growth phase before treatment. |
| High background or unexpected cytotoxicity in control cells | 1. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. 2. Compound Precipitation: this compound may have precipitated out of the solution at the working concentration. | 1. Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO). Always include a vehicle-only control. 2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try preparing a more dilute stock solution or using a different solubilizing agent. |
| Observed phenotype is not consistent with the known on-target mechanism | 1. Off-target Effects: this compound may be modulating other signaling pathways in your specific cell model. 2. Experimental Artifacts: The assay itself may be producing artifacts. | 1. Use a lower concentration of this compound. Employ orthogonal approaches to validate the on-target mechanism. Consider using a structurally unrelated compound with the same on-target activity as a control. 2. Run appropriate controls for your assay to rule out any artifacts. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media.
-
Treatment: Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Detection of Intracellular ROS
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time.
-
DCF-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) for 20 minutes at 37°C.[1][3][8]
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope. An increase in green fluorescence indicates an increase in ROS.[1][3][8]
-
Flow Cytometry: For quantitative analysis, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of inducing apoptosis.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: An experimental workflow for validating this compound's on-target effect.
References
- 1. jcancer.org [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Tephrosin Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Tephrosin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural rotenoid isoflavonoid (B1168493) found in plants of the Tephrosia genus.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) through the generation of intracellular reactive oxygen species (ROS).[2][3] This increase in ROS leads to mitochondrial membrane depolarization, the release of cytochrome c, and the activation of caspase cascades.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (B87167) (DMSO).[2][5] To enhance solubility, you can warm the solution to 37°C and use sonication.[5] Prepare a high-concentration stock (e.g., 10-20 mM), vortex thoroughly to ensure complete dissolution, and then aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Use a stepwise dilution method: First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume of media.[6]
-
Ensure the final DMSO concentration is low: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Increase mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing.[6]
-
Consider solubility enhancers: For some applications, the presence of serum in the culture medium can help to keep hydrophobic compounds in solution.[6]
Q4: How can I ensure the quality and purity of my this compound?
A4: It is crucial to use high-purity this compound for reproducible results. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity, typically determined by High-Performance Liquid Chromatography (HPLC), and confirming its identity using methods like Nuclear Magnetic Resonance (NMR).[5] Purity should ideally be greater than 98%.[5]
Q5: What are the recommended storage conditions for this compound?
A5: this compound powder should be stored in a sealed container in a cool, dry place.[5] For long-term storage, -20°C is recommended.[1] Stock solutions in DMSO should be stored in aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂O₇ | [5] |
| Molecular Weight | 410.43 g/mol | [5] |
| Purity (Typical) | >98% (by HPLC) | [5] |
| Appearance | Crystalline solid | [5] |
| Qualitative Solubility | ||
| DMSO | Soluble | [2] |
| Chloroform | Soluble | [2][7] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Insoluble | [8] |
| Quantitative Solubility | ||
| DMSO | Data not readily available in the literature. It is recommended to prepare stock solutions in the range of 10-20 mM. | |
| Ethanol | Data not readily available in the literature. |
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Source |
| Solid Powder | ||
| Long-term Storage | -20°C in a sealed container, protected from light. | [1] |
| Short-term Storage | Store in a cool, dry place. | [5] |
| Stock Solution (in DMSO) | ||
| Long-term Storage | -80°C for up to 6 months (in aliquots, protected from light). | [1] |
| Short-term Storage | -20°C for up to 1 month (in aliquots, protected from light). | [1] |
| Freeze-Thaw Cycles | Avoid repeated cycles. | [1] |
| In Cell Culture Media (37°C) | ||
| Stability/Half-life | Data not readily available. It is recommended to prepare fresh dilutions for each experiment and to consider the potential for degradation over longer incubation times. |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity of this compound.
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect solutions from light. |
| Precipitation in Culture Media | Follow the recommended procedures for diluting the DMSO stock solution into your aqueous media (see FAQ 3). Visually inspect the media for any signs of precipitation before adding it to the cells. |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to this compound.[4] Perform a dose-response curve for each new cell line to determine the optimal concentration range. |
| Batch-to-Batch Variability | Obtain a Certificate of Analysis for each new batch of this compound to ensure purity. If you observe a significant change in efficacy, consider performing a quality control check, such as HPLC, to confirm the purity and integrity of the compound. |
Issue 2: High background or off-target effects.
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is below the cytotoxic threshold for your specific cell line (typically <0.5%). Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Compound Impurities | Use high-purity this compound (>98%). Impurities from the synthesis or extraction process can have their own biological activities. |
| Non-specific ROS Production | While ROS production is a key mechanism of this compound, excessive or non-specific oxidative stress can lead to confounding results. Include appropriate controls, such as co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC), to confirm that the observed effects are ROS-dependent.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
-
Prepare a 10 mM stock solution:
-
Weigh out 4.10 mg of this compound (MW: 410.43 g/mol ).
-
Dissolve in 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. If needed, warm the tube to 37°C and use an ultrasonic bath for a short period.[5]
-
-
Storage of stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store at -20°C for up to one month or -80°C for up to six months, protected from light.
-
-
Preparation of working solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentrations (e.g., for a final concentration of 10 µM in 1 mL of media, add 1 µL of the 10 mM stock).
-
When diluting, add the this compound solution to the medium with gentle mixing to avoid precipitation.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare fresh working solutions of this compound at various concentrations (e.g., 2x the final desired concentration).
-
Remove the old media from the wells and add 100 µL of the appropriate this compound working solution or vehicle control to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Mandatory Visualizations
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. (Rac)-Tephrosin | Flavonoids | 561-35-3 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
How to avoid interference in spectroscopic analysis of Tephrosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the spectroscopic analysis of Tephrosin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?
The most common sources of interference in this compound analysis are:
-
Structurally similar rotenoids: this compound is often found in complex mixtures with other rotenoids like rotenone (B1679576), deguelin, and their analogues, which have overlapping spectral features.[1][2]
-
Matrix effects: When analyzing samples from biological or environmental sources, endogenous components such as proteins, lipids, and salts can suppress or enhance the spectroscopic signal.[3][4][5] This is a significant concern in mass spectrometry-based methods.
-
Sample preparation artifacts: Impurities introduced during extraction and sample preparation, including solvents and reagents, can interfere with the analysis.[6][7][8]
-
Degradation products: this compound can degrade under certain conditions, and its degradation products may have spectral properties that overlap with the parent compound.[9][10]
-
Autofluorescence and light scattering: In fluorescence spectroscopy, naturally fluorescent compounds in the sample matrix or suspended particles can lead to false signals.[11][12][13]
-
Solvent and buffer effects: The choice of solvent and buffer can influence the spectral properties of this compound and potentially interfere with the analysis.[8][14]
Q2: How can I minimize interference from other rotenoids in UV-Vis spectroscopic analysis of this compound?
Minimizing interference from other rotenoids is critical for accurate UV-Vis analysis. Here are key strategies:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is essential for separating this compound from other structurally similar rotenoids before UV-Vis detection.[1][2]
-
Wavelength Selection: Careful selection of the detection wavelength can help to differentiate this compound from other rotenoids. While traditional methods for rotenone use 280-300 nm, a wavelength of 240 nm may be more suitable for analyzing a complex mixture of rotenoids.[1] It is recommended to acquire the full UV-Vis spectrum of a pure this compound standard to identify the optimal wavelength for quantification with minimal interference.
Q3: I am observing signal suppression/enhancement in my LC-MS analysis of this compound. What could be the cause and how can I fix it?
Signal suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS) is a classic sign of matrix effects.[3][5]
-
Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.[3][15]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be very effective.[16][17]
-
Optimize Chromatography: Adjust your HPLC gradient and column chemistry to better separate this compound from matrix components.
-
Use an Internal Standard: Employ a stable isotope-labeled internal standard of this compound. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.[18]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the this compound concentration remains within the detection limits of the instrument.[18]
-
Q4: My fluorescence measurements of this compound are inconsistent. What are the potential sources of interference?
Inconsistent fluorescence measurements can be caused by several factors:
-
Autofluorescence: The sample matrix may contain endogenous fluorescent compounds that emit light at similar wavelengths to this compound.[13][19]
-
Quenching: Other molecules in the sample can decrease the fluorescence intensity of this compound through a process called quenching.[20]
-
Light Scattering: Particulate matter in the sample can scatter the excitation light, leading to inaccurate readings.[11]
-
Inner Filter Effect: At high concentrations, this compound or other components can absorb the excitation or emission light, leading to a non-linear response.
To mitigate these issues, consider sample cleanup, using a longer excitation wavelength to reduce autofluorescence, and ensuring samples are free of precipitates.[11]
Troubleshooting Guides
Guide 1: Poor Peak Resolution in HPLC-UV Analysis
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting peaks with this compound | Inadequate chromatographic separation from other rotenoids or matrix components. | 1. Optimize the mobile phase gradient. 2. Try a different HPLC column with a different stationary phase (e.g., C18, Phenyl-Hexyl). 3. Adjust the column temperature. 4. Ensure proper sample filtration to remove particulates.[8] |
| Broad or tailing peaks | Column degradation, inappropriate mobile phase pH, or secondary interactions. | 1. Use a guard column to protect the analytical column. 2. Ensure the mobile phase pH is compatible with the analyte and column. 3. Flush the column or replace it if it's old. |
Guide 2: Inaccurate Quantification in LC-MS/MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate injections | Matrix effects, instrument instability, or poor sample preparation. | 1. Implement a robust sample cleanup protocol (e.g., SPE).[16] 2. Use a stable isotope-labeled internal standard. 3. Check for instrument cleanliness and performance. 4. Prepare fresh calibration standards. |
| Non-linear calibration curve | Saturation of the detector, matrix effects, or issues with standard preparation. | 1. Extend the calibration range with lower concentration points. 2. Use matrix-matched calibrants.[18] 3. Verify the accuracy of your standard dilutions. |
Quantitative Data
Table 1: Common Rotenoids and their Potential for Spectroscopic Interference
| Compound | Molecular Weight | Key Spectroscopic Features | Potential for Interference |
| This compound | 410.42 | UV λmax can be similar to other rotenoids. | High, due to structural similarity with other co-occurring rotenoids.[1][2] |
| Rotenone | 394.42 | Strong UV absorbance, often used as a reference.[1] | High, often the most abundant rotenoid. |
| Deguelin | 394.42 | Isomeric with Rotenone, very similar spectral properties.[16] | High, difficult to separate from Rotenone. |
| Rotenolone | 410.42 | Hydroxylated derivative of Rotenone. | High, similar mass to this compound.[16] |
| Elliptone | 352.35 | Different chromophore system, but can still overlap.[1] | Moderate, depending on concentration. |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of this compound
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Extract the sample (e.g., plant material, biological fluid) with a suitable solvent such as a mixture of chloroform (B151607) and methanol (B129727) (9:1, v/v).[1]
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a series of calibration standards of pure this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: LC-MS/MS Method for a Sensitive and Selective Analysis of this compound
This protocol provides a starting point for developing a sensitive LC-MS/MS method.
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and minimize matrix effects.[16]
-
Incorporate an internal standard (ideally, stable isotope-labeled this compound) early in the sample preparation process.
-
Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) for better resolution and speed.
-
Mobile Phase A: Water with 0.1% formic acid.[16]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]
-
Gradient: A linear gradient from 60% B to 98% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Select the precursor ion for this compound (e.g., m/z 411.1 [M+H]⁺).
-
Optimize the collision energy to identify and select the most abundant and specific product ions for quantification and confirmation.
-
-
Tune other MS parameters (e.g., capillary voltage, source temperature) for optimal signal.
-
Visualizations
Caption: A workflow for troubleshooting interference in spectroscopic analysis.
References
- 1. [Modification of the analytical method for rotenoids in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 7. scielo.br [scielo.br]
- 8. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of signal interference from dosing excipients on pharmacokinetic screening of drug candidates by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Rotenone and Five Rotenoids in CFT Legumine Piscicide Formulation via High Resolution Mass Spectrometry and a New High-Throughput Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UV-visible spectroscopy as an alternative to liquid chromatography for determination of everolimus in surfactant-containing dissolution media: a useful approach based on solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
- 19. researchgate.net [researchgate.net]
- 20. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized Tephrosin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of synthesized Tephrosin. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of synthesized this compound?
A1: The primary methods for assessing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques is recommended for a comprehensive purity profile. HPLC is ideal for quantitative analysis of purity and detecting minor impurities. TLC is a rapid, qualitative method for monitoring reaction progress and identifying the presence of major impurities. MS provides molecular weight confirmation and structural information about impurities. NMR spectroscopy offers detailed structural elucidation of the main compound and any impurities present, and Quantitative NMR (qNMR) can be used for highly accurate purity determination.
Q2: What are the potential impurities I might encounter in synthesized this compound?
A2: Impurities in synthesized this compound can originate from starting materials, byproducts of the synthetic route, or degradation of the final product. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Related Rotenoids: Structurally similar compounds such as Deguelin (B1683977), Rotenone, and other isomers that may form during the synthesis.[1]
-
Solvents: Residual solvents used during the synthesis and purification process.
-
Degradation Products: this compound can be susceptible to degradation under certain conditions, leading to the formation of various byproducts.
Q3: How can I identify an unknown peak in my HPLC chromatogram?
A3: Identifying an unknown peak requires a systematic approach. First, ensure the peak is not an artifact by running a blank injection (mobile phase only). If the peak persists, it is likely a real impurity. The most effective method for identification is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS will provide the mass-to-charge ratio (m/z) of the unknown peak, which can be used to determine its molecular weight. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural clues to help identify the impurity.
Q4: Can I use Thin-Layer Chromatography for quantitative analysis of this compound purity?
A4: TLC is primarily a qualitative or semi-quantitative technique.[2] While you can estimate the relative amounts of impurities by comparing the size and intensity of the spots, it is not as accurate or precise as HPLC for quantitative analysis.[2] For reliable quantitative data, HPLC is the recommended method.
Q5: What is the role of NMR spectroscopy in purity assessment?
A5: NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment. ¹H NMR can provide a "fingerprint" of the this compound molecule. The presence of unexpected signals can indicate impurities. Furthermore, Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the purity of this compound with high accuracy and precision by comparing the integral of a this compound signal to that of a certified internal standard.[3][4][5][6]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reduce the concentration of the sample or the injection volume. |
| Ghost Peaks | 1. Contamination in the mobile phase. 2. Carryover from previous injections. | 1. Use fresh, HPLC-grade solvents. 2. Implement a thorough needle wash protocol between injections. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase and ensure it is well-mixed. 2. Use a column oven to maintain a stable temperature.[7] 3. Replace the column. |
| Poor Resolution | 1. Suboptimal mobile phase composition. 2. Incorrect column selection. | 1. Optimize the mobile phase gradient and solvent ratios. 2. Use a high-resolution column with a suitable stationary phase (e.g., C18). |
TLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Streaking of Spots | 1. Sample is too concentrated. 2. The sample is not fully dissolved. 3. The polarity of the developing solvent is too high. | 1. Dilute the sample before spotting.[8] 2. Ensure the sample is completely dissolved in the spotting solvent. 3. Use a less polar solvent system.[9] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber. 2. The bottom of the TLC plate is not level in the solvent. | 1. Ensure the plate is centered in the chamber.[10] 2. Make sure the plate is placed evenly on the bottom of the chamber. |
| No Spots Visible | 1. The sample concentration is too low. 2. The compound is not UV-active and no visualization reagent was used. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9][10] 2. Use a suitable visualization reagent (e.g., iodine vapor, potassium permanganate (B83412) stain). |
| Rf Value is Too High or Too Low | 1. The solvent system is too polar or not polar enough. | 1. If the Rf is too high, use a less polar solvent system. If the Rf is too low, use a more polar solvent system.[9] |
Mass Spectrometry (MS) Analysis
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal for this compound | 1. Incorrect MS parameters. 2. Inappropriate ionization mode. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Test both positive and negative ionization modes to find the optimal setting for this compound. |
| Unexpected Mass Peaks | 1. Presence of impurities or adducts. | 1. Correlate with HPLC data to identify impurity peaks. Consider the possibility of solvent or salt adducts (e.g., +Na, +K). |
| In-source Fragmentation | 1. High source temperature or voltages. | 1. Reduce the cone/capillary voltage or source temperature to minimize unwanted fragmentation. |
NMR Spectroscopy Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad Peaks | 1. Poor shimming. 2. Sample is too concentrated or contains paramagnetic impurities. | 1. Re-shim the instrument. 2. Dilute the sample and filter it if necessary to remove particulates.[11] |
| Unexpected Signals | 1. Presence of impurities. 2. Residual solvent. | 1. Compare the spectrum to that of a known standard. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurity. 2. Compare the chemical shifts of the unknown signals with a list of common NMR solvents.[11] |
| Incorrect Integrations | 1. Incomplete relaxation of nuclei. | 1. Increase the relaxation delay (d1) in the acquisition parameters to ensure full relaxation of all protons. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and impurities expected.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the synthesized this compound in methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Thin-Layer Chromatography (TLC)
A quick method to check for the presence of this compound and major impurities.
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase | Toluene:Ethyl Acetate (7:3, v/v) |
| Sample Preparation | Dissolve a small amount of the synthesized this compound in a minimal amount of acetone (B3395972) or chloroform. |
| Application | Spot a small amount of the sample solution onto the baseline of the TLC plate using a capillary tube.[12] |
| Development | Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend to near the top of the plate.[13] |
| Visualization | Visualize the spots under UV light (254 nm) and/or by staining with iodine vapor.[13] |
Mass Spectrometry (MS)
This protocol is for obtaining the mass spectrum of this compound using Electrospray Ionization (ESI).
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Infusion Solvent | 50:50 Acetonitrile:Water with 0.1% formic acid |
| Sample Preparation | Dilute the this compound sample in the infusion solvent to a concentration of approximately 10 µg/mL. |
| Expected m/z | [M+H]⁺ = 411.14 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural confirmation and purity assessment.
| Parameter | Specification |
| Solvent | Chloroform-d (CDCl₃) or Acetone-d₆ |
| Sample Preparation | Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent. |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC |
| Internal Standard (for qNMR) | A certified reference standard with a known purity, such as maleic acid or dimethyl sulfone. |
Visualizations
Caption: A typical experimental workflow for the purity assessment of synthesized this compound.
Caption: A troubleshooting decision tree for common HPLC issues encountered during this compound analysis.
References
- 1. Stereocontrolled semi-syntheses of deguelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weighing the Pros and Cons: Advantages and Limitations of TLC in Plant Extract Analysis [greenskybio.com]
- 3. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
Tephrosin vs. Rotenone: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of two structurally related rotenoids, tephrosin and rotenone (B1679576). While both compounds have demonstrated cytotoxic effects against various cancer cell lines, their mechanisms of action and potency can differ. This document synthesizes experimental data to offer an objective overview, aiding researchers in the evaluation of these compounds for further investigation in oncology drug development.
Data Presentation: Cytotoxicity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and rotenone across a range of human cancer cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values indicate greater potency.
| Cancer Type | Cell Line | This compound IC50 (µM) | Rotenone IC50 (µM) | Reference |
| Pancreatic Cancer | PANC-1 | 0.82 | Not Reported in Study | [1] |
| Pancreatic Cancer | SW1990 | 2.62 | Not Reported in Study | [1] |
| Pancreatic Cancer | CFPAC-1 | 2.91 | Not Reported in Study | [1] |
| Pancreatic Cancer | MIAPaCa | 2.79 | Not Reported in Study | [1] |
| Lung Cancer | A549 | Not specified, but showed activity | Not specified, but showed activity | [1][2] |
| Breast Cancer | MCF-7 | Not specified, but showed activity | Not specified, but showed activity | [1][2] |
| Liver Cancer | HepG2 | Not specified, but showed activity | Not specified, but showed activity | [1][2] |
| Glioblastoma | SHG-44 | Not specified, but showed activity | Not specified, but showed activity | [1][2] |
Note: A direct side-by-side comparison of IC50 values in the same study is limited. One study indicated that rotenone exhibited more potent antitumor activities than this compound in the tested cell lines (A549, MCF-7, HepG2, SW1990, SHG-44), though specific IC50 values for rotenone were not provided in that particular comparative context[1]. Another study reported that this compound has less cell cytotoxicity than rotenone[2].
Signaling Pathways and Mechanisms of Action
Both this compound and rotenone exert their anticancer effects through the modulation of multiple intracellular signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
This compound has been shown to influence several key signaling cascades:
-
PI3K/Akt Pathway: this compound inhibits the phosphorylation of Akt, a crucial kinase that promotes cell survival and proliferation[3].
-
Ras/MAPK Pathway: This pathway, which is central to cell growth and differentiation, is also downregulated by this compound[3].
-
STAT3 Signaling: this compound can suppress the activation of STAT3, a transcription factor implicated in tumor progression and cell survival[3].
-
Reactive Oxygen Species (ROS) Induction: this compound treatment leads to an increase in intracellular ROS levels, which can trigger oxidative stress and subsequently, apoptosis[1][4].
-
Apoptosis Induction: this compound promotes apoptosis, as evidenced by the cleavage of caspase-3, caspase-9, and PARP[1][4]. It has also been shown to induce caspase-independent apoptosis through the nuclear translocation of apoptosis-inducing factor (AIF)[5].
Rotenone's anticancer activity is also multifaceted:
-
PI3K/Akt/mTOR Pathway: Rotenone has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival[6]. Downstream effectors such as p-AKT and p-mTOR are downregulated in rotenone-treated cancer cells.
-
JNK and p38 MAPK Activation: Rotenone can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways[7].
-
ROS Generation: As an inhibitor of the mitochondrial electron transport chain complex I, rotenone is a potent inducer of ROS, which contributes to its apoptotic effects[7][8].
-
Apoptosis Induction: Rotenone effectively induces apoptosis, characterized by DNA fragmentation and PARP cleavage[7].
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and rotenone, as well as a generalized experimental workflow for their comparative analysis.
Caption: this compound's multifaceted anticancer mechanism.
Caption: Rotenone's primary mechanisms of anticancer action.
Caption: Workflow for comparing anticancer agents in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or rotenone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells with this compound or rotenone for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound or rotenone. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK, STAT3, mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces internalization and degradation of EGFR and ErbB2 in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotenone induces apoptosis in human lung cancer cells by regulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Tephrosin and Deguelin: A Comparative Analysis of Their Mechanisms of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two natural rotenoid compounds, Tephrosin and deguelin (B1683977). Both compounds have demonstrated significant anticancer properties, yet they achieve these effects through distinct molecular pathways. This document summarizes their key mechanistic differences, presents comparative experimental data, and provides detailed protocols for relevant assays to aid in further research and development.
Core Mechanisms of Action: A Head-to-Head Comparison
This compound and deguelin, despite their structural similarities, exhibit divergent primary mechanisms of action against cancer cells. This compound's anticancer activity is predominantly mediated by the induction of overwhelming oxidative stress, while deguelin exerts its effects through the targeted inhibition of key cell signaling pathways.
This compound: Induction of Apoptosis via Reactive Oxygen Species (ROS)
This compound's primary mechanism involves the rapid generation of intracellular reactive oxygen species (ROS)[1][2]. This surge in ROS leads to a cascade of events culminating in mitochondrial-mediated apoptosis. Key events in this compound's mechanism include:
-
Increased Intracellular ROS: Treatment with this compound leads to a time- and dose-dependent increase in intracellular ROS levels[1].
-
Mitochondrial Membrane Depolarization: The elevated ROS disrupts the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway[1][2].
-
Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytosol[2].
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of PARP and ultimately, apoptosis[1][2].
-
DNA Damage: this compound-induced ROS also causes DNA strand breaks, further contributing to cell death[1].
Deguelin: A Multi-Targeted Kinase and Chaperone Inhibitor
Deguelin demonstrates a more complex mechanism of action, targeting multiple key proteins involved in cell survival, proliferation, and angiogenesis[1][3][4][5][6]. Its primary targets include:
-
PI3K/Akt Pathway Inhibition: Deguelin is a well-documented inhibitor of the PI3K/Akt signaling pathway[5][7][8][9]. By inhibiting the phosphorylation of Akt, it blocks downstream signaling that promotes cell survival and proliferation[5][7][8].
-
Hsp90 Inhibition: Deguelin binds to the ATP-binding pocket of Heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins[10][11][12][13]. This inhibition leads to the ubiquitin-mediated degradation of client proteins such as HIF-1α and Akt[10][11][13].
-
Modulation of Other Pathways: Deguelin has also been shown to modulate other critical signaling pathways, including NF-κB and Wnt signaling, contributing to its anti-inflammatory and anti-metastatic properties[4][6].
-
Induction of Apoptosis and Cell Cycle Arrest: Through the inhibition of these pathways, deguelin induces apoptosis and causes cell cycle arrest, primarily at the S or G2/M phase, in various cancer cell lines[4][6].
Quantitative Data Comparison: Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and deguelin in various cancer cell lines as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic | 0.82 | [1] |
| SW1990 | Pancreatic | 2.62 | [1] |
| CFPAC-1 | Pancreatic | 2.91 | [1] |
| MIAPaCa-2 | Pancreatic | 2.79 | [1] |
| A549 | Lung | >10 | [1][14] |
| MCF-7 | Breast | >10 | [1][14] |
| HepG2 | Liver | >10 | [1][14] |
| SHG-44 | Glioblastoma | >10 | [1][14] |
| HPC-Y5 (Normal) | Pancreatic | 41.21 | [15] |
| HUVEC (Normal) | Endothelial | 18.86 | [15] |
Table 2: IC50 Values of Deguelin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Non-Small Cell Lung | 10.32 µM (24h), 7.11 µM (48h), 5.55 µM (72h) | [4] |
| H1299 | Non-Small Cell Lung | 5.95 µM (24h), 2.05 µM (48h), 0.58 µM (72h) | [4] |
| SW480 | Colorectal | 122.02 nM (24h), 40.86 nM (48h) | |
| SW620 | Colorectal | 36.57 nM (24h), 17.73 nM (48h) | |
| RKO | Colorectal | 13.25 µM (48h) | |
| MDA-MB-231 | Breast (TNBC) | ~1 µM | [6] |
| MDA-MB-453 | Breast (TNBC, LAR) | 30 nM | [5] |
| MGC-803 | Gastric | 11.83 µM (72h) | [4] |
| MKN-45 | Gastric | 9.33 µM (72h) | [4] |
| U266 | Multiple Myeloma | 6 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and deguelin, as well as a typical experimental workflow for assessing their activity.
Caption: Mechanism of Action of this compound.
Caption: Multi-targeted Mechanism of Action of Deguelin.
Caption: General Experimental Workflow for Compound Evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and deguelin.
Protocol 1: Determination of Intracellular ROS (for this compound)
This protocol is adapted from studies investigating this compound-induced oxidative stress[1].
Materials:
-
Cancer cell lines (e.g., PANC-1, SW1990)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
6-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed 1x10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 1, 3, 6 hours).
-
Staining: After treatment, incubate the cells with 10 µM DCF-DA in serum-free medium for 20-30 minutes at 37°C in the dark[1].
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Detection:
-
Fluorescence Microscopy: Directly observe the green fluorescence in the cells using a fluorescence microscope.
-
Flow Cytometry: Collect the cells by trypsinization, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition (for Deguelin)
This protocol is based on studies evaluating the effect of deguelin on the PI3K/Akt pathway[7][8].
Materials:
-
Cancer cell lines (e.g., premalignant HBE cells, MDA-MB-453)
-
Deguelin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with deguelin at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control (β-actin).
Protocol 3: Hsp90 Client Protein Degradation Assay (for Deguelin)
This protocol is designed to assess the effect of deguelin on the stability of Hsp90 client proteins[10][11].
Materials:
-
Cancer cell lines (e.g., H1299)
-
Deguelin
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibodies against Hsp90 client proteins (e.g., HIF-1α, Akt)
-
Western blot materials as described in Protocol 2
Procedure:
-
Cell Treatment: Treat cells with deguelin for the desired time course (e.g., 24, 48 hours). In a parallel experiment, co-treat cells with deguelin and a proteasome inhibitor like MG132 to confirm ubiquitin-mediated degradation.
-
Western Blotting: Perform western blot analysis as described in Protocol 2, using primary antibodies against the Hsp90 client proteins of interest.
-
Analysis: A decrease in the levels of client proteins upon deguelin treatment, which is rescued by the co-treatment with a proteasome inhibitor, indicates that deguelin induces their degradation via the proteasome pathway.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This assay can be used to quantify apoptosis induced by both this compound and deguelin[1].
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1x10^6 treated and untreated cells.
-
Washing: Wash the cells with PBS and then resuspend them in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound and deguelin, while both being promising natural anticancer agents, operate through fundamentally different mechanisms. This compound acts as a potent inducer of oxidative stress, leading to rapid mitochondrial-mediated apoptosis. In contrast, deguelin functions as a multi-targeted inhibitor of crucial cell signaling and chaperone pathways, including PI3K/Akt and Hsp90. This guide provides a foundational understanding of their distinct modes of action, supported by comparative data and detailed experimental protocols, to facilitate further investigation and potential therapeutic development. The choice of compound for a specific cancer type may depend on the underlying molecular drivers of the malignancy, highlighting the importance of understanding these mechanistic differences.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activity of deguelin identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deguelin inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Tephrosin: An In Vivo Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer potential of Tephrosin against established chemotherapeutic agents. This compound, a natural rotenoid isoflavonoid, has demonstrated significant preclinical anticancer activity across a range of cancer types. This document summarizes key in vivo validation studies, presents comparative data in a structured format, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Performance Comparison: this compound vs. Standard Chemotherapy
The following tables summarize the in vivo efficacy of this compound in pancreatic cancer and compare it with standard-of-care chemotherapeutic agents in similar preclinical models for pancreatic, ovarian, breast, and lung cancer, as well as leukemia.
Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model [1]
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Animal Model | Cell Line | Duration | Toxicity |
| This compound | 10 mg/kg, intraperitoneal, daily | Not specified | BALB/c nude mice | PANC-1 | 2 weeks | No obvious body weight changes or observable pathological changes in major organs. |
| This compound | 20 mg/kg, intraperitoneal, daily | 60.2% reduction | BALB/c nude mice | PANC-1 | 2 weeks | No obvious body weight changes or observable pathological changes in major organs. |
| Vehicle Control | Not applicable | 0% | BALB/c nude mice | PANC-1 | 2 weeks | Not applicable |
Table 2: Comparative In Vivo Efficacy of Standard Chemotherapy for Various Cancers
| Cancer Type | Standard Agent(s) | Dosage & Administration (Example) | Tumor Growth Inhibition (Example) | Animal Model (Example) | Cell Line/PDX (Example) |
| Pancreatic Cancer | Gemcitabine | 100 mg/kg, weekly | Maintained stable disease for >50 days | Patient-Derived Xenograft (PDX) | PA10 |
| Ovarian Cancer | Paclitaxel + Carboplatin | 15 mg/kg (Paclitaxel) + 50 mg/kg (Carboplatin), intraperitoneal, weekly for 3 weeks | Significantly decreased tumor weight | Patient-Derived Xenograft (PDX) | OV-41-M3 |
| Breast Cancer | Doxorubicin | 5 mg/kg, intravenous, on days 0, 6, and 12 | ~40% reduction in tumor volume (when combined with another agent) | BALB/c mice | JC (doxorubicin-resistant) |
| Lung Cancer (NSCLC) | Cisplatin (B142131) | 3.0 mg/kg, intraperitoneal | Induced resistance in pre-treated tumors | SCID mice | H526 |
| Leukemia (AML) | Cytarabine + Sorafenib | Not specified | Additive to synergistic antileukemic activity | Xenograft model | Not specified |
Note: The data in Table 2 is sourced from various studies and is presented for comparative context. Direct head-to-head in vivo studies comparing this compound with these standard agents are limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key in vivo experiments with this compound and comparator agents.
This compound in Pancreatic Cancer Xenograft Model[1]
-
Animal Model: Six-week-old male BALB/c nude mice.
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Tumor Induction: 3 x 10^6 PANC-1 cells were subcutaneously implanted into the right flank of each mouse. Tumors were allowed to grow to approximately 100 mm³.
-
Treatment Groups:
-
Vehicle control.
-
This compound (10 mg/kg).
-
This compound (20 mg/kg).
-
-
Administration: Daily intraperitoneal injections for 2 weeks.
-
Monitoring: Tumor size and body weight were monitored and recorded every 2 days.
-
Endpoint: At the end of the study, mice were sacrificed, and tumors were excised and weighed. Major organs were collected for histopathological analysis.
General Protocol for Paclitaxel-Resistant Ovarian Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: A paclitaxel-resistant human ovarian cancer cell line (e.g., SKOV3-TR or HeyA8-MDR).
-
Tumor Induction: Subcutaneous or intraperitoneal injection of cancer cells.
-
Treatment Groups:
-
Vehicle control.
-
Paclitaxel alone.
-
This compound alone.
-
Paclitaxel in combination with this compound.
-
-
Administration: Paclitaxel is typically administered intravenously or intraperitoneally. This compound administration would likely be intraperitoneal based on previous studies. Dosing and schedule would need to be optimized.
-
Monitoring: Tumor growth (caliper measurements for subcutaneous tumors, bioluminescence imaging for intraperitoneal tumors) and animal well-being (body weight, clinical signs).
-
Endpoint: Tumor growth delay, reduction in tumor burden, or survival analysis.
Signaling Pathways and Experimental Workflow
The anticancer effects of this compound are attributed to its modulation of multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: this compound's multifaceted anticancer mechanisms.
Caption: General workflow for in vivo validation.
Discussion and Future Directions
The available in vivo data, particularly from pancreatic cancer models, positions this compound as a promising anticancer agent. Its ability to significantly inhibit tumor growth without inducing noticeable toxicity is a key advantage. Furthermore, its potential to overcome chemoresistance, as suggested by in vitro studies in ovarian cancer, warrants further in vivo investigation.
However, a critical gap remains in the form of direct, head-to-head in vivo comparative studies against current standard-of-care drugs for a broader range of cancers, including ovarian, breast, and lung cancer, as well as leukemia. Future research should focus on:
-
Conducting in vivo studies of this compound in orthotopic and patient-derived xenograft (PDX) models of ovarian, breast, and lung cancer, and leukemia.
-
Performing direct comparative efficacy and toxicity studies of this compound against standard chemotherapeutic agents like paclitaxel, doxorubicin, and cisplatin in relevant cancer models.
-
Investigating the in vivo efficacy of this compound in combination with standard chemotherapies to explore potential synergistic effects and overcome drug resistance.
References
A Comparative Toxicity Analysis of Tephrosin and Other Rotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity profiles of tephrosin and other prominent rotenoids, including rotenone (B1679576) and deguelin (B1683977). Rotenoids are a class of naturally occurring isoflavonoids, many of which are biologically active and found in plants of the Fabaceae family. While historically used as pesticides and piscicides due to their potent toxicity, recent research has unveiled their potential in cancer therapy, necessitating a deeper understanding of their mechanisms and comparative safety. This document synthesizes experimental data on their toxicity, mechanisms of action, and the methodologies used for their assessment.
Quantitative Toxicity Data
The acute toxicity of rotenoids varies significantly depending on the specific compound, the organism, and the route of administration. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values from various experimental studies.
Table 1: Comparative Oral and Intraperitoneal Acute Toxicity (LD50) in Vertebrates
| Compound | Species | Route | LD50 Value | Reference(s) |
| This compound | Mice | Oral | Well-tolerated up to 2000 mg/kg | [1] |
| Rotenone | Rats | Oral | 60 - 1500 mg/kg | [2][3] |
| Mice | Oral | 350 mg/kg | [2] | |
| Humans | Oral | 300 - 500 mg/kg (estimated) | [2][3] | |
| Mallards | Oral | >2000 mg/kg | [2] | |
| Pheasants | Oral | 1680 mg/kg | [2] | |
| Deguelin | Mice | Intraperitoneal | 300 mg/kg | [4] |
| Rats | Intraperitoneal | 980 mg/kg | [4] | |
| Rabbits | Intraperitoneal | 3200 mg/kg | [4] |
Table 2: Comparative Aquatic and Insect Toxicity (LC50)
| Compound | Species | Duration | LC50 Value | Reference(s) |
| Rotenone | Rainbow Trout | 96 hours | 0.031 mg/L | [2] |
| Channel Catfish | 96 hours | 0.0026 mg/L | [2] | |
| Bluegill | 96 hours | 0.023 mg/L | [2] | |
| Aphis glycines (Soybean Aphid) | 24 hours | 4.03 - 4.61 mg/L | [5] | |
| Aphis gossypii (Cotton Aphid) Nymphs | 24 hours | 2.38 mg/L | [6] | |
| Bemisia tabaci (Whitefly) Nymphs | 24 hours | 14.84 mg/L | [6] | |
| Deguelin | Aphis gossypii (Cotton Aphid) Nymphs | 24 hours | 9.03 mg/L | [6] |
| Bemisia tabaci (Whitefly) Nymphs | 24 hours | 53.95 mg/L | [6] |
Note: The toxicity of rotenoids can be influenced by the formulation. For instance, crude plant extracts containing multiple rotenoids may exhibit greater toxicity than the purified compounds, suggesting synergistic effects.[7]
Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of toxicity for most rotenoids is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[8][9][10] This action blocks ATP synthesis and leads to a cascade of downstream cellular events, most notably the overproduction of reactive oxygen species (ROS), which induces oxidative stress.[10][11] While this core mechanism is shared, the subsequent signaling pathways activated by different rotenoids can vary, leading to different cellular outcomes.
This compound: Research highlights its potent anticancer activities, which are mediated through the induction of ROS.[11][12] This leads to mitochondrial membrane depolarization, DNA damage, and apoptosis.[11][13] this compound's action involves the modulation of multiple signaling pathways critical for cancer cell survival and proliferation, including the downregulation of NF-κβ, PI3K/Akt, Ras/MAPK, and STAT3 signaling.[13]
Rotenone: As a potent complex I inhibitor, rotenone-induced toxicity is strongly linked to oxidative damage.[10] It is widely used to model Parkinson's disease in animals due to its ability to cause selective degeneration of dopaminergic neurons.[10][14] Its toxic effects in non-neuronal cells, such as hepatocytes, are mediated by the activation of inflammatory pathways like the NF-κB–iNOS signaling cascade.[15][16]
Deguelin: Like rotenone, deguelin is a mitochondrial complex I inhibitor.[9] It also functions as an inhibitor of heat-shock protein 90 (Hsp90), which contributes to its anti-tumor effects by destabilizing numerous oncogenic client proteins.[9][17] However, at high doses, deguelin's neurotoxic potential is significant, capable of inducing Parkinsonian-like syndromes.[9][17]
Caption: Comparative signaling pathways of this compound and Rotenone toxicity.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of toxicity. Methodologies often follow guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed in controlled conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation and Administration: The test substance is prepared in a suitable vehicle (e.g., corn oil, water). A single dose is administered to fasted animals using a stomach tube or gavage needle.
-
Stepwise Dosing Procedure:
-
Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.
-
Step 2: The outcome determines the next step. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, a higher dose is used.
-
Step 3: This process is repeated until the LD50 can be determined or the limit dose (e.g., 2000 mg/kg) is reached without mortality.
-
-
Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for pathological changes.
-
Data Analysis: The LD50 is estimated based on the mortality data across the different dose levels.
Caption: Experimental workflow for an in vivo acute oral toxicity study.
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Culture: A relevant cell line (e.g., PANC-1 pancreatic cancer cells, SH-SY5Y neuroblastoma cells) is cultured in appropriate media and conditions (e.g., 37°C, 5% CO2) until reaching 70-80% confluency.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The test rotenoid is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compound. Control wells receive vehicle-only medium.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to calculate the percentage of cell viability. The IC50 (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. EXTOXNET PIP - ROTENONE [extoxnet.orst.edu]
- 3. Acute rotenone poisoning: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 5. Effect of rotenone-induced stress on physiologically active substances in adult Aphis glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation in Rotenone and Deguelin Contents among Strains across Four Tephrosia Species and Their Activities against Aphids and Whiteflies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. Rotenone, deguelin, their metabolites, and the rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Tephrosin: A Potential Challenger to Standard Chemotherapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tephrosin, a naturally occurring rotenoid, against standard chemotherapeutic drugs in various cancer cell lines. The information is compiled from preclinical studies to offer an objective overview for further research and development. To date, no clinical trials involving this compound for the treatment of cancer in humans have been registered.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic drugs in several cancer cell lines. Lower IC50 values indicate higher cytotoxic efficacy. It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: IC50 Values (in µM) in Breast Cancer Cell Lines (MCF-7)
| Compound | IC50 (µM) | Citation |
| This compound | Not explicitly quantified, but showed decreased viability | [1] |
| Doxorubicin (B1662922) | 0.4 - 700 nM (0.0004 - 0.7 µM) |
Table 2: IC50 Values (in µM) in Lung Cancer Cell Lines (A549)
| Compound | IC50 (µM) | Citation |
| This compound | Showed decreased viability | [1] |
| Cisplatin (B142131) | 9 - 17.8 µM | [2][3] |
Table 3: IC50 Values (in µM) in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | PANC-1 | 0.82 | [1] |
| SW1990 | 2.62 | [1] | |
| CFPAC-1 | 2.91 | [1] | |
| MIAPaCa | 2.79 | [1] | |
| Gemcitabine (B846) | PANC-1 | 37.88 | [4] |
| CFPAC-1 | 6.33 | [4] |
Mechanism of Action: A Look into the Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS)[1][5]. This oxidative stress triggers a cascade of events leading to cell death. Furthermore, this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the NF-κB, PI3K/Akt, and MAPK pathways[6].
Standard chemotherapeutic agents work through different mechanisms. For instance, doxorubicin intercalates into DNA, inhibiting topoisomerase II and blocking DNA replication and transcription. Cisplatin forms DNA adducts, leading to DNA damage and subsequent apoptosis. Gemcitabine is a nucleoside analog that inhibits DNA synthesis.
Below are diagrams illustrating a simplified experimental workflow for assessing anticancer efficacy and a proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a standard chemotherapeutic drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plate is incubated for 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol Outline:
-
Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with the test compounds.
-
Fixation and Permeabilization: Cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Staining and Visualization: The cells are often counterstained with a nuclear dye (e.g., DAPI) to visualize all cell nuclei. The slides are then mounted and observed under a fluorescence microscope. Apoptotic cells will show bright fluorescence in their nuclei due to the incorporation of the labeled nucleotides.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several microscopic fields.
Standard Chemotherapy Regimens
For context, below are examples of standard first-line chemotherapy regimens for the cancer types discussed. The choice of regimen depends on various factors including cancer stage, patient's overall health, and specific tumor characteristics.
-
Breast Cancer: Common regimens include AC (Adriamycin/doxorubicin and cyclophosphamide), followed by a taxane (B156437) like paclitaxel (B517696) or docetaxel[7][8].
-
Lung Cancer (Non-Small Cell): Platinum-based doublet chemotherapy is a standard of care, often combining cisplatin or carboplatin (B1684641) with another agent such as gemcitabine, paclitaxel, or pemetrexed[9][10][11].
-
Pancreatic Cancer: FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and a combination of gemcitabine and nab-paclitaxel are common first-line treatments for metastatic pancreatic cancer[12][13][14][15].
Conclusion and Future Directions
The preclinical data presented in this guide suggests that this compound exhibits potent anticancer activity in vitro against a range of cancer cell lines, with IC50 values that are, in some cases, comparable or even lower than those of standard chemotherapeutic drugs. Its mechanism of action, involving the induction of apoptosis through ROS generation and the inhibition of key survival pathways, makes it an interesting candidate for further investigation.
However, the lack of direct comparative studies and the complete absence of clinical trial data are significant limitations. Further research is warranted to:
-
Conduct head-to-head in vitro and in vivo studies comparing this compound with standard chemotherapeutic agents under standardized conditions.
-
Elucidate the detailed molecular mechanisms underlying this compound's anticancer effects.
-
Evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
-
Assess the safety and efficacy of this compound in well-designed clinical trials.
For drug development professionals, this compound represents a promising natural product with the potential for development as a novel anticancer agent, either alone or in combination with existing therapies. Rigorous preclinical and clinical evaluation is the necessary next step to determine its true therapeutic potential.
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 8. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy for lung cancer | Canadian Cancer Society [cancer.ca]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 12. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 14. Chemotherapy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
Tephrosin's Cytotoxic Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a variety of cancer types including pancreatic, lung, breast, and colon cancers. This guide provides a comparative analysis of this compound's performance against other rotenoids and standard chemotherapeutics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound and comparable compounds across various human cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (μM) of this compound and Other Compounds on Various Cell Lines
| Cell Line | Cancer Type | This compound (μM) | Deguelin (μM) | Rotenone (B1679576) (μM) | Notes |
| Cancer Cell Lines | |||||
| PANC-1 | Pancreatic | 0.82[1] | - | - | This compound shows high sensitivity in this cell line. |
| SW1990 | Pancreatic | 2.62[1] | - | - | |
| CFPAC-1 | Pancreatic | 2.91[1] | - | - | |
| MIAPaCa | Pancreatic | 2.79[1] | - | - | |
| A549 | Lung | - | 6.47[2] | 0.11 (derivative)[3] | This compound's viability suppression was observed but IC50 was not specified.[1][4] |
| MCF-7 | Breast | - | - | - | This compound's viability suppression was observed but IC50 was not specified.[1][4] |
| HepG2 | Liver | - | - | - | This compound's viability suppression was observed but IC50 was not specified.[1][4] |
| SHG-44 | Glioblastoma | - | - | - | This compound's viability suppression was observed but IC50 was not specified.[1][4] |
| HCT116 | Colorectal | - | 26.2[2] | - | |
| SW480 | Colorectal | - | 0.122 (24h)[5] | - | |
| SW620 | Colorectal | - | 0.037 (24h)[5] | - | |
| Normal (Non-Cancerous) Cell Lines | |||||
| HPC-Y5 | Pancreatic | 41.21[1] | - | - | High IC50 indicates low toxicity to normal cells. |
| HUVEC | Endothelial | 18.86[1] | - | - | High IC50 indicates a favorable therapeutic index. |
Data for Deguelin and Rotenone are included for comparison as they are structurally related rotenoids. A dash (-) indicates that specific IC50 data was not available in the cited sources.
Studies have shown that while rotenone may exhibit more potent antitumor activities, its high toxicity limits its application.[1] this compound, however, demonstrates a favorable therapeutic index, with significantly lower toxicity to normal human cells compared to cancer cells.[1]
Experimental Protocols: Cytotoxicity Assessment
The data presented above are primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay Protocol
This protocol outlines the key steps for determining the cytotoxic effects of a compound like this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 × 10⁴ cells/mL in culture medium.
-
Seed 100 μL of the cell suspension into each well of a 96-well flat-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound (or other test compounds) in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 μL of the prepared compound dilutions. Include a vehicle control (medium with the compound solvent) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) under the same conditions.
-
-
MTT Incubation:
-
At the end of the treatment period, add 10-50 μL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[6][8]
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7][8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of multiple intracellular signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.
This compound's multifaceted mechanism involves the inhibition of key survival signaling pathways such as PI3K/Akt, Ras/MAPK, and STAT3.[9] In some cancer types, it can downregulate growth factor receptors like FGFR1.[4][9] A significant mechanism of its action is the induction of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][10]
References
- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group-Modified Rotenone Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Tephrosin and Paclitaxel: A Synergistic Alliance Against Cancer
A Comparative Guide for Researchers
In the landscape of oncology research, the strategic combination of therapeutic agents to enhance efficacy and overcome resistance is a paramount goal. This guide provides a comprehensive comparison of the synergistic effects of Tephrosin, a natural rotenoid isoflavonoid, and paclitaxel (B517696), a widely used chemotherapeutic agent. By examining their combined impact on cancer cells, we aim to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance this promising therapeutic strategy.
Enhanced Cytotoxicity and Apoptosis: A Quantitative Look
The combination of this compound and paclitaxel has demonstrated a significant enhancement in anticancer activity, particularly in paclitaxel-resistant cancer models. While this compound alone may exhibit modest cytotoxicity at lower concentrations, its true potential is unlocked when paired with paclitaxel, leading to a marked increase in cancer cell death.
A key study in paclitaxel-resistant ovarian cancer cells (SKOV3-TR) revealed that while this compound alone (up to 10 µM) induced minimal cytotoxicity, its combination with paclitaxel led to a dose-dependent decrease in cell viability.[1] This synergistic effect is further elucidated by a significant increase in apoptosis. Flow cytometry analysis showed a dramatic rise in the sub-G1 cell population, a hallmark of apoptosis, in cells treated with the combination compared to either agent alone.[1]
| Treatment Group | Cell Line | Parameter | Observation | Reference |
| Control | SKOV3-TR | Sub-G1 Phase (%) | 2.65 | [1] |
| Paclitaxel (200 nM) | SKOV3-TR | Sub-G1 Phase (%) | 4.83 | [1] |
| This compound (10 µM) | SKOV3-TR | Sub-G1 Phase (%) | 7.62 | [1] |
| Paclitaxel (200 nM) + this compound (10 µM) | SKOV3-TR | Sub-G1 Phase (%) | 36.00 | [1] |
This synergistic induction of apoptosis is further corroborated by the increased expression of cleaved PARP, a critical enzyme in the apoptotic cascade, in cells treated with the combination of this compound and paclitaxel.[1]
Unraveling the Mechanism: Impact on Cellular Signaling
The enhanced efficacy of the this compound-paclitaxel combination is rooted in its multi-pronged attack on key cellular signaling pathways that govern cell survival, proliferation, and apoptosis.
Paclitaxel's primary mechanism involves the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
This compound exhibits a broader range of anticancer activities , including the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical survival signaling pathways.[3]
The synergy between this compound and paclitaxel appears to stem from this compound's ability to overcome paclitaxel resistance by targeting pro-survival pathways that are often hyperactivated in resistant cancer cells. Specifically, this compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways .[1][4] Furthermore, in paclitaxel-resistant ovarian cancer, this compound was found to downregulate the phosphorylation of the FGFR1 signaling pathway, a known driver of chemoresistance.[1][4]
Interestingly, the combination of this compound and paclitaxel also leads to a reduction in the expression of the X-linked inhibitor of apoptosis protein (XIAP), further sensitizing cancer cells to paclitaxel-induced apoptosis.[1][4]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, and their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound, paclitaxel, and their combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compounds of interest for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Molecular Interactions
To illustrate the complex interplay of signaling pathways and the experimental process, the following diagrams are provided.
References
- 1. This compound Suppresses the Chemoresistance of Paclitaxel-Resistant Ovarian Cancer via Inhibition of FGFR1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 4. This compound Suppresses the Chemoresistance of Paclitaxel-Resistant Ovarian Cancer via Inhibition of FGFR1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tephrosin and Other Prominent Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tephrosin with other well-characterized mitochondrial complex I inhibitors, including Rotenone (B1679576), Deguelin, and Piericidin A. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies and to provide context for the development of new therapeutics targeting mitochondrial function.
Introduction to Mitochondrial Complex I Inhibition
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a central role in cellular energy production by oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is utilized by ATP synthase to produce ATP. Inhibition of complex I disrupts cellular respiration, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and the induction of apoptotic cell death. Due to its critical role in cell metabolism and survival, complex I has emerged as a significant target for cancer therapy and neurodegenerative disease research.
This compound, a natural rotenoid isoflavonoid, has demonstrated potent anticancer activities through the inhibition of mitochondrial complex I. This guide compares its efficacy and mechanisms of action with other classical complex I inhibitors.
Mechanism of Action and Binding Sites
This compound, Rotenone, Deguelin, and Piericidin A are all known to inhibit mitochondrial complex I by blocking the transfer of electrons from the terminal iron-sulfur cluster N2 to ubiquinone.[1][2] This inhibition leads to a buildup of electrons within the complex, resulting in the production of superoxide (B77818) radicals, a primary type of ROS.
While these inhibitors share a common general mechanism, their precise binding sites within the large multi-subunit complex I are thought to be overlapping but not identical. Rotenone and Piericidin A are known to bind to a common site, which is a key reason for their potent inhibitory effects.[2][3] The binding of these hydrophobic inhibitors is believed to disrupt the interaction between the complex and ubiquinone.[1]
Caption: Inhibition of the Mitochondrial Electron Transport Chain by Complex I Inhibitors.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other complex I inhibitors against various human cancer cell lines, as determined by MTT assays after 72 hours of treatment. Lower IC50 values indicate higher potency.
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | SW1990 (Pancreas) | PANC-1 (Pancreas) |
| This compound | - | - | - | 2.62 µM[4] | 0.82 µM[4] |
| Rotenone | >10 µM[5] | >10 µM[5] | >10 µM[5] | >10 µM[5] | - |
| Deguelin | 6.47 µM[6] | - | - | - | - |
| Piericidin A | - | - | 233.97 µM[7] | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison is most accurate when conducted within the same study. One study noted that pancreatic cancer cells were more sensitive to this compound compared to Rotenone and Deguelin.[4]
Downstream Cellular Effects and Signaling Pathways
The inhibition of mitochondrial complex I triggers a cascade of downstream cellular events, ultimately leading to apoptosis.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow in complex I leads to the leakage of electrons to molecular oxygen, generating superoxide anions. This initial ROS production can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[8]
-
Mitochondrial Membrane Depolarization: The accumulation of ROS and the disruption of the proton gradient cause a decrease in the mitochondrial membrane potential (ΔΨm).[8]
-
Apoptosis Induction: The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. It leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a caspase cascade (including caspase-9 and caspase-3), leading to the execution of apoptosis.[2][8]
This compound has been shown to induce apoptosis through this ROS-mediated mitochondrial pathway.[8] Furthermore, this compound has been reported to inhibit several pro-survival signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways, further promoting cell death in cancer cells.[9]
Rotenone also induces apoptosis via the generation of mitochondrial ROS.[10] Its downstream effects have been linked to the activation of stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK .[11] Additionally, rotenone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in colon cancer cells.[12][13]
Piericidin A is also known to induce apoptosis, which is associated with a decrease in mitochondrial membrane potential.[14]
Caption: Downstream Signaling Pathway of this compound-Induced Apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare mitochondrial complex I inhibitors.
Mitochondrial Complex I Activity Assay (Colorimetric)
This biochemical assay directly measures the activity of Complex I in isolated mitochondria.
Principle: This assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I. The specific activity is determined by subtracting the rate of NADH oxidation in the presence of a specific Complex I inhibitor (like Rotenone) from the total rate.[15][16]
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂)
-
NADH solution (5 mM)
-
Ubiquinone or a suitable analog (e.g., decylubiquinone)
-
Rotenone (for inhibitor control)
-
UV-VIS spectrophotometer and cuvettes
Procedure:
-
Add a specific amount of isolated mitochondrial protein (e.g., 40-100 µg) to a quartz cuvette.[16]
-
Add the assay buffer to a final volume of 0.5 mL.[16]
-
Add the electron acceptor (e.g., ubiquinone).
-
For the inhibitor control wells, add Rotenone.
-
Pre-incubate the mixture at room temperature for 2 minutes.[16]
-
Initiate the reaction by adding 20 µL of 5 mM NADH solution.[16]
-
Immediately measure the decrease in absorbance at 340 nm kinetically for 4-5 minutes, recording the change every 15 seconds.[16]
-
Calculate the rate of NADH oxidation (activity) from the linear portion of the curve.
-
Specific Complex I activity is the total activity minus the activity in the presence of Rotenone.
Caption: Workflow for Mitochondrial Complex I Activity Assay.
Cell Viability Assay (MTT)
This cell-based assay is used to assess the cytotoxic effects of the inhibitors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.[12][15][17]
Materials:
-
96-well plates
-
Cell culture medium
-
Test compounds (this compound, Rotenone, etc.)
-
MTT solution (e.g., 5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[12][13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time (e.g., 72 hours).[12]
-
After incubation, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[12]
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Incubate for 15 minutes with shaking.[12]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
Caption: Workflow for MTT Cell Viability Assay.
Measurement of Intracellular ROS
This assay quantifies the production of reactive oxygen species within cells following treatment with inhibitors.
Principle: Cell-permeant dyes like CM-H2DCFDA are used to detect intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and upon oxidation by ROS, the non-fluorescent H2DCFDA is converted to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured by flow cytometry or fluorescence microscopy.[18]
Materials:
-
Cells in culture
-
Test compounds
-
CM-H2DCFDA dye
-
Hanks' Balanced Salt Solution (HBSS) or appropriate buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of inhibitors for the specified time.
-
Harvest the cells and wash with a suitable buffer like DPBS.[18]
-
Resuspend the cell pellet in HBSS containing 10 µmol/L of CM-H2DCFDA.[18]
-
Incubate the cells in the dark for 45 minutes at 37°C.[18]
-
(Optional) Add a viability dye like Propidium Iodide (PI) to distinguish live from dead cells.[18]
-
Place the samples on ice and analyze immediately by flow cytometry (Excitation: ~495 nm, Emission: ~525 nm).[18]
Caption: Workflow for Measuring Intracellular ROS.
Mitochondrial Membrane Potential Assay (JC-1)
This assay is used to detect changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Principle: JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[14]
Materials:
-
Cells in culture
-
Test compounds
-
JC-1 dye solution
-
Assay Buffer
-
Flow cytometer, fluorescence microscope, or plate reader
Procedure:
-
Treat cells with inhibitors as required.
-
Harvest the cells and resuspend them in 500 µL of JC-1 working solution.
-
Incubate at 37°C for 15-20 minutes.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with pre-cooled 1x JC-1 Assay Buffer.
-
Resuspend the cell pellet in fresh assay buffer.
-
Analyze the cells immediately by flow cytometry, measuring both green (e.g., FL1 channel) and red (e.g., FL2 channel) fluorescence.
Caption: Workflow for JC-1 Mitochondrial Membrane Potential Assay.
Conclusion
This compound is a potent inhibitor of mitochondrial complex I with significant anticancer properties. Its mechanism of action, centered on the induction of ROS-mediated apoptosis and the inhibition of key survival pathways, makes it a compound of great interest for further research and development. When compared to other classical complex I inhibitors like Rotenone, Deguelin, and Piericidin A, this compound demonstrates comparable or, in some cases, superior cytotoxicity against certain cancer cell lines. A notable advantage of this compound may be its lower reported toxicity compared to Rotenone, although further comprehensive toxicological studies are required. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of this compound and other mitochondrial complex I inhibitors.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Reaction sites of rotenone, piericidin A, and amytal in relation to the nonheme iron components of NADH dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of multiple binding sites in the inhibition of NADH oxidase by piericidin and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. antbioinc.com [antbioinc.com]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rotenone restrains colon cancer cell viability, motility and epithelial‑mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Rotenone Induces Parkinsonism with Constipation Symptoms in Mice by Disrupting the Gut Microecosystem, Inhibiting the PI3K-AKT Signaling Pathway and Gastrointestinal Motility [mdpi.com]
- 17. tribioscience.com [tribioscience.com]
- 18. researchgate.net [researchgate.net]
Comparative study of different Tephrosin extraction methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Tephrosin Extraction Techniques
This compound, a rotenoid found in plants of the Tephrosia genus, has garnered significant interest for its potential pharmacological applications. The efficient extraction of this compound from plant matrices is a critical first step in research and development. This guide provides a comparative analysis of various extraction methodologies for this compound, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their objectives.
Comparative Analysis of Extraction Yields
The efficiency of this compound extraction is highly dependent on the chosen methodology and the solvent used. While direct comparative studies testing a wide array of methods on a single, standardized plant source are limited, the available data provides valuable insights into the potential yields of different techniques.
| Extraction Method | Plant Material | Solvent | This compound Yield (% w/w) | Total Extract Yield (% w/w) | Source |
| Maceration | Tephrosia vogelii seeds | Acetone (B3395972) | 0.094% (after purification) | 1.035% | |
| Soxhlet Extraction | Tephrosia vogelii leaves | Trichloromethane | Not Specified | Up to 8.3% (rotenone) | |
| Soxhlet Extraction | Tephrosia vogelii leaves | Ethanol (B145695) | Not Specified | 5.9% (rotenone) | |
| Soxhlet Extraction | Tephrosia vogelii leaves | Methanol | Not Specified | 4.8% (rotenone) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Tephrosia purpurea (whole plant) | Not Specified | Not Specified | 9.82% | [2][3] |
Note: The yields reported for Soxhlet extraction pertain to rotenone, a related rotenoid, and are included to provide a comparative perspective on solvent efficiency for this class of compounds. The UAE yield represents the total extract and not the specific amount of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. The following sections outline the experimental protocols for the key extraction techniques discussed.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.
Protocol for this compound Extraction from Tephrosia vogelii Seeds:
-
Preparation of Plant Material: Air-dry and powder the seeds of Tephrosia vogelii.
-
Extraction: Macerate 2.0 kg of the powdered seeds with acetone for 3 x 24 hours at room temperature.
-
Solvent Removal: After filtration, partition the acetone extract with n-hexane. Remove the solvent under reduced pressure to obtain the crude acetone extract.
-
Purification: The crude extract is then subjected to further purification steps, such as vacuum liquid chromatography and radial chromatography, to isolate this compound. In one study, this process yielded 1880 mg of this compound from the initial 2.0 kg of seeds.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent, which can lead to higher extraction efficiency compared to maceration.
General Protocol for Rotenoid Extraction from Tephrosia vogelii Leaves: [1]
-
Preparation of Plant Material: Use well-ground leaves of Tephrosia vogelii.
-
Extraction: Place the ground leaves in a thimble within a Soxhlet apparatus. Extract with a suitable solvent (trichloromethane has been shown to be highly effective for rotenoids) for 24 hours.[1]
-
Solvent Removal: After extraction, evaporate the solvent to obtain the crude extract.
It has been noted that for the extraction of rotenoids from Tephrosia vogelii leaves using the Soxhlet method, the efficiency of different solvents decreases in the following order: chloroform, carbon tetrachloride, benzene, dichloroethane, gasoline, ethyl alcohol, and methyl alcohol.[4]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, often resulting in shorter extraction times and increased yields.
Optimized Protocol for Extraction from Tephrosia purpurea: [2][3]
-
Parameters: The optimal conditions for achieving the highest total extract yield (9.82%) were found to be an irradiation time of 30 minutes, a soaking time of 15 minutes, and a solid-to-solvent ratio of 6.665%.[2][3]
-
Procedure: The powdered plant material is mixed with the chosen solvent and subjected to ultrasonic irradiation for the specified time. The extract is then filtered and the solvent evaporated.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This method is known for its speed and efficiency. While a specific protocol for this compound extraction via MAE is not available in the reviewed literature, a general procedure can be outlined based on its application for other phytochemicals.
General Protocol:
-
Preparation: Mix the powdered plant material with a suitable solvent in a microwave-safe vessel.
-
Extraction: Place the vessel in a microwave extractor and apply a specific power for a set duration.
-
Post-extraction: After cooling, filter the extract and evaporate the solvent.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, most commonly using carbon dioxide (CO2), is a green extraction technique that offers high selectivity and yields pure extracts without solvent residues. No specific SFE protocols for this compound were found in the reviewed literature. However, SFE is a promising technique for the extraction of rotenoids.
General Considerations for SFE of Rotenoids:
-
Supercritical Fluid: Carbon dioxide (CO2) is the most common choice due to its favorable critical properties, non-toxicity, and low cost.
-
Modifiers: To enhance the extraction of moderately polar compounds like this compound, a polar co-solvent (e.g., ethanol or methanol) is often added to the supercritical CO2.
-
Parameters: Key parameters to optimize include pressure, temperature, CO2 flow rate, and the percentage of the co-solvent.
Experimental Workflows and Logical Relationships
Visualizing the experimental processes and the relationships between different extraction parameters can aid in understanding and planning experiments.
Conclusion
The selection of an appropriate extraction method for this compound is a trade-off between factors such as yield, extraction time, solvent consumption, and the initial investment in equipment.
-
Maceration is a simple, low-cost method suitable for preliminary studies, though it may result in lower yields and longer extraction times.
-
Soxhlet extraction offers higher efficiency than maceration but requires longer processing times and larger solvent volumes.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represent more modern, efficient alternatives that can significantly reduce extraction time and solvent consumption.
-
Supercritical Fluid Extraction (SFE) stands out as a "green" technology that provides high-purity extracts without the need for organic solvents, although it requires specialized and more expensive equipment.
Further research is needed to provide direct comparative data on the yield and purity of this compound obtained through these different methodologies from a standardized source of Tephrosia vogelii. Such studies would be invaluable for optimizing the industrial-scale production of this promising natural compound.
References
A Comparative Analysis of Tephrosin's Insecticidal Efficacy Against Synthetic Pesticides
For Immediate Release
This guide provides a comprehensive comparison of the insecticidal efficacy of tephrosin, a naturally occurring rotenoid found in the Tephrosia genus, against a range of synthetic pesticides. This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at this compound's performance with supporting experimental data and detailed methodologies.
Executive Summary
This compound, a key active compound in extracts of Tephrosia vogelii, has demonstrated significant insecticidal properties against various agricultural and stored product pests. This guide consolidates findings from multiple studies to compare its efficacy with that of widely used synthetic insecticides. While direct comparisons using pure this compound are limited in publicly available research, data from studies using Tephrosia extracts provide valuable insights into its potential as a bio-insecticide. The primary mode of action for this compound and other rotenoids is the inhibition of the mitochondrial electron transport chain at Complex I, leading to cellular energy deprivation and subsequent insect mortality. This mechanism is distinct from those of major synthetic insecticide classes, which primarily target the insect's nervous system.
Data Presentation: this compound vs. Synthetic Pesticides
The following tables summarize the insecticidal efficacy of Tephrosia vogelii extracts, rich in this compound and other rotenoids, in comparison to synthetic pesticides against several key insect pests. It is important to note that the use of crude plant extracts in these studies means the observed effects are due to a combination of active compounds, with this compound being a significant contributor.
Table 1: Efficacy Against Stored Product Pests
| Insect Pest | Botanical Treatment | Synthetic Pesticide | Efficacy Measurement | Botanical Result | Synthetic Result | Source(s) |
| Callosobruchus maculatus (Cowpea Weevil) | T. vogelii leaf powder (5% w/w) | Pirimiphos-methyl | Adult Mortality (72h) | ~80% | Not specified in direct comparison; commercial standard | [1] |
| Sitophilus zeamais (Maize Weevil) | T. vogelii hexane (B92381) extract | Pirimiphos-methyl | Seed Damage (after 1 generation) | 8.8% | Lower than botanical | [2][3] |
| Sitophilus zeamais (Maize Weevil) | T. vogelii ethanolic extract (8.0 mg/L) | Not specified | Reduction in egg laying | Reduced to 30.11 eggs from 90.31-95.06 in control | Not available | [4] |
Table 2: Efficacy Against Field Pests
| Insect Pest | Botanical Treatment | Synthetic Pesticide | Efficacy Measurement | Botanical Result | Synthetic Result | Source(s) |
| Spodoptera frugiperda (Fall Armyworm) | T. vogelii extract | Lambda-cyhalothrin (Karate 5 EC) | Larval Mortality (contact toxicity) | Not specified directly, but used in field trials | 60% (second spray round) | [5][6] |
| Spodoptera frugiperda (Fall Armyworm) | Various botanical extracts | Chlorantraniliprole, Emamectin benzoate, Spinetoram | Larval Mortality / Damage Reduction | Variable depending on plant | High efficacy reported | [6][7] |
Experimental Protocols
The following are generalized experimental protocols for the types of studies cited in this guide. Specific details may vary between individual research projects.
Protocol 1: Contact Toxicity Bioassay for Stored Product Insects (e.g., Callosobruchus maculatus)
1. Insect Rearing:
-
C. maculatus are reared on uninfested cowpea seeds in a controlled environment (e.g., 25-30°C, 60-70% relative humidity, and a 12:12 hour light:dark cycle).
-
Adult weevils of a known age (e.g., 1-3 days old) are used for the bioassays.
2. Preparation of Treatments:
-
Botanical: Dried leaves of Tephrosia vogelii are ground into a fine powder. Different concentrations (w/w) are prepared by mixing the powder with uninfested cowpea seeds.
-
Synthetic: A commercial formulation of a synthetic insecticide (e.g., pirimiphos-methyl) is diluted to the recommended concentration according to the manufacturer's instructions. The solution is then used to treat cowpea seeds, which are air-dried before use.
-
Control: Untreated cowpea seeds are used as a negative control.
3. Bioassay Procedure:
-
A specified number of treated or control cowpea seeds (e.g., 20g) are placed in a petri dish or ventilated container.
-
A known number of adult weevils (e.g., 10 males and 10 females) are introduced into each container.
-
The containers are maintained under the same controlled environmental conditions as for rearing.
4. Data Collection and Analysis:
-
Insect mortality is recorded at set time intervals (e.g., 24, 48, and 72 hours) post-infestation.
-
After the initial mortality assessment, the adult weevils are removed, and the seeds are incubated for a period to allow for the development of the next generation.
-
The number of emerged F1 progeny and the percentage of seed damage are quantified.
-
Data are statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences between treatments.
Protocol 2: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera frugiperda)
1. Insect Rearing:
-
S. frugiperda larvae are reared on an artificial diet or on the leaves of a suitable host plant (e.g., maize) in a controlled environment.
-
Larvae of a specific instar (e.g., 2nd or 3rd) are used for the bioassay to ensure uniformity.
2. Preparation of Treatments:
-
Botanical: An extract of Tephrosia vogelii is prepared using a suitable solvent (e.g., ethanol (B145695) or hexane). The crude extract is then dissolved in water containing a small amount of surfactant (e.g., Tween-80) to create a series of concentrations.
-
Synthetic: A commercial formulation of a synthetic insecticide (e.g., lambda-cyhalothrin) is serially diluted with water to obtain a range of concentrations.
-
Control: A solution of water and surfactant is used as a negative control.
3. Bioassay Procedure:
-
Fresh, untreated host plant leaves (e.g., maize leaf discs) are dipped into each treatment solution or the control solution for a specified time (e.g., 10-30 seconds).[8]
-
The treated leaves are then air-dried at room temperature.
-
Once dry, each leaf disc is placed in a petri dish lined with moist filter paper.
-
A single larva is placed on each leaf disc.
4. Data Collection and Analysis:
-
Larval mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure.[5]
-
Larvae are considered dead if they do not move when prodded with a fine brush.
-
The obtained mortality data is often subjected to probit analysis to determine the lethal concentration (LC50) for each insecticide.
Mandatory Visualizations
Signaling Pathways
The mode of action of this compound is fundamentally different from that of many synthetic insecticides. This compound, as a rotenoid, disrupts cellular respiration, while many synthetic pesticides are neurotoxins.
Caption: Modes of action for this compound and two classes of synthetic insecticides.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of insecticidal efficacy.
Caption: A generalized workflow for comparing insecticidal efficacy.
Conclusion
The available evidence suggests that extracts from Tephrosia vogelii, containing this compound, exhibit considerable insecticidal activity against a range of important insect pests. While often not as potent as some synthetic alternatives in direct comparisons, they represent a viable option for pest management, particularly in contexts where synthetic pesticide use is restricted or undesirable. The unique mode of action of this compound, targeting cellular respiration, is a valuable attribute in insecticide resistance management strategies. Further research focusing on the efficacy of purified this compound and the development of stable formulations will be crucial in fully realizing its potential as a commercial bio-insecticide.
References
- 1. options.nri.org [options.nri.org]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Control Strategies against Spodoptera frugiperda. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. jes [jes.kglmeridian.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Tephrosin Disposal
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. Proper management of chemical waste is a critical component of this, ensuring not only regulatory compliance but also the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Tephrosin, a natural rotenoid with potent biological activities. Adherence to these protocols is paramount for any laboratory handling this compound.
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. Therefore, its disposal requires meticulous attention to detail to mitigate potential hazards. The primary directive for this compound waste is that it must be disposed of through an approved waste disposal plant. Under no circumstances should it be discarded down the drain or in regular trash.
Immediate Safety and Handling Protocols
Before beginning any process that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste collection area. All personnel handling this compound must be thoroughly trained on its hazards and the appropriate emergency procedures.
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is non-negotiable when handling this compound. The following PPE must be worn at all times:
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves are recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles or a full-face shield are essential to protect against accidental splashes.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat should be worn. If a reusable lab coat is contaminated, it must be professionally laundered as hazardous material.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator is required.
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for professional disposal.
1. Waste Segregation:
-
Immediately upon generation, segregate this compound waste from all other waste streams.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, absorbent pads, and empty vials. These items should be placed in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused or spent solutions containing this compound must be collected in a separate, compatible, and clearly labeled waste container. Do not mix this compound waste with other solvent or aqueous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Containerization:
-
Use only approved hazardous waste containers that are in good condition and have a secure, leak-proof lid.
-
Ensure the container material is compatible with this compound and any solvents used in the solution.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
3. Labeling:
-
Properly label all this compound waste containers immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste, if applicable.
-
An accurate list of all constituents in the container (e.g., solvents, buffers).
-
The accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the principal investigator or responsible person.
-
The appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
4. Storage:
-
Store this compound waste in a designated, secure satellite accumulation area within or near the laboratory.
-
This area should be under the control of the laboratory personnel and away from general foot traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills from the primary container.
5. Arranging for Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit (as per institutional and local regulations), arrange for its collection.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to transport hazardous waste off-site yourself.
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
Safe Handling and Disposal of Tephrosin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tephrosin. The procedural guidance herein outlines operational plans for handling, storage, and disposal to ensure a safe laboratory environment.
Essential Safety Information
This compound is a natural rotenoid with potent biological activity.[1] Due to limited specific toxicological data, it should be handled as a potentially hazardous substance. A safety data sheet for a related compound indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Table 1: GHS Hazard and Precautionary Statements for a related compound, likely applicable to this compound.
Operational Plan: Personal Protective Equipment (PPE)
To minimize exposure, a comprehensive personal protective equipment strategy is mandatory. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety standards for chemicals with unknown or high toxicity.[2]
| Protection Type | Recommended Equipment | Purpose and Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | Protects against splashes, sprays, and airborne particles. Goggles should comply with ANSI Z87.1 standards. A face shield worn over goggles is recommended for handling larger quantities.[2] |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | Prevents skin contact. Disposable nitrile gloves are the minimum requirement.[2] For prolonged contact or when handling concentrated solutions, double-gloving or using gloves with higher chemical resistance is advised.[2][3] Lab coats must be fully buttoned with sleeves covering the wrists.[2] |
| Respiratory Protection | Particulate Respirator or Reusable Respirator | Prevents inhalation of dust.[4] The specific type of respirator should be determined by a risk assessment. A proper fit and seal are crucial.[4] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects. Open-toed shoes are not permitted in the laboratory.[2] |
Table 2: Recommended Personal Protective Equipment for Handling this compound.
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[2] Always don PPE before entering the handling area and doff it before exiting.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures
-
Employ good industrial hygiene and safety practices.
-
Avoid all contact with the substance, including inhalation of dust.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prohibit eating, drinking, and smoking in the handling area.
-
Thoroughly wash hands and any exposed skin after handling.
Storage Procedures
Proper storage is critical for maintaining the stability of this compound.
| Storage Condition | Solid this compound | This compound Solutions |
| Temperature | Short-term (1–2 weeks): -20°C[5] Long-term: -80°C[5] | -20°C[6] |
| Duration | Up to 6 months if stored correctly.[6] | Generally usable for up to one month.[6] |
| Container | Tightly sealed vial.[5][6] | Aliquots in tightly sealed vials.[5][6] |
| Special Conditions | Protect from light and moisture.[5] | Avoid repeated freeze-thaw cycles.[5] |
Table 3: Recommended Storage Conditions for this compound.
Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial to minimize moisture uptake.[5][6]
Emergency Procedures: Spills and Exposure
Spill Response
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
Exposure Response
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
Eye Contact: Rinse eyes with plenty of water. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air.
In all instances of exposure, seek prompt medical attention and provide the attending physician with any available safety information.
Disposal Plan
The disposal of this compound and all associated waste must comply with all applicable local, regional, national, and international regulations.[7] this compound should not be released into the environment or disposed of via drains.
Waste Management Protocol
-
Classification: Treat all this compound waste as hazardous pharmaceutical waste.[7]
-
Containment: Use designated, leak-proof, and clearly labeled containers for all hazardous waste.[7][8]
-
Segregation: Keep solid and liquid waste streams separate and do not mix with incompatible chemicals.[8]
-
Storage: Store waste containers in a secure, designated, cool, and dry area.[7]
-
Final Disposal: Arrange for a licensed hazardous waste contractor to collect and dispose of the waste, typically via incineration.[7]
| Waste Type | Container | Disposal Method |
| Unused Solid this compound | Labeled hazardous waste container.[8] | Via licensed hazardous waste contractor.[7] |
| Contaminated Labware | Sharps or solid hazardous waste container. | Via licensed hazardous waste contractor.[7] |
| Contaminated PPE | Labeled hazardous waste bag or container.[8] | Via licensed hazardous waste contractor.[7] |
| Liquid Waste (Solutions) | Labeled, leak-proof hazardous liquid waste container.[8] | Via licensed hazardous waste contractor.[7] |
Table 4: Disposal Guidelines for this compound Waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
